molecular formula C8H12O B041583 1-Ethynyl-1-cyclohexanol CAS No. 78-27-3

1-Ethynyl-1-cyclohexanol

Cat. No.: B041583
CAS No.: 78-27-3
M. Wt: 124.18 g/mol
InChI Key: QYLFHLNFIHBCPR-UHFFFAOYSA-N
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Description

1-Ethynyl-1-cyclohexanol is a versatile and highly valuable alkyne-containing building block in synthetic organic and medicinal chemistry. Its primary research utility stems from its unique molecular architecture, which combines a nucleophilic terminal alkyne with a sterically hindered, tertiary alcohol. This structure makes it a pivotal precursor in the synthesis of complex molecular scaffolds, particularly through transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, enabling the efficient construction of C(sp)-C(sp2) bonds to create conjugated enyne systems. Furthermore, the molecule serves as a protected form of ethynylcyclohexane, as the hydroxyl group can be readily removed under acidic conditions. This property is exploited in multi-step syntheses where a stable, handleable alkyne precursor is required before deprotection to reveal the reactive terminal acetylene. Its applications extend to the development of novel pharmaceutical candidates, materials science for the creation of organic polymers with unique electronic properties, and as a ligand or intermediate in catalysis research. Researchers value this compound for its ability to introduce the robust, linear, and structurally rigid cyclohexyl-acetylene moiety into target molecules, thereby modulating their steric and electronic characteristics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynylcyclohexan-1-ol
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InChI

InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h1,9H,3-7H2
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InChI Key

QYLFHLNFIHBCPR-UHFFFAOYSA-N
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Canonical SMILES

C#CC1(CCCCC1)O
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Molecular Formula

C8H12O
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DSSTOX Substance ID

DTXSID0021757
Record name 1-Ethynylcyclohexanol
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Molecular Weight

124.18 g/mol
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Physical Description

Other Solid, White crystalline solid with a slight odor; mp = 30-33 deg C; [Alfa Aesar MSDS]
Record name Cyclohexanol, 1-ethynyl-
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Vapor Pressure

0.13 [mmHg]
Record name 1-Ethynylcyclohexanol
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CAS No.

78-27-3, 28652-54-2
Record name 1-Ethynylcyclohexanol
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Record name 1-ETHYNYLCYCLOHEXANOL
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Foundational & Exploratory

1-Ethynyl-1-cyclohexanol physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1-Ethynyl-1-cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 78-27-3) is a tertiary alkynyl alcohol with significant applications as a synthetic precursor and intermediate in the pharmaceutical and fine chemical industries.[1][2] It serves as a key building block for more complex molecules due to the reactive nature of its hydroxyl and ethynyl (B1212043) functional groups.[1] Notably, it is also an active metabolite of the sedative drug ethinamate.[3] A thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in research and development.

This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a summary of its spectroscopic characteristics.

Physical and Chemical Properties

This compound is a white crystalline solid at room temperature with a slight odor.[4] Upon melting, it forms a clear, colorless liquid.[3] Key identification and structural information are summarized in Table 1.

Table 1: Compound Identification

Identifier Value Reference(s)
IUPAC Name 1-ethynylcyclohexan-1-ol [5]
CAS Number 78-27-3 [5]
Molecular Formula C₈H₁₂O [5]
Molecular Weight 124.18 g/mol [5]
InChI Key QYLFHLNFIHBCPR-UHFFFAOYSA-N [6]

| Canonical SMILES | C#CC1(CCCCC1)O |[3] |

Quantitative Physical Data

The quantitative physical properties of this compound are compiled in Table 2, providing a comparative view of data from various sources.

Table 2: Physical Properties of this compound

Property Value Reference(s)
Melting Point 30-33 °C [3]
Boiling Point 180 °C (at 760 mmHg)
174 °C (at 760 mmHg)
68-70 °C (at 15 mmHg) [7]
Density 0.967 g/mL (at 25 °C)
0.976 g/cm³ [8]
1.0 ± 0.1 g/cm³
Water Solubility 10 g/L (at 20 °C)
logP (Octanol-Water) 1.49 - 1.81 [8]
Vapor Pressure <1 mmHg (at 20 °C)
0.13 mmHg
Flash Point 62.8 - 73 °C
Refractive Index 1.4815-1.4845 (as melt) [3]

| | 1.4802 (n²⁵D) |[7] |

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for the determination of the key physical properties of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the ethynylation of cyclohexanone (B45756).[3]

Protocol:

  • In a three-necked flask equipped for mechanical stirring and gas inlet, prepare a solution of sodium acetylide by passing a rapid stream of dry acetylene (B1199291) gas into approximately 1 L of liquid ammonia (B1221849) while adding 23 g of sodium metal over 30 minutes.[9]

  • Reduce the acetylene flow and add 98 g (1 mole) of cyclohexanone dropwise over one hour.[9]

  • Allow the reaction mixture to stand for approximately 20 hours to permit the evaporation of the ammonia.[9]

  • Decompose the solid residue by carefully adding approximately 400 mL of ice and water.[9]

  • Acidify the mixture with 50% sulfuric acid.

  • Extract the aqueous phase with diethyl ether (e.g., 3 x 50 mL portions).[9]

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[9]

  • Filter the solution and remove the ether via rotary evaporation.

  • Purify the resulting crude product by vacuum distillation to yield this compound.[9]

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (0.5-1.0 °C) is characteristic of a pure compound.

Protocol (Capillary Method):

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube (sealed at one end) to a height of 1-2 mm.[8][10]

  • Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).

  • Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Reduce the heating rate to 1-2 °C per minute.[11]

  • Record the temperature at which the first drop of liquid appears (T1).

  • Record the temperature at which the entire sample has melted (T2).[11]

  • The melting point range is reported as T1 - T2.

Boiling Point Determination

Since the compound is a solid at room temperature, its boiling point is determined from the molten state. The Thiele tube method is suitable for small sample volumes.[12]

Protocol (Thiele Tube Method):

  • Add a small volume (e.g., 0.5 mL) of the molten compound to a small test tube.

  • Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[13]

  • Attach the test tube to a thermometer using a rubber band or wire.[13]

  • Place the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.

  • Gently heat the side arm of the Thiele tube with a Bunsen burner.[13]

  • Observe a steady stream of bubbles emerging from the capillary tube.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12][13]

Density Determination

As the compound is a solid at standard temperature, its density is typically reported for the liquid (molten) state at a specified temperature (e.g., 25 °C).

Protocol (Liquid Density):

  • Measure the mass of a clean, dry graduated cylinder or pycnometer (m1).[14]

  • Add a known volume (V) of the molten this compound to the container. The compound must be heated above its melting point (e.g., to 25-30 °C).

  • Measure the total mass of the container and the liquid (m2).[14]

  • The mass of the liquid (m) is m2 - m1.

  • Calculate the density (ρ) using the formula: ρ = m / V.

Protocol (Solid Density by Displacement):

  • Measure the mass of a solid sample of the compound (m_solid).[15]

  • Partially fill a graduated cylinder with a liquid in which the compound is insoluble (e.g., a saturated hydrocarbon) and record the initial volume (V1).[2]

  • Carefully place the solid sample into the graduated cylinder, ensuring it is fully submerged.

  • Record the final volume (V2).[2]

  • The volume of the solid is V2 - V1.

  • Calculate the density (ρ) using the formula: ρ = m_solid / (V2 - V1).

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and identification.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic peaks corresponding to its functional groups. Key absorptions include a strong, broad peak for the O-H stretch of the alcohol (around 3400-3300 cm⁻¹), a sharp peak for the terminal alkyne C≡C-H stretch (around 3300 cm⁻¹), a weak peak for the C≡C stretch (around 2100 cm⁻¹), and strong peaks for C-H stretches of the cyclohexane (B81311) ring (below 3000 cm⁻¹).[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides distinct signals for the different hydrogen environments. The acetylenic proton (-C≡CH) typically appears as a singlet around δ 2.0-3.0 ppm. The protons of the cyclohexyl ring appear as a complex multiplet in the δ 1.0-2.0 ppm region. The hydroxyl proton (-OH) signal is a broad singlet whose chemical shift is variable and dependent on concentration and solvent (typically δ 1.5-4.0 ppm).[6][18]

    • ¹³C NMR: The carbon NMR spectrum will show signals for the two sp-hybridized alkyne carbons, the sp³-hybridized carbon bearing the hydroxyl group, and the carbons of the cyclohexane ring.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of this compound.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization cluster_physical_props Physical Properties cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment start Reactants: Cyclohexanone + Acetylide Source reaction Ethynylation Reaction (e.g., in Liquid NH3) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Vacuum Distillation) workup->purification product Pure this compound purification->product mp Melting Point (Capillary Method) product->mp bp Boiling Point (Thiele Tube) product->bp density Density (Pycnometry) product->density ir IR Spectroscopy (Functional Groups) product->ir nmr NMR Spectroscopy (¹H, ¹³C Structure) product->nmr ms Mass Spectrometry (Molecular Weight) product->ms purity_gc Gas Chromatography (GC) product->purity_gc

Caption: Synthesis and Characterization Workflow for this compound.

References

An In-depth Technical Guide to 1-Ethynyl-1-cyclohexanol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-1-cyclohexanol is a versatile bifunctional molecule featuring a terminal alkyne and a tertiary alcohol integrated into a cyclohexyl framework. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor and active metabolite of the sedative-hypnotic drug ethinamate.[1] Its terminal alkyne functionality allows for its participation in highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its relevance to researchers in drug development.

Chemical Structure and Identifiers

This compound, with the IUPAC name 1-ethynylcyclohexan-1-ol, consists of a cyclohexanol (B46403) ring substituted at the 1-position with both a hydroxyl (-OH) group and an ethynyl (B1212043) (-C≡CH) group.

IdentifierValue
IUPAC Name 1-ethynylcyclohexan-1-ol
CAS Number 78-27-3
Molecular Formula C₈H₁₂O
SMILES OC1(CCCCC1)C#C
InChI 1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h1,9H,3-7H2
InChIKey QYLFHLNFIHBCPR-UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid at room temperature with a slight odor.[1] It is soluble in water and common organic solvents.[2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 124.18 g/mol [3]
Melting Point 30-33 °C[1]
Boiling Point 180 °C (at 1013 hPa)
Density 0.967 g/mL at 25 °C
Vapor Pressure <1 mmHg at 20 °C
Flash Point 73 °C (closed cup)
Water Solubility 10 g/L at 20 °C
LogP 1.7[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral features are outlined below.

SpectroscopyWavenumber (cm⁻¹)/Chemical Shift (ppm)Assignment
IR (Infrared) ~3300 (sharp, strong)≡C-H stretch
~2100 (weak)C≡C stretch
~3400 (broad, strong)O-H stretch
¹H-NMR (Proton NMR) ~2.4 ppm (s, 1H)≡C-H
~1.5-1.8 ppm (m, 10H)Cyclohexyl protons
Variable (s, 1H)O-H
¹³C-NMR (Carbon NMR) ~87 ppmC ≡CH
~72 ppmC≡C H
~68 ppmC -OH
~22, 25, 39 ppmCyclohexyl carbons

Synthesis and Experimental Protocols

This compound can be synthesized through several methods, primarily involving the ethynylation of cyclohexanone (B45756).

Synthesis from Cyclohexanone and Acetylene (B1199291)

A common and direct method involves the reaction of cyclohexanone with an acetylide salt, such as sodium acetylide, in liquid ammonia (B1221849).[1] The reaction proceeds via nucleophilic addition of the acetylide anion to the carbonyl carbon of cyclohexanone, followed by an acidic workup to protonate the resulting alkoxide.

Synthesis of this compound from Cyclohexanone.

Experimental Protocol:

  • Preparation of Sodium Acetylide: In a three-necked flask equipped with a dry ice condenser and a stirrer, condense approximately 250 mL of anhydrous liquid ammonia. Add a small piece of sodium metal and a catalytic amount of ferric nitrate. Bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.

  • Ethynylation: Dissolve 0.5 mol of cyclohexanone in 100 mL of anhydrous diethyl ether. Slowly add this solution to the sodium acetylide suspension in liquid ammonia with constant stirring.

  • Quenching: After the addition is complete, stir the reaction mixture for an additional 2 hours. Carefully add solid ammonium (B1175870) chloride in small portions to quench the reaction.

  • Workup: Allow the ammonia to evaporate overnight in a fume hood. Add 200 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Synthesis via Trimethylsilylacetylene (B32187)

An alternative method, particularly useful in laboratory settings, involves the use of a protected acetylene source like trimethylsilylacetylene.[2]

Experimental Protocol:

  • Lithiation: In a dry, inert atmosphere, dissolve trimethylsilylacetylene (3.23 g, 33 mmol) in 30 mL of anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C. Slowly add n-butyllithium (14 mL of a 2.5 M solution in hexanes, 36 mmol) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Addition of Cyclohexanone: Slowly add cyclohexanone (3.0 g, 30 mmol) to the reaction mixture. Allow the solution to warm to room temperature and stir for an additional 5 hours.

  • Desilylation and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtering off the drying agent, concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.[2]

Applications in Research and Drug Development

Precursor in Pharmaceutical Synthesis

This compound is a key precursor in the synthesis of the sedative and hypnotic drug, ethinamate ((1-ethynylcyclohexyl)carbamate).[1] Ethinamate belongs to the carbamate (B1207046) class of drugs and acts as a central nervous system depressant.[4] The synthesis involves the conversion of the hydroxyl group of this compound into a carbamate ester.

Utility in Click Chemistry

The terminal alkyne group of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage with an azide-containing molecule. This methodology is widely used in drug discovery for creating libraries of compounds, bioconjugation, and materials science.

GABA_Signaling cluster_synapse Inhibitory Synapse GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds to ECH This compound (Modulator) ECH->GABA_Receptor Allosterically Modulates Chloride_Channel Chloride (Cl⁻) Channel GABA_Receptor->Chloride_Channel Opens Neuron Postsynaptic Neuron Chloride_Channel->Neuron Cl⁻ Influx Inhibition Neuronal Inhibition (Sedative Effect) Neuron->Inhibition Hyperpolarization leads to

References

1-Ethynyl-1-cyclohexanol synthesis from cyclohexanone and acetylene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-1-cyclohexanol from Cyclohexanone (B45756) and Acetylene (B1199291)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the pharmaceutical and materials science industries. The document details the core chemical principles, experimental procedures, and quantitative data associated with the ethynylation of cyclohexanone.

Introduction

This compound is a tertiary acetylenic alcohol that serves as a key building block in the synthesis of various organic molecules.[1][2] Its structural features, comprising a cyclohexane (B81311) ring, a hydroxyl group, and an ethynyl (B1212043) group, make it a versatile precursor for creating more complex compounds, including pharmaceuticals.[1][2] The primary and most direct route for its synthesis is the nucleophilic addition of an acetylide anion to the carbonyl group of cyclohexanone. This reaction, a classic example of the Favorskii reaction, is widely employed in both laboratory and industrial settings.[3][4]

The industrial synthesis often utilizes high-pressure acetylene to ensure sufficient concentration in the reaction medium, which can present significant safety and equipment challenges.[5] The reaction is typically base-catalyzed, with common catalysts including alkali metal hydroxides or alkoxides.[2][6]

Reaction Mechanism: The Favorskii Reaction

The synthesis of this compound from cyclohexanone and acetylene proceeds via the Favorskii reaction mechanism under basic conditions.[4] The process can be broken down into two primary steps:

  • Deprotonation of Acetylene: A strong base, such as potassium hydroxide (B78521) (KOH) or sodium amide (NaNH2), deprotonates the terminal alkyne (acetylene), which is acidic enough to react. This results in the formation of a metal acetylide salt (e.g., potassium acetylide) and a conjugate acid (e.g., water).[4]

  • Nucleophilic Attack: The newly formed acetylide anion is a potent nucleophile. It attacks the electrophilic carbonyl carbon of the cyclohexanone molecule.

  • Protonation: The resulting alkoxide intermediate is then protonated, typically by the conjugate acid formed in the first step or during an acidic work-up, to yield the final product, this compound.[2]

Reaction_Mechanism cluster_step1 Step 1: Acetylide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Acetylene H-C≡C-H Acetylide H-C≡C⁻ Acetylene->Acetylide + B⁻ Base B⁻ HB H-B Cyclohexanone Cyclohexanone Acetylide->Cyclohexanone Alkoxide Cyclohexanolate Alkoxide Cyclohexanone->Alkoxide Product This compound Alkoxide->Product + H-B Alkoxide->Product

Caption: Reaction mechanism for the base-catalyzed synthesis of this compound.

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the reaction conditions. The following table summarizes quantitative data from various experimental setups, highlighting the impact of different catalysts, solvents, temperatures, and pressures on conversion and yield.

CatalystSolventTemperature (°C)Pressure (acetylene)Conversion (%)Yield (%)Reference
Potassium Hydroxide (KOH)Methyl Alcohol120High Pressure40.069.8[6]
Potassium Hydroxide (KOH)Methyl AlcoholNot SpecifiedHigh Pressure52.070.0[6]
Sodium MethylateDiethyl Ether10AtmosphericNot SpecifiedNot Specified[7]
Sodium MethylateDibutyl Carbitol33-38200 p.s.i.g.Not SpecifiedNot Specified[7]
Sodium Hydroxide/Potassium HydroxideLiquid AmmoniaNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]

Note: "Not Specified" indicates that the data was not available in the cited source.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound, derived from established laboratory and patent literature.

Protocol 1: Synthesis using Potassium Hydroxide in Methanol[6]

Materials:

  • Cyclohexanone

  • Potassium Hydroxide (KOH)

  • Methyl Alcohol (Methanol)

  • Acetylene gas

  • Carbon Tetrachloride (for recrystallization)

Equipment:

  • High-pressure autoclave or reactor

  • Distillation apparatus

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: Dissolve 8.2 parts of KOH in 200 parts of methyl alcohol in the reaction vessel.

  • Addition of Reactant: Once the KOH is fully dissolved, add 199 parts of cyclohexanone to the solution.

  • Reaction: Seal the reactor and introduce acetylene gas under high pressure (at least 100 pounds per square inch). Heat the mixture to 120°C with continuous stirring. Maintain the reaction for a contact time of approximately 22 minutes.

  • Work-up: After the reaction period, cool the reactor and carefully release the pressure.

  • Purification:

    • Transfer the reaction mixture to a distillation apparatus.

    • Perform flash-distillation to remove the methyl alcohol.

    • Fractionally distill the residue under reduced pressure (e.g., 15 mm Hg).

    • Collect the product fraction boiling at 68-70°C.

    • The distillation bottoms may contain the byproduct 1,2-bis(1-hydroxycyclohexyl)ethyne, which can be recovered by recrystallization from carbon tetrachloride.

Protocol 2: Synthesis using Sodium Methylate in Dibutyl Carbitol[7]

Materials:

  • Sodium Methylate

  • Dibutyl Carbitol

  • Cyclohexanone

  • Acetylene gas

  • Water

Equipment:

  • High-pressure autoclave or reactor with stirring mechanism

  • Gas inlet and pressure gauge

  • Thermocouple

Procedure:

  • Catalyst Suspension: Suspend sodium methylate in dibutyl carbitol (approximately 5 volumes per volume of cyclohexanone to be added) inside the reactor.

  • Acetylene Saturation: Seal the reactor and saturate the suspension with acetylene gas at room temperature, bringing the pressure to approximately 200 p.s.i.g.

  • Reactant Addition: Add cyclohexanone (0.33 to 1 weight mole per 1 weight mole of sodium methylate) to the reaction zone over a period of about 1 hour while maintaining agitation.

  • Reaction: Continue agitating the mixture for an additional 2.5 hours. Maintain the reactor pressure at 200 p.s.i.g. by continuously adding acetylene. The reaction is exothermic, and the temperature may rise to 33-38°C.

  • Hydrolysis: After the reaction is complete, release the pressure. Treat the semi-solid reaction mixture with water to hydrolyze the sodium salt of the product.

  • Recovery: Recover the this compound from the mixture through standard extraction and distillation procedures.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with Solvent and Base B Add Cyclohexanone A->B C Pressurize with Acetylene B->C D Heat and Stir (Monitor T & P) C->D E Cool and Depressurize D->E F Hydrolysis/Quench E->F G Solvent Removal F->G H Fractional Distillation (Reduced Pressure) G->H I Characterize Product H->I

Caption: Generalized experimental workflow for this compound synthesis.

Safety Considerations

  • Acetylene Handling: Acetylene is highly flammable and can be explosive under pressure.[5] All operations involving high-pressure acetylene must be conducted in a well-ventilated area, using appropriate safety equipment and behind a blast shield.

  • Strong Bases: Alkali metal hydroxides and alkoxides are corrosive. Appropriate personal protective equipment (gloves, safety glasses) must be worn.

  • High-Pressure Equipment: Reactors and associated equipment must be rated for the pressures and temperatures used in the synthesis. Regular inspection and maintenance are critical.

This guide provides a foundational understanding for the synthesis of this compound. Researchers should consult the primary literature and adhere to all institutional safety protocols before undertaking any experimental work.

References

A Comprehensive Spectroscopic Guide to 1-Ethynyl-1-cyclohexanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the versatile chemical intermediate, 1-ethynyl-1-cyclohexanol.

This technical guide provides a detailed overview of the key spectral characteristics of this compound (CAS No. 78-27-3), a valuable building block in organic synthesis and a precursor in the development of various pharmaceutical compounds. The following sections present a comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, complete with experimental protocols and data interpretation to support researchers in compound identification, purity assessment, and structural elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the ethynyl (B1212043) proton, the hydroxyl proton, and the protons of the cyclohexyl ring.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.5s1H≡C-H
~2.1s1HO-H
1.2 - 1.9m10H-CH₂- (cyclohexyl)

Note: Chemical shifts are typically referenced to a standard solvent signal.

Interpreting the ¹H NMR Spectrum

The spectrum is characterized by a sharp singlet around 2.5 ppm, which is indicative of the acetylenic proton. The hydroxyl proton signal, appearing as a singlet around 2.1 ppm, can vary in its chemical shift and may broaden or exchange with deuterium (B1214612) upon the addition of D₂O. The complex multiplet observed between 1.2 and 1.9 ppm corresponds to the ten protons of the cyclohexyl ring, with overlapping signals due to their similar chemical environments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum offers insights into the carbon framework of the molecule, with distinct peaks for the alkynyl carbons, the quaternary carbon of the cyclohexyl ring, and the methylene (B1212753) carbons.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~88-C≡
~72≡C-H
~68C-OH (quaternary)
~38-CH₂- (adjacent to C-OH)
~25-CH₂-
~23-CH₂-

Note: Chemical shifts are typically referenced to a standard solvent signal.

Interpreting the ¹³C NMR Spectrum

The two distinct signals in the downfield region, around 88 ppm and 72 ppm, are characteristic of the sp-hybridized carbons of the ethynyl group. The signal at approximately 68 ppm corresponds to the quaternary carbon of the cyclohexyl ring bonded to the hydroxyl and ethynyl groups. The remaining signals in the upfield region are attributed to the methylene carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) and the terminal alkyne (-C≡C-H).

Table 3: Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3300Strong, BroadO-H stretch
~3300Strong, Sharp≡C-H stretch
~2930StrongC-H stretch (aliphatic)
~2860StrongC-H stretch (aliphatic)
~2100WeakC≡C stretch
~1450MediumCH₂ bend
Interpreting the IR Spectrum

A prominent, broad absorption band around 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening resulting from hydrogen bonding. Overlapping this, a sharp and strong peak, also around 3300 cm⁻¹, is indicative of the ≡C-H stretching vibration of the terminal alkyne. The presence of a weak but sharp band around 2100 cm⁻¹ further confirms the C≡C triple bond stretch. Strong absorptions in the 2860-2930 cm⁻¹ region are due to the C-H stretching of the cyclohexyl ring's methylene groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
124~10[M]⁺ (Molecular Ion)
109~30[M - CH₃]⁺
95~100[M - C₂H₅]⁺ or [M - H₂O - H]⁺
81~80[C₆H₉]⁺
67~70[C₅H₇]⁺
Interpreting the Mass Spectrum

The molecular ion peak ([M]⁺) is observed at an m/z of 124, corresponding to the molecular weight of the compound. The fragmentation pattern is typical for cyclic alcohols, often involving the loss of small alkyl fragments or a water molecule. The base peak is frequently observed at m/z 95, which could arise from the loss of an ethyl radical or a sequential loss of water and a hydrogen atom. Other significant fragments at m/z 81 and 67 are characteristic of the fragmentation of the cyclohexyl ring.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the data can be acquired by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or a gas chromatograph (GC). A standard electron energy of 70 eV is used for ionization. The resulting fragments are separated by a mass analyzer and detected to generate the mass spectrum.

Logical Workflow for Spectral Analysis

The process of identifying and characterizing this compound using the described spectral techniques follows a logical progression.

Spectral_Analysis_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS Acquire Mass Spectrum MS_Data Determine Molecular Weight (m/z 124) Analyze Fragmentation Pattern MS->MS_Data Structure Structural Elucidation of This compound MS_Data->Structure Confirms Molecular Formula IR Acquire IR Spectrum IR_Data Identify Functional Groups: - O-H (~3300 cm⁻¹) - ≡C-H (~3300 cm⁻¹) - C≡C (~2100 cm⁻¹) IR->IR_Data IR_Data->Structure Confirms Functional Groups NMR Acquire ¹H & ¹³C NMR Spectra H_NMR_Data ¹H NMR: - Identify Proton Environments - Confirm ≡C-H proton (~2.5 ppm) NMR->H_NMR_Data C_NMR_Data ¹³C NMR: - Identify Carbon Environments - Confirm Alkyne & Alcohol Carbons NMR->C_NMR_Data H_NMR_Data->Structure Provides Proton Connectivity C_NMR_Data->Structure Provides Carbon Backbone

Caption: A logical workflow diagram illustrating the process of structural elucidation for this compound using MS, IR, and NMR spectral data.

Experimental Workflow for Sample Analysis

The following diagram outlines a typical experimental workflow for the spectroscopic analysis of a solid organic compound such as this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Sample of This compound (Solid) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Load onto Direct Insertion Probe Sample->Prep_MS Acq_NMR Record ¹H & ¹³C NMR Spectra Prep_NMR->Acq_NMR Acq_IR Record IR Spectrum Prep_IR->Acq_IR Acq_MS Record Mass Spectrum Prep_MS->Acq_MS Analysis Process and Interpret Spectra Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis Report Generate Technical Report Analysis->Report

Caption: A flowchart detailing the typical experimental workflow for the spectroscopic analysis of this compound, from sample preparation to data analysis and reporting.

An In-depth Technical Safety Guide to 1-Ethynyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1-Ethynyl-1-cyclohexanol (CAS No. 78-27-3), a key intermediate in various chemical syntheses. The information is compiled from multiple safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This document is intended to be a critical resource for professionals handling this substance in research and development settings.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₈H₁₂OPubChem
Molecular Weight 124.18 g/mol PubChem[1]
Appearance White crystalline solid with a slight odorHaz-Map[1]
Melting Point 30 - 33 °C (86 - 91 °F)Alfa Aesar MSDS[1], Fisher Scientific[2], ChemSrc[3]
Boiling Point 180 °C (356 °F)MilliporeSigma[4]
Density 0.967 g/mL at 25 °C (77 °F)MilliporeSigma[4]
Flash Point 62.8 °C (145 °F)The Good Scents Company, ChemSrc[3]
Vapor Pressure 0.13 mmHgHaz-Map[1]
Water Solubility 10 g/L at 20 °CChemSrc[3]
logP (Octanol-Water Partition Coefficient) 1.7PubChem[1]

Toxicological Data

This compound exhibits acute toxicity through oral and dermal routes of exposure. The available toxicological data is summarized below.

Toxicity EndpointValueSpeciesSource
LD50 (Oral) 600 µL/kgRatRTECS[1]
LD50 (Dermal) 1 mL/kgRabbitRTECS[1]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The hazard statements and corresponding classifications are detailed in the following table.

GHS ClassificationHazard StatementSignal WordPictogram
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedDanger
Acute toxicity, Dermal (Category 3)H311: Toxic in contact with skinDanger
Skin corrosion/irritation (Category 2)H315: Causes skin irritationWarning
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationWarning

Experimental Protocols

While specific, detailed experimental reports for this compound are not publicly available, the methodologies for determining the key toxicological and physical data points generally follow standardized OECD (Organisation for Economic Co-operation and Development) guidelines or equivalent national standards.

Acute Oral Toxicity (LD50)

The oral LD50 value is typically determined using a method like the OECD Test Guideline 423 (Acute Toxic Class Method) . A summary of this protocol is as follows:

  • Principle : A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dosage for the next step. The goal is to identify a dose that causes mortality in some animals to classify the substance's toxicity.

  • Animal Model : Healthy, young adult rats of a single sex (typically females as they are often more sensitive) are used.

  • Procedure :

    • Animals are fasted prior to dosing.

    • The substance is administered orally via gavage in a single dose.

    • A starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Animals are observed for signs of toxicity and mortality for up to 14 days.

    • The number of animals that die within a specified period is recorded.

    • Based on the mortality rate, the substance is assigned to a GHS toxicity category.

Acute Dermal Toxicity (LD50)

The dermal LD50 is generally determined following a protocol such as the OECD Test Guideline 402 (Acute Dermal Toxicity) .

  • Principle : A single dose of the substance is applied to the skin of an animal, and the effects are observed over a set period.

  • Animal Model : Typically, adult rats or rabbits are used.

  • Procedure :

    • The fur on the dorsal area of the animal is clipped.

    • The test substance is applied uniformly over a defined area of the skin (at least 10% of the body surface area).

    • The application site is covered with a porous gauze dressing for 24 hours.

    • After the exposure period, the dressing is removed, and the skin is cleaned.

    • Animals are observed for signs of toxicity and mortality for 14 days.

    • The LD50 is calculated based on the dose that is lethal to 50% of the test animals.

Physical Properties Determination
  • Melting Point : Determined by packing the solid into a capillary tube, which is then heated in a melting point apparatus. The temperature range from the first sign of melting to complete liquefaction is recorded.

  • Boiling Point : Can be determined by distillation or by using a Thiele tube. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.

  • Flash Point : Typically determined using a closed-cup method (e.g., Pensky-Martens). The liquid is heated in a closed container, and an ignition source is periodically introduced into the vapor space. The lowest temperature at which the vapors ignite is the flash point.

Safety and Handling

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the mandatory personal protective equipment (PPE) required when handling this compound to minimize exposure risk.

PPE_Workflow cluster_handling Handling Procedure Eye_Protection Safety Goggles or Face Shield Hand_Protection Chemical Resistant Gloves (e.g., Nitrile) Body_Protection Lab Coat or Chemical Resistant Apron Respiratory_Protection Use in a Fume Hood Start Start Handling Assess Assess Risks Start->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Don_PPE->Eye_Protection Don_PPE->Hand_Protection Don_PPE->Body_Protection Handle Handle Chemical Don_PPE->Handle Handle->Respiratory_Protection Ensure adequate ventilation Doff_PPE Doff PPE Correctly Handle->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash End End Handling Wash->End

Caption: Required PPE for handling this compound.

First Aid Measures

The following diagram outlines the recommended first aid procedures in case of exposure to this compound. Immediate and appropriate action is crucial.

First_Aid_Procedures cluster_exposure Exposure Type cluster_action First Aid Action Inhalation Inhalation Move_Fresh_Air Move to fresh air. Seek medical attention if symptoms persist. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Remove_Clothing_Wash Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek immediate medical attention. Skin_Contact->Remove_Clothing_Wash Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. Eye_Contact->Rinse_Eyes Ingestion Ingestion Do_Not_Induce_Vomiting Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. Ingestion->Do_Not_Induce_Vomiting

Caption: First aid procedures for exposure to this compound.

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[5] Keep away from sources of ignition.[5]

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]

This guide is intended for informational purposes and should not be a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations in your institution. Always consult the most current Safety Data Sheet provided by your supplier before handling this chemical.

References

1-Ethynyl-1-cyclohexanol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-1-cyclohexanol, a commercially available tertiary acetylenic alcohol, has emerged as a versatile and valuable building block in organic synthesis. Its unique bifunctional nature, possessing both a reactive terminal alkyne and a tertiary hydroxyl group, allows for a diverse array of chemical transformations. This guide provides a comprehensive overview of the applications of this compound, detailing its use in the synthesis of pharmaceuticals, as a surrogate for acetylene (B1199291) in cross-coupling reactions, in polymer chemistry, and in the formation of organometallic compounds. This document is intended to serve as a technical resource, providing detailed experimental protocols and quantitative data to facilitate its application in research and development.

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the ethynylation of cyclohexanone (B45756). This reaction can be achieved by reacting cyclohexanone with acetylene gas in the presence of a strong base, or by using a protected acetylene equivalent followed by deprotection.[1]

Experimental Protocol: Synthesis from Cyclohexanone and Trimethylsilylacetylene[2]

In a dried reaction vessel under an inert atmosphere, a solution of trimethylsilylacetylene (B32187) (3.23 g) in 30 mL of tetrahydrofuran (B95107) is cooled to -78 °C. To this solution, n-butyllithium (36 mmol, 2.5 M in hexane, 14 mL) is added dropwise, and the mixture is stirred for 30 minutes. Cyclohexanone (30 mmol) is then slowly added, and the reaction is allowed to warm to room temperature and stirred for an additional 5 hours. A desilylation agent is then added to the reaction mixture. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted three times with diethyl ether (3 x 30 mL). The combined organic extracts are washed with brine and water, and then dried over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure, and the crude product is purified by silica (B1680970) gel column chromatography to yield this compound.

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of several pharmaceutical compounds, most notably the sedative-hypnotic drug, ethinamate.[1]

Synthesis of Ethinamate

Ethinamate is synthesized from this compound through the formation of a carbamate. This is typically achieved by reacting the alcohol with phosgene (B1210022) (or a phosgene equivalent) to form a chloroformate, which is then reacted with ammonia.

G cluster_0 Synthesis of Ethinamate This compound This compound Phosgene Phosgene Chloroformate intermediate Chloroformate intermediate Ammonia Ammonia Ethinamate Ethinamate

Acetylene Surrogate in Sonogashira Coupling

In modern organic synthesis, the direct use of acetylene gas can be hazardous and inconvenient. This compound can serve as a safe and effective liquid surrogate for acetylene in Sonogashira coupling reactions.[2] This one-pot reaction involves the in-situ generation of a terminal alkyne from this compound, which then couples with an aryl or vinyl halide.

This methodology provides an efficient route to the synthesis of diarylacetylenes without the need to handle gaseous acetylene or isolate the intermediate arylacetylenes.[2]

Rearrangement Reactions

Tertiary propargyl alcohols like this compound can undergo acid-catalyzed rearrangements to form α,β-unsaturated carbonyl compounds. The two primary named reactions in this class are the Meyer-Schuster and Rupe rearrangements.

Rupe Rearrangement

The Rupe rearrangement of this compound in near-critical water has been studied, yielding 1-cyclohexen-1-ylethanone as the primary product. The reaction conditions, including temperature, time, and the use of additives, significantly influence the yield.

Additive (5 mol%)Temperature (°C)Time (min)Yield (%)
None2606049
ZnSO₄26060>49
FeCl₃26060>49
NaHSO₄2606088
Table 1: Effect of Additives on the Yield of the Rupe Rearrangement of this compound in Near-Critical Water.

G cluster_1 Rupe Rearrangement Workflow Start This compound in near-critical water Reaction Heating at 260°C for 60 min Product 1-Cyclohexen-1-ylethanone Additive Additive Present? WithAdditive Yield up to 88% (e.g., NaHSO₄) WithoutAdditive Yield 49%

Polymer Chemistry

This compound can be polymerized through various methods, including radiation, electroinitiation, and with chemical catalysts. Solid-state polymerization via irradiation yields a mixture of oligomers and polymers.

Synthesis of Organotellurium Compounds

This compound is a precursor for the synthesis of novel organotellurium(IV) compounds. These compounds have shown potential as potent inhibitors of enzymes such as Cathepsin B. The synthesis typically involves the reaction of the alkyne with a tellurium-containing electrophile.

Other Synthetic Applications

The versatile reactivity of this compound extends to a range of other transformations:

  • Hydration: The terminal alkyne can be hydrated to form 1-acetylcyclohexanol (B75591). This reaction is typically catalyzed by mercury salts in acidic media.

Experimental Protocol: Hydration to 1-Acetylcyclohexanol[4]

In a 1-L three-necked round-bottomed flask, 5 g of mercuric oxide is dissolved in a solution of 8 mL of concentrated sulfuric acid and 190 mL of water. The solution is warmed to 60 °C, and 49.7 g (0.40 mole) of 1-ethynylcyclohexanol is added dropwise over 1.5 hours. The reaction mixture is stirred at 60 °C for an additional 10 minutes and then cooled. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is distilled under reduced pressure to give 1-acetylcyclohexanol in 65-67% yield.

  • Acetylation: The hydroxyl group can be acetylated in the presence of a ruthenium chloride catalyst.

  • Reaction with Transition Metal Hydrides: It can react with transition metal hydride complexes to form vinyl derivatives through insertion into the M-H bond.

  • Click Chemistry: The terminal alkyne functionality makes this compound a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," for the synthesis of triazole-containing molecules.

  • Favorskii Reaction: The reaction of an alkyne with a carbonyl group under basic conditions is known as the Favorskii reaction, which can be applied to this compound.[3]

This compound is a readily accessible and highly versatile building block in organic synthesis. Its dual functionality allows for a wide range of transformations, making it a valuable tool for the synthesis of pharmaceuticals, complex organic molecules, polymers, and organometallic compounds. The detailed protocols and data presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, fostering innovation in chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 1-Ethynyl-1-cyclohexanol Derivatives and Analogs for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Ethynyl-1-cyclohexanol (ECH), a tertiary acetylenic alcohol, and its derivatives represent a class of compounds with significant potential in the field of central nervous system (CNS) drug discovery. The core structure, featuring a cyclohexyl ring and an ethynyl (B1212043) group, provides a unique scaffold for the development of modulators of ligand-gated ion channels, particularly the GABA-A receptor. This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and structure-activity relationships of ECH derivatives and analogs. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside a discussion of their therapeutic potential as sedative-hypnotics, anticonvulsants, and muscle relaxants.

Core Compound: this compound (ECH)

This compound is a versatile synthetic intermediate and the primary precursor for the derivatives discussed in this guide.[1] It is a white crystalline solid at room temperature with a melting point of 30-33 °C and a boiling point of 180 °C.[2]

Synthesis of this compound

The most common and industrially scalable synthesis of ECH involves the ethynylation of cyclohexanone (B45756). This can be achieved through several methods, with the reaction of cyclohexanone with an acetylide salt being a prominent route.

Experimental Protocol: Synthesis of this compound

  • Materials: Cyclohexanone, sodium acetylide in liquid ammonia (B1221849), diethyl ether, ammonium (B1175870) chloride solution (saturated), anhydrous magnesium sulfate.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, liquid ammonia is condensed.

    • Sodium metal is added portion-wise to the liquid ammonia with stirring until a persistent blue color is obtained.

    • Acetylene gas is bubbled through the solution until the blue color disappears, indicating the formation of sodium acetylide.

    • A solution of cyclohexanone in diethyl ether is added dropwise to the suspension of sodium acetylide at -78 °C.

    • The reaction mixture is stirred for several hours at this temperature and then allowed to warm to room temperature overnight to allow the ammonia to evaporate.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation to yield this compound.

Key Derivative: Ethinamate

Ethinamate, the carbamate (B1207046) ester of this compound, is the most well-known derivative and was formerly marketed as a sedative-hypnotic drug.[3] Its pharmacological profile provides a foundational understanding of the potential of this class of compounds.

Synthesis of Ethinamate

Ethinamate is synthesized from this compound through carbamoylation.

Experimental Protocol: Synthesis of Ethinamate

  • Materials: this compound, phosgene (B1210022) (or a phosgene equivalent like triphosgene), ammonia, inert solvent (e.g., toluene).

  • Procedure:

    • This compound is dissolved in an inert solvent.

    • The solution is cooled in an ice bath, and phosgene is bubbled through the solution (or a solution of a phosgene equivalent is added).

    • The reaction mixture is stirred, and then excess ammonia gas is introduced, or an aqueous ammonia solution is added, to form the carbamate.

    • The resulting precipitate is filtered, washed, and recrystallized to yield pure ethinamate.

Other Derivatives and Analogs

While ethinamate is the most prominent example, the this compound scaffold can be modified to generate a variety of derivatives, including other esters, ethers, and compounds with substitutions on the cyclohexyl ring.

Ester and Ether Derivatives

The hydroxyl group of ECH can be esterified with various carboxylic acids or etherified with different alkyl or aryl groups to modulate the compound's physicochemical properties and pharmacological activity. For instance, esterification with larger, more lipophilic acids can increase the duration of action.

Cyclohexyl Ring Analogs

Modifications to the cyclohexyl ring, such as the introduction of alkyl groups, can significantly impact the biological activity. Studies on related cyclohexanol (B46403) analogs have shown that the size and position of alkyl substituents are critical determinants of their modulatory effects on GABA-A receptors.

Pharmacological Activity and Mechanism of Action

The primary pharmacological target for this compound and its derivatives is believed to be the GABA-A receptor, the major inhibitory neurotransmitter receptor in the CNS. These compounds act as positive allosteric modulators, enhancing the effect of GABA on the receptor and leading to increased chloride ion influx and neuronal hyperpolarization. This mechanism underlies their sedative, anticonvulsant, and muscle relaxant properties.

Signaling Pathway

The interaction of ECH derivatives with the GABA-A receptor potentiates the GABAergic signaling pathway.

GABA_A_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drug Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_R GABA-A Receptor GABA->GABA_R Binds Cl_in Cl- Influx GABA_R->Cl_in Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition ECH_Derivative ECH Derivative ECH_Derivative->GABA_R Positive Allosteric Modulation

GABA-A Receptor Signaling Pathway Modulation by ECH Derivatives.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its analogs. Data for a broader range of derivatives is limited in publicly available literature.

CompoundAssaySpeciesEndpointValue
This compoundGeneral Anesthetic Effect (Tadpole)TadpoleEC50Data not available
2,6-dimethylcyclohexanolGeneral Anesthetic Effect (Tadpole)TadpoleEC5013.1 µM
2,6-diisopropylcyclohexanolGeneral Anesthetic Effect (Tadpole)TadpoleEC5014.0 µM

Experimental Protocols for Biological Evaluation

In Vitro Assays

This assay determines the affinity of a test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials: Rat brain membranes, [3H]muscimol (radioligand), test compound, binding buffer (e.g., Tris-HCl), scintillation fluid, liquid scintillation counter.

  • Procedure:

    • Prepare rat brain membranes by homogenization and centrifugation.

    • Incubate the membranes with a fixed concentration of [3H]muscimol and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a liquid scintillation counter.

    • Calculate the IC50 value of the test compound.

This technique measures the modulation of GABA-A receptor function by a test compound.

  • Materials: Xenopus laevis oocytes, cRNA for GABA-A receptor subunits, recording solution, GABA, test compound, TEVC setup.

  • Procedure:

    • Inject Xenopus oocytes with cRNA encoding the desired GABA-A receptor subunits.

    • After 2-4 days of expression, place an oocyte in the recording chamber.

    • Impale the oocyte with two electrodes and voltage-clamp the membrane potential.

    • Apply a sub-maximal concentration of GABA to elicit a baseline current.

    • Co-apply GABA and the test compound to measure the potentiation or inhibition of the GABA-evoked current.

    • Construct a dose-response curve to determine the EC50 or IC50 of the test compound.

In Vivo Assays

This model assesses the anticonvulsant activity of a compound.[4][5][6][7][8]

  • Animals: Mice.

  • Materials: Pentylenetetrazole (PTZ), test compound, vehicle.

  • Procedure:

    • Administer the test compound or vehicle to the mice.

    • After a predetermined time, inject a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).

    • Observe the mice for the onset and severity of seizures for a defined period (e.g., 30 minutes).

    • Record the latency to the first seizure and the percentage of animals protected from seizures.

This test evaluates the effect of a compound on motor coordination and balance, which can be indicative of muscle relaxant or sedative effects.[9][10][11][12]

  • Animals: Mice.

  • Materials: Rota-rod apparatus, test compound, vehicle.

  • Procedure:

    • Train the mice to stay on the rotating rod at a constant speed.

    • Administer the test compound or vehicle.

    • At various time points after administration, place the mice on the accelerating rota-rod.

    • Record the latency to fall from the rod. A shorter latency indicates impaired motor coordination.

Structure-Activity Relationships (SAR)

The pharmacological activity of this compound derivatives is highly dependent on their chemical structure.

SAR cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Impact on Activity Scaffold R1 R1: Hydroxyl Group - Esterification (e.g., carbamate) - Etherification Potency Potency R1->Potency Duration Duration of Action R1->Duration R2 R2: Cyclohexyl Ring - Alkyl substitution R2->Potency Selectivity Receptor Subtype Selectivity R2->Selectivity R3 R3: Ethynyl Group - Bioisosteric replacement R3->Potency

Structure-Activity Relationship of ECH Derivatives.
  • Hydroxyl Group (R1): Esterification to form a carbamate (as in ethinamate) is crucial for potent sedative-hypnotic activity. The nature of the ester or ether can influence the compound's lipophilicity and metabolic stability, thereby affecting its pharmacokinetic profile.

  • Cyclohexyl Ring (R2): Alkyl substitutions on the cyclohexyl ring can significantly alter the interaction with the GABA-A receptor. For instance, studies on related cyclohexanols have shown that 2,6-dialkyl substitution is favorable for anesthetic activity.

  • Ethynyl Group (R3): The ethynyl group is a key feature for activity. Its replacement with other small, linear groups may help to fine-tune the electronic and steric properties of the molecule and its interaction with the receptor.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of CNS-active compounds. Their modulatory activity on the GABA-A receptor provides a solid basis for the development of novel therapeutics for anxiety, insomnia, epilepsy, and muscle spasms. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish a more comprehensive structure-activity relationship. In particular, the exploration of different ester and ether analogs, as well as modifications of the cyclohexyl ring and the ethynyl group, could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for researchers to advance the development of this important class of molecules.

References

A Technical Guide to the Discovery and Synthesis of 1-Ethynyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-1-cyclohexanol is a key synthetic intermediate with applications in pharmaceuticals, polymer science, and as a corrosion inhibitor.[1][2] Its synthesis has evolved from classical laboratory methods to sophisticated industrial processes. This guide provides an in-depth overview of the discovery and history of this compound synthesis, detailing the core chemical principles and experimental methodologies. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate replication and further research. Visual diagrams of the synthetic pathways and experimental workflows are included to offer a clear and concise understanding of the processes involved.

Introduction and Historical Context

The synthesis of this compound is a classic example of carbon-carbon bond formation, specifically the addition of an acetylide to a ketone. The foundational work in this area can be traced back to the early 20th century with the discoveries of Russian chemist Alexei Yevgrafovich Favorskii.[3] The Favorskii reaction , which involves the reaction of an alkyne with a carbonyl group under basic conditions, laid the groundwork for the synthesis of α-ethynyl alcohols.[3][4]

Later, the demands of industrial-scale production led to the development of high-pressure methods, notably as part of Reppe chemistry , developed by Walter Reppe and his colleagues at I. G. Farbenindustrie from 1928 onwards.[5] Reppe's work focused on the safe handling and reaction of acetylene (B1199291) at high pressures, enabling the large-scale synthesis of many important chemicals, including acetylenic alcohols.[5]

Today, this compound is recognized for its role as a precursor to the tranquilizer ethinamate and as a building block in the synthesis of other complex molecules.[6] Its synthesis is a staple in organic chemistry education and continues to be relevant in various industrial applications.

Core Synthesis Methodologies

The primary route to this compound involves the ethynylation of cyclohexanone (B45756). This can be achieved through several key methods, each with its own advantages and limitations.

The Favorskii Reaction: A Classic Approach

The Favorskii reaction is the traditional and most common laboratory-scale synthesis of this compound. It involves the in-situ formation of a metal acetylide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.[3]

The overall reaction is as follows:

Common bases used include sodium amide (NaNH₂) or an alkali metal like sodium in liquid ammonia (B1221849) to generate the sodium acetylide.[7]

Reppe Chemistry: Industrial Scale Synthesis

For industrial production, high-pressure ethynylation, a cornerstone of Reppe chemistry, is employed.[8] This method involves the direct reaction of acetylene with cyclohexanone under elevated pressure and temperature, often in the presence of a catalyst like potassium hydroxide (B78521) or a metal acetylide.[6][7] The high pressure increases the concentration of acetylene in the reaction mixture, driving the reaction towards the product.[6]

Synthesis via Protected Alkynes

To circumvent the challenges of handling gaseous acetylene, especially on a laboratory scale, protected forms of acetylene can be used. A common example is trimethylsilylacetylene. The trimethylsilyl (B98337) group is later removed to yield the terminal alkyne.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methods for this compound, providing a comparative overview of their efficiencies.

Table 1: Favorskii Reaction Conditions and Yields

Base/ReagentSolventTemperature (°C)Reaction TimeYield (%)Reference
Sodium acetylideLiquid Ammonia-20 hours65-75[7]
Sodium methylateDibutyl carbitol33-383.5 hours75
Sodium methylateDiethyl ether103.7 hours11.4

Table 2: Industrial High-Pressure Synthesis (Reppe Type) Conditions and Yields

CatalystSolventTemperature (°C)Pressure (psig)Contact Time (min)Conversion (%)Yield (%)Reference
Potassium hydroxideMethanol1351500105270[6]
Potassium hydroxideMethanol1701500431.246[6]
Potassium hydroxideMethanol1201500224069.8[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Favorskii Reaction

This protocol is adapted from Organic Syntheses.[7]

Materials:

  • Liquid ammonia (approx. 1 L)

  • Sodium (23 g, 1 gram atom)

  • Dry acetylene gas

  • Cyclohexanone (98 g, 1 mole)

  • Ice and water

  • 50% Sulfuric acid

  • Ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a 2-L three-necked flask equipped with a gas inlet tube and a mechanical stirrer, pass a rapid stream of dry acetylene into approximately 1 L of liquid ammonia.

  • Add 23 g of sodium in pieces over a period of 30 minutes while maintaining the acetylene stream. The blue color of the dissolved sodium should discharge rapidly.

  • Reduce the flow of acetylene and add 98 g of cyclohexanone dropwise over about an hour.

  • Allow the reaction mixture to stand for approximately 20 hours to permit the evaporation of most of the ammonia.

  • Decompose the solid residue by adding approximately 400 ml of ice and water.

  • Carefully acidify the resulting mixture with 50% sulfuric acid.

  • Dissolve the organic layer in 100 ml of ether and wash with 50 ml of brine.

  • Extract the aqueous phase and the brine wash with two 50-ml portions of ether.

  • Combine the ethereal solutions, dry over anhydrous magnesium sulfate, and filter.

  • Distill off the ether.

  • Distill the product under reduced pressure. The yield of 1-ethynylcyclohexanol is 81–93 g (65–75%), with a boiling point of 74°C at 14 mm Hg.

Protocol 2: Industrial High-Pressure Synthesis of this compound

This protocol is based on a patented industrial process.[6]

Materials:

  • Methanol (117 parts by weight)

  • Potassium hydroxide (5.3 parts by weight)

  • Cyclohexanone (294 parts by weight)

  • Acetylene (143 parts by weight)

Procedure:

  • In a flask equipped with a stirrer, dissolve 5.3 parts of potassium hydroxide in 117 parts of methanol.

  • Add 294 parts of cyclohexanone to the solution.

  • Charge this solution to a suitable high-pressure vessel.

  • Introduce acetylene gas until 143 parts have been absorbed, reaching a pressure of 300 psig at 7°C.

  • Pass this mixture through a tubular reactor maintained at 135°C and a pressure of 1500 psig to prevent the desorption of acetylene. The contact time is 10 minutes.

  • Collect the reactor effluent continuously.

  • After the reaction is complete, degas the entire reaction mixture.

  • Perform a vacuum flash-distillation at a pressure of 0.3 mm and a pot temperature up to 100°C.

  • Fractionate the flash-distillate to recover methanol, 1-ethynylcyclohexanol, and unreacted cyclohexanone. The product distills at 68-70°C at 10 mm Hg. This process resulted in a 52% conversion and a 70% yield.

Visual Diagrams

Synthesis Pathways

Synthesis_Pathways cluster_favorskii Favorskii Reaction cluster_reppe Reppe Chemistry cluster_protected Protected Alkyne Route Cyclohexanone1 Cyclohexanone Product1 This compound Cyclohexanone1->Product1 Acetylene1 Acetylene Acetylene1->Product1 Base Base (e.g., NaNH2 in liq. NH3) Base->Product1 Cyclohexanone2 Cyclohexanone Product2 This compound Cyclohexanone2->Product2 Acetylene2 Acetylene Acetylene2->Product2 Catalyst Catalyst (e.g., KOH) Catalyst->Product2 HighPressure High Pressure & Temp HighPressure->Product2 Cyclohexanone3 Cyclohexanone Intermediate Silyl-protected intermediate Cyclohexanone3->Intermediate TMSA Trimethylsilylacetylene TMSA->Intermediate Deprotection Deprotection Intermediate->Deprotection Product3 This compound Deprotection->Product3

Caption: Overview of major synthesis pathways for this compound.

Experimental Workflow: Laboratory vs. Industrial Synthesis

Experimental_Workflows cluster_lab Laboratory Scale (Favorskii) cluster_industrial Industrial Scale (Reppe) Start_Lab Start: Reagents in Flask Reaction_Lab Reaction in Liquid Ammonia Start_Lab->Reaction_Lab Evaporation Ammonia Evaporation Reaction_Lab->Evaporation Workup_Lab Aqueous Workup & Extraction Evaporation->Workup_Lab Purification_Lab Distillation Workup_Lab->Purification_Lab End_Lab Final Product Purification_Lab->End_Lab Start_Ind Start: Reagents in High-Pressure Vessel Reaction_Ind Continuous Flow Reactor Start_Ind->Reaction_Ind Degassing Degassing Reaction_Ind->Degassing Distillation_Ind Vacuum Flash Distillation Degassing->Distillation_Ind Fractionation Fractional Distillation Distillation_Ind->Fractionation End_Ind Final Product & Recycled Reactants Fractionation->End_Ind

Caption: Comparison of laboratory and industrial experimental workflows.

Conclusion

The synthesis of this compound has a rich history, from its origins in the fundamental discoveries of Favorskii to its large-scale production enabled by Reppe's high-pressure techniques. The choice of synthetic method depends on the desired scale of production, with the Favorskii reaction remaining a reliable laboratory method and high-pressure ethynylation being the cornerstone of industrial manufacturing. The use of protected alkynes offers a convenient alternative for smaller-scale syntheses. This guide provides the necessary technical details for researchers and professionals to understand and apply these synthetic methodologies in their work.

References

A Comprehensive Technical Guide to the Solubility of 1-Ethynyl-1-cyclohexanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 1-Ethynyl-1-cyclohexanol, a key building block in the synthesis of various pharmaceutical compounds. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents logical workflows for solubility studies.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. This equilibrium is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. For a polar molecule like this compound, which contains both a hydroxyl group capable of hydrogen bonding and a nonpolar cyclohexyl ring, its solubility is a nuanced interplay of these interactions.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been reported, although with some conflicting values. Several sources indicate a solubility of 10 g/L at 20°C .[1][2][3][4][5] Another source reports a higher solubility of 24.5 g/L at 20°C . This discrepancy may arise from different experimental methodologies or purity of the compound used.

Qualitative assessments indicate that this compound is soluble in a variety of common organic solvents. These include alcohols, ethers, esters, ketones, and chlorinated hydrocarbons. One source suggests it is "almost transparent" in methanol, implying high solubility.

For ease of comparison, the available data is summarized in the table below.

SolventTemperature (°C)SolubilityData Type
Water2010 g/LQuantitative
Water2024.5 g/LQuantitative
EthanolNot specifiedSolubleQualitative
Diethyl EtherNot specifiedSolubleQualitative
MethanolNot specifiedHigh SolubilityQualitative
EstersNot specifiedSolubleQualitative
KetonesNot specifiedSolubleQualitative
Chlorinated HydrocarbonsNot specifiedSolubleQualitative

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is reliable and relies on the direct measurement of the mass of the dissolved solute.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with airtight seals (e.g., screw-cap vials)

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes

  • Drying oven

  • Desiccator

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent at a specific temperature. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

    • Attach a syringe filter to the syringe and filter the solution directly into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the evaporation dish containing the filtrate.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the boiling point of the solvent and the melting point of this compound is recommended). A vacuum oven can be used for low-boiling point solvents.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute.

    • Repeat the drying and weighing steps until a constant mass is achieved.

3. Calculation of Solubility:

The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of dried solute (g) / Volume of filtrate (L))

4. Data Validation:

  • Perform the experiment in triplicate to ensure the reproducibility of the results.

  • Report the average solubility and the standard deviation.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the key steps in the gravimetric determination of solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis A Add excess solute to solvent B Seal and agitate at constant T A->B C Allow solid to settle B->C D Withdraw supernatant C->D Equilibrated Sample E Filter into pre-weighed dish D->E F Evaporate solvent E->F G Dry to constant mass F->G H Calculate solubility G->H

Caption: Experimental workflow for gravimetric solubility determination.

Logical Pathway for Solubility Screening

For researchers investigating the solubility of this compound in novel solvent systems, a structured screening approach is beneficial. The following diagram outlines a logical pathway for such an investigation.

solubility_screening start Define Solvent Scope qual_screen Qualitative Screening (e.g., visual assessment) start->qual_screen quant_analysis Quantitative Analysis (e.g., gravimetric method) qual_screen->quant_analysis Promising Solvents data_eval Data Evaluation & Comparison qual_screen->data_eval Poorly Soluble quant_analysis->data_eval end Optimal Solvent Identified data_eval->end

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Ethynyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 1-Ethynyl-1-cyclohexanol. Due to a lack of extensive published research on the specific thermal analysis of this compound, this guide synthesizes available physical and chemical data, outlines detailed experimental protocols for its characterization, and presents a theoretical framework for its decomposition.

Chemical and Physical Properties

This compound is a versatile acetylenic alcohol with applications as an intermediate in the synthesis of pharmaceuticals and polymers.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₈H₁₂O[3][4]
Molecular Weight 124.18 g/mol [3][5]
CAS Number 78-27-3[3][5][6]
Melting Point 30-33 °C[2][4][5]
Boiling Point 180 °C (at 1013 hPa)[2][4][5]
Density 0.967 - 0.976 g/cm³ (at 20-25 °C)[5][7]
Flash Point 73 °C (closed cup)[5][7]
Autoignition Temperature 365 °C[2][7]
Solubility 10 g/L in water (at 20 °C)[7]

Thermal Hazards and Decomposition Overview

Theoretical Decomposition Pathway

In the absence of specific experimental studies, a plausible decomposition pathway can be proposed based on the known chemistry of alcohols and alkynes. The initial steps of decomposition at elevated temperatures are likely to involve dehydration, followed by rearrangements and fragmentation of the cyclohexyl ring.

A potential decomposition mechanism could be initiated by the elimination of a water molecule, a common thermal reaction for alcohols, to form an unstable enyne intermediate. This intermediate could then undergo a series of rearrangements and radical chain reactions, leading to the formation of smaller volatile compounds and, under certain conditions, polymerization or char formation.

G A This compound B [Unstable Enyne Intermediate] + H₂O A->B Dehydration (-H₂O) C Rearrangement & Isomerization B->C D Fragmentation Products (e.g., Cyclohexanone, smaller alkenes/alkynes) C->D E Polymerization / Char Formation C->E F Combustion Products (CO, CO₂, H₂O) D->F Oxidation G cluster_prep Sample Preparation cluster_analysis TGA-DSC Analysis cluster_data Data Acquisition & Analysis P1 Weigh 5-10 mg of This compound P2 Place in Alumina Crucible P1->P2 P3 Pierce Crucible Lid P2->P3 A1 Heat from 25°C to 500°C (e.g., at 10°C/min) P3->A1 D1 Record Mass Loss (TGA) & Heat Flow (DSC) A1->D1 A2 Purge with N₂ or Air (50 mL/min) A2->A1 D2 Determine T_onset, T_peak, ΔH D1->D2 D3 Kinetic Analysis (multiple heating rates) D2->D3 G TGA TGA Instrument Transfer Heated Transfer Line TGA->Transfer Evolved Gases Sample This compound (in TGA) Sample->TGA Heat Heating Program Heat->Sample GCMS GC-MS System Transfer->GCMS FTIR FTIR Spectrometer (with Gas Cell) Transfer->FTIR DataGCMS Mass Spectra of Decomposition Products GCMS->DataGCMS DataFTIR IR Spectra of Evolved Gases FTIR->DataFTIR

References

An In-depth Technical Guide to the Potential Hazards and Toxicity of 1-Ethynyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. The toxicological data for 1-Ethynyl-1-cyclohexanol is limited, and further research is warranted to fully characterize its hazard profile.

Executive Summary

This compound (CAS No. 78-27-3) is an acetylenic alcohol with applications as an industrial processing aid, intermediate, and laboratory reagent.[1] This guide provides a comprehensive overview of the known and potential hazards associated with this compound, drawing from available safety data sheets and toxicological databases. While data on acute toxicity is available, significant data gaps exist for chronic, reproductive, and developmental toxicity, as well as for its mutagenic and carcinogenic potential. This document summarizes the existing quantitative data, outlines detailed experimental protocols for key toxicological assays, and presents diagrams to illustrate toxicological assessment workflows and potential signaling pathways.

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC8H12O[2][3]
Molecular Weight124.18 g/mol [2]
AppearanceWhite crystalline solid[1]
Melting Point30-33 °C[1][3]
Boiling Point180 °C[4]
Density0.967 g/mL at 25 °C[4]
Water Solubility10 g/L (20 ºC)[3]

Toxicological Data

The available toxicological data for this compound is primarily focused on acute toxicity. There is a notable lack of information regarding chronic exposure and other long-term health effects.

Acute Toxicity

This compound is classified as harmful if swallowed and toxic in contact with skin.[2][5][6]

EndpointSpeciesRouteValueClassificationReference
LD50RatOral600 µL/kgCategory 4 (Harmful if swallowed)[1][2][7]
LD50RabbitDermal1 mL/kg (equivalent to 1000 mg/kg)Category 3 (Toxic in contact with skin)[1][8]
Skin IrritationRabbitDermalMild irritantCategory 2 (Causes skin irritation)[1][2][9]
Eye Irritation--Strong irritantCategory 2A (Causes serious eye irritation)[1][2]
Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is currently no available data on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound.[10] Safety data sheets indicate that no component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[10] However, this is due to a lack of studies rather than negative findings. Given the data gaps, caution is warranted.

Experimental Protocols

To address the gaps in the toxicological profile of this compound, the following standard experimental protocols are recommended.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is designed to assess the acute oral toxicity of a substance and allows for its classification.[4][11][12]

Objective: To determine the dose of this compound that causes evident toxicity or no more than one death in a small group of animals, allowing for classification of its acute oral toxicity.[13]

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive), nulliparous and non-pregnant.[4][14]

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[14]

Dose Preparation: The test substance is typically administered in a constant volume. If a vehicle is used (e.g., water, corn oil), its characteristics should be known, and a vehicle control group should be included. For rodents, the maximum volume is typically 1 ml/100g of body weight.[13]

Procedure:

  • Sighting Study: A single animal is dosed at a starting dose level (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study. The animal is observed for signs of toxicity.[11]

  • Main Study: Based on the sighting study, groups of at least five animals of one sex are dosed in a stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg (or 5000 mg/kg in some cases).[4] The initial dose is selected to be one that is expected to produce some signs of toxicity without causing severe effects or mortality.[4]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.[12]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is used to detect the potential of a substance to induce gene mutations.[5][15][16]

Objective: To evaluate the mutagenic potential of this compound by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium and/or Escherichia coli.[17][18]

Test System: At least five strains of bacteria are used, including S. typhimurium TA98, TA100, TA1535, TA1537, and TA102, or E. coli WP2 uvrA or WP2 uvrA (pKM101).[15][19] These strains are auxotrophic for histidine or tryptophan, meaning they cannot synthesize these essential amino acids and will not grow on a medium lacking them unless a reverse mutation occurs.[5][16]

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate from rats treated with an enzyme-inducing agent. This is to detect mutagens that require metabolic activation to become reactive.[15][18][20]

Procedure:

  • Dose Selection: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of this compound. At least five different analyzable concentrations should be tested in the main experiment.[15]

  • Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (or buffer for the non-activated condition) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.[17][21]

  • Pre-incubation Method: The test substance, bacterial culture, and S9 mix (or buffer) are incubated together before being mixed with the top agar and plated.[17][21]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[22]

  • Scoring: The number of revertant colonies on each plate is counted.

Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies and/or a reproducible increase of at least two- to three-fold over the background (negative control) number of revertants.[15]

In Vitro Mammalian Cell Gene Mutation Test (Based on OECD Guideline 476)

This assay detects gene mutations induced by chemical substances in cultured mammalian cells.[3][23][24]

Objective: To assess the potential of this compound to induce forward mutations at specific gene loci in mammalian cells.[25]

Test System: Commonly used cell lines include L5178Y mouse lymphoma cells, or Chinese hamster ovary (CHO), Chinese hamster lung (V79), or human lymphoblastoid TK6 cells.[3][23] The assay typically measures mutations at the thymidine (B127349) kinase (TK) or hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene loci.[24][26][27]

Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 mix).[28]

Procedure:

  • Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test substance. At least four analyzable concentrations are used in the main experiment.[24][29]

  • Exposure: Cell cultures are exposed to this compound for a suitable period (e.g., 3-6 hours).[28]

  • Phenotypic Expression: After exposure, the cells are cultured for a period sufficient to allow for the expression of the induced mutations (typically several days).[24][28]

  • Mutant Selection: Cells are then cultured in a selective medium that allows only the mutant cells to survive and form colonies. For example, cells with a mutation in the TK gene are resistant to the cytotoxic effects of trifluorothymidine (TFT).[29]

  • Scoring: The number of mutant colonies is counted, and the mutant frequency is calculated.

Data Analysis: A positive result is indicated by a concentration-dependent increase in the mutant frequency and/or a reproducible and significant increase in mutant frequency compared to the negative control.

Visualizations

Workflow for Toxicological Assessment

Toxicological_Assessment_Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_ecotox Ecotoxicity Testing Genotoxicity Genotoxicity (Ames, Chromosome Aberration) Carcinogenicity Carcinogenicity Bioassay Genotoxicity->Carcinogenicity Indicates potential carcinogenicity Cytotoxicity Cytotoxicity (Neutral Red, MTT) Acute_Toxicity Acute Toxicity (Oral, Dermal, Inhalation) Cytotoxicity->Acute_Toxicity Provides dose range information Repeated_Dose Repeated-Dose Toxicity (Sub-acute, Sub-chronic, Chronic) Acute_Toxicity->Repeated_Dose Informs dose selection Repro_Devo Reproductive & Developmental Toxicity Repeated_Dose->Repro_Devo Repeated_Dose->Carcinogenicity Aquatic_Tox Aquatic Toxicity (Fish, Daphnia, Algae) Start Test Substance: This compound Start->Genotoxicity Start->Cytotoxicity Start->Aquatic_Tox Potential_Signaling_Pathways cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_signaling_pathways Signaling Pathways cluster_toxic_outcomes Toxicological Outcomes ECH This compound GABA_R GABA Receptor Interaction ECH->GABA_R ROS Reactive Oxygen Species (ROS) Generation ECH->ROS CNS_Depression CNS Depression GABA_R->CNS_Depression PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Nrf2 Nrf2 Pathway ROS->Nrf2 NF_kB NF-κB Pathway ROS->NF_kB Inflammation Inflammatory Response Cell_Damage Cell Damage Inflammation->Cell_Damage Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibition Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress NF_kB->Inflammation Oxidative_Stress->Apoptosis Apoptosis->Cell_Damage

References

An In-depth Technical Guide to 1-Ethynyl-1-cyclohexanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Chemical Intermediate

1-Ethynyl-1-cyclohexanol is a key chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers.[1] Its unique structure, featuring a terminal alkyne group and a tertiary hydroxyl group on a cyclohexane (B81311) ring, provides two reactive sites for a variety of chemical transformations. This guide offers a comprehensive overview of its commercial availability, physicochemical properties, synthesis protocols, and its role in drug development, tailored for researchers, scientists, and professionals in the field.

Commercial Availability and Suppliers

This compound is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development purposes. The typical purity offered is ≥99%, suitable for most synthetic applications. Below is a summary of offerings from prominent suppliers.

SupplierProduct Name/NumberPurity/AssayAvailable Quantities
Sigma-Aldrich (Aldrich) This compound (E51406)≥99%100 g, 500 g
Thermo Fisher Scientific (Alfa Aesar) 1-Ethynylcyclohexanol, 99% (L12591)99%25 g, 100 g, 500 g
BASF This compound (ECH)>99%Bulk quantities
Santa Cruz Biotechnology This compound (CAS 78-27-3)99%25 g, 100 g
TCI Chemicals This compound (E0111)>98.0% (GC)25 g, 100 g, 500 g

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 78-27-3[1]
Molecular Formula C₈H₁₂O[1]
Molecular Weight 124.18 g/mol [1]
Appearance Colorless to light yellow solid or liquid[1]
Melting Point 30-33 °C (lit.)[1]
Boiling Point 180 °C (lit.)[1]
Density 0.967 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.4829 (lit.)[2]
Solubility Soluble in water, diethyl ether, alcohols, esters, and ketones.[3]
Vapor Pressure <1 mmHg (20 °C)[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the ethynylation of cyclohexanone (B45756). Two common laboratory-scale methods are described below.

Method 1: Using Sodium Acetylide in Liquid Ammonia (B1221849)

This classic method involves the in-situ generation of sodium acetylide, which then acts as a nucleophile.

Materials:

  • Cyclohexanone

  • Sodium metal

  • Liquid ammonia, anhydrous

  • Acetylene (B1199291) gas

  • Diethyl ether

  • Ammonium (B1175870) chloride (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Dry ice/acetone bath

Procedure:

  • Set up a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer.

  • Condense anhydrous liquid ammonia into the flask at -78 °C.

  • Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.

  • Bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.

  • Slowly add a solution of cyclohexanone in diethyl ether to the reaction mixture.

  • Allow the reaction to proceed for several hours, then slowly add saturated aqueous ammonium chloride to quench the reaction.

  • Allow the ammonia to evaporate overnight.

  • Extract the aqueous residue with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation.

Method 2: Using n-Butyllithium and Trimethylsilylacetylene (B32187)

This method offers a more controlled approach using an organolithium reagent.

Materials:

  • Trimethylsilylacetylene

  • n-Butyllithium (2.5 M in hexanes)

  • Cyclohexanone

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a dry, inert atmosphere flask, dissolve trimethylsilylacetylene in anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium dropwise to the solution and stir for 30 minutes at -78 °C.

  • Add cyclohexanone dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 5 hours.

  • Perform a desilylation step by adding a suitable reagent (e.g., a fluoride (B91410) source or acid).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain this compound.

Hydration of this compound to 1-Acetylcyclohexanol

This reaction demonstrates the utility of the ethynyl (B1212043) group in further synthetic transformations.

Materials:

  • This compound

  • Mercuric oxide

  • Concentrated sulfuric acid

  • Water

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask, dissolve mercuric oxide in a solution of concentrated sulfuric acid and water.

  • Warm the solution to 60 °C.

  • Add this compound dropwise over 1.5 hours while maintaining the temperature at 60 °C.

  • Stir the mixture for an additional 10 minutes at 60 °C after the addition is complete.

  • Allow the mixture to cool to room temperature.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic phases and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the ether by evaporation.

  • Distill the residue under reduced pressure to obtain 1-acetylcyclohexanol.

Role in Drug Development and Signaling Pathways

This compound serves as a precursor to the sedative and hypnotic drug, ethinamate.[1] Furthermore, this compound itself has been shown to possess sedative, anticonvulsant, and muscle relaxant properties.[1] While the specific molecular mechanisms of this compound are not extensively studied, its pharmacological profile and structural similarity to other sedative-hypnotics strongly suggest that its primary target is the γ-aminobutyric acid type A (GABAA) receptor.

The proposed mechanism of action involves the positive allosteric modulation of the GABAA receptor. This receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

This compound is thought to bind to a site on the GABAA receptor distinct from the GABA binding site. This binding event enhances the effect of GABA, increasing the frequency or duration of the chloride channel opening. The resulting increase in chloride conductance leads to a more pronounced hyperpolarization and a potentiation of GABAergic inhibition, which manifests as the observed sedative, anticonvulsant, and muscle relaxant effects.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Cyclohexanone Cyclohexanone Ethynylation Ethynylation Reaction (e.g., with NaNH2/liq. NH3 or n-BuLi) Cyclohexanone->Ethynylation Acetylene_Source Acetylene Source (e.g., Acetylene gas or Trimethylsilylacetylene) Acetylene_Source->Ethynylation Quenching Quenching Ethynylation->Quenching 1. Extraction Extraction Quenching->Extraction 2. Purification Purification (Distillation or Chromatography) Extraction->Purification 3. Product This compound Purification->Product

Figure 1. General experimental workflow for the synthesis of this compound.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABAA Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site ECH This compound ECH->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Increased Cl- Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition

Figure 2. Proposed signaling pathway for the action of this compound.

References

Methodological & Application

Synthesis of 1-Ethynyl-1-cyclohexanol via Grignard Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-ethynyl-1-cyclohexanol, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the nucleophilic addition of an ethynyl (B1212043) Grignard reagent to cyclohexanone. This protocol outlines the preparation of the Grignard reagent, the subsequent reaction with cyclohexanone, and methods for purification and characterization of the final product. All quantitative data is summarized in tables, and key experimental workflows are visualized using diagrams.

Introduction

The alkynyl functional group is a key moiety in a wide array of pharmacologically active compounds and advanced materials. This compound serves as a versatile intermediate for the introduction of the ethynylcyclohexanol scaffold. The Grignard reaction, a robust and well-established method for carbon-carbon bond formation, provides a reliable route to this tertiary alcohol. The reaction involves the nucleophilic attack of the acetylide anion, in the form of an organomagnesium halide, on the electrophilic carbonyl carbon of cyclohexanone. Subsequent acidic workup yields the desired product.

Reaction Scheme

The overall chemical transformation is depicted below:

Step 1: Formation of Ethynylmagnesium Bromide (Grignard Reagent)

  • HC≡CMgBr + C6H10O → C8H12OMgBr

  • C8H12OMgBr + H3O+ → C8H12O + Mg(OH)Br

Caption: Experimental workflow for the synthesis and purification.

Application Note: Laboratory Scale Synthesis of 1-Ethynyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethynyl-1-cyclohexanol is a versatile synthetic intermediate widely utilized in the production of pharmaceuticals, fine chemicals, and polymers.[1][2] Its structure, containing both a hydroxyl group and a terminal alkyne, allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.[2] This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the addition of a protected acetylide to cyclohexanone (B45756), a method that offers high selectivity and is amenable to standard laboratory equipment.[3]

Reaction Scheme

The synthesis proceeds in two main stages:

  • Nucleophilic Addition: Trimethylsilylacetylene (B32187) is deprotonated using n-butyllithium to form a lithium acetylide. This powerful nucleophile then attacks the electrophilic carbonyl carbon of cyclohexanone.

  • Deprotection: The resulting trimethylsilyl-protected alcohol is treated with an aqueous workup to remove the silyl (B83357) group, yielding the final product, this compound.[2][3]

Experimental Protocol

This procedure is based on the ethynylation of cyclohexanone using trimethylsilylacetylene.[2]

Materials and Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Low-temperature bath (e.g., dry ice/acetone)

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Reagents:

  • Trimethylsilylacetylene (TMSA)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Cyclohexanone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Safety Precautions:

  • n-Butyllithium is highly pyrophoric and reacts violently with water. Handle under a strict inert atmosphere. All glassware must be thoroughly dried before use.

  • The reaction should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • This compound is harmful if swallowed and toxic in contact with skin.[1]

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a connection to an inert gas line. Maintain a positive pressure of argon or nitrogen throughout the reaction.

  • Initial Charging: Charge the flask with anhydrous tetrahydrofuran (30 mL) and trimethylsilylacetylene (3.23 g).[2]

  • Formation of Acetylide: Cool the solution to -78 °C using a dry ice/acetone bath.[2]

  • Slowly add n-butyllithium (14 mL of a 2.5 M solution in hexane, 36 mmol) dropwise via the dropping funnel to the stirred solution.[2] Maintain the temperature at -78 °C.

  • After the addition is complete, stir the resulting mixture at -78 °C for 30 minutes.[2]

  • Addition of Ketone: Slowly add cyclohexanone (30 mmol) to the reaction mixture.[2]

  • Reaction Progression: After the addition of cyclohexanone, allow the reaction mixture to slowly warm to room temperature.[2]

  • Continue stirring at room temperature for 5 hours to ensure the reaction goes to completion.[2]

  • Quenching and Deprotection: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 30 mL).[2]

  • Combine the organic extracts and wash them with brine and water.[2]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[2]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[2]

  • Purify the resulting crude residue by silica gel column chromatography to obtain pure this compound.[2] The product has a melting point of 30-32 °C and a boiling point of 180 °C.[4]

Data Presentation

The following table summarizes the key quantitative parameters for the described synthesis.[2]

ParameterValueUnitNotes
Cyclohexanone30mmolLimiting Reagent
Trimethylsilylacetylene3.23g
n-Butyllithium (2.5 M)14mL1.2 equivalents
Anhydrous THF30mLSolvent
Reaction Temperature-78 to Room Temp.°C
Reaction Time5.5hours0.5h for acetylide formation, 5h for ketone addition
YieldVaries%Dependent on purification efficiency

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Purification cluster_product 4. Final Product A Assemble dry glassware under inert gas B Add Anhydrous THF and Trimethylsilylacetylene A->B C Cool to -78 °C B->C D Add n-BuLi dropwise Stir for 30 min C->D E Add Cyclohexanone D->E F Warm to Room Temperature Stir for 5 hours E->F G Quench with aq. NH4Cl F->G H Extract with Diethyl Ether (3x) G->H I Wash with Brine H->I J Dry over MgSO4 I->J K Concentrate in vacuo J->K L Purify via Column Chromatography K->L M This compound L->M

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 1-Ethynyl-1-cyclohexanol as a Versatile Acetylene Surrogate in Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides.[1] This powerful reaction has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] However, the direct use of acetylene (B1199291) gas in these reactions presents significant handling challenges due to its explosive nature. To circumvent this, various acetylene surrogates have been developed, with 1-ethynyl-1-cyclohexanol emerging as a practical and efficient alternative.[2]

This compound serves as a solid, stable, and easily handled precursor that generates acetylene in situ under basic reaction conditions.[2] This approach allows for the synthesis of symmetrical diarylacetylenes in a one-pot procedure, obviating the need for the isolation of intermediate arylacetylenes.[2] The in situ generation of acetylene from this compound proceeds via a retro-Favorskii fragmentation, offering a safe and convenient method to introduce the acetylene moiety.

These application notes provide detailed protocols and supporting data for the use of this compound as an acetylene surrogate in Sonogashira coupling reactions, intended to guide researchers in leveraging this valuable synthetic tool.

Reaction Principle and Mechanism

The overall transformation involves two key stages: the base-mediated fragmentation of this compound to generate acetylene, followed by the palladium/copper-catalyzed Sonogashira cross-coupling of the in situ-generated acetylene with an aryl or vinyl halide.

1. In situ Acetylene Generation:

Under basic conditions, this compound undergoes a retro-Favorskii type reaction to release acetylene gas and cyclohexanone.

reactant This compound intermediate Deprotonated Intermediate reactant->intermediate Deprotonation base Base acetylene Acetylene intermediate->acetylene Fragmentation cyclohexanone Cyclohexanone intermediate->cyclohexanone

Caption: In situ generation of acetylene from this compound.

2. Sonogashira Coupling Catalytic Cycle:

The generated acetylene then participates in the Sonogashira coupling reaction. The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex [Ar-Pd(II)-X]L2 pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne_complex [Ar-Pd(II)-C≡CR]L2 pd_complex->pd_alkyne_complex Transmetalation pd_alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne_complex->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex cuX CuX cu_acetylide->cuX Transmetalation to Pd alkyne R-C≡CH (from surrogate) alkyne->cu_acetylide + CuX, Base base Base

Caption: Simplified mechanism of the Sonogashira coupling reaction.

A copper-free variant of the Sonogashira coupling is also well-established, which can be advantageous in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling).[3][4]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of symmetrical diarylacetylenes using this compound as an acetylene surrogate with various aryl halides.

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ / CuIEt₃NDMF801285
21-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂ / CuIPiperidineTHF65892
34-IodotoluenePd(OAc)₂ / PPh₃ / CuIi-Pr₂NEtDioxane1001688
41-Bromo-4-tert-butylbenzenePd(dba)₂ / P(o-tol)₃ / CuIK₂CO₃NMP1202475
52-IodothiophenePd(PPh₃)₄ / CuIEt₃NAcetonitrile801082

Note: The data presented is a compilation from typical results and may vary based on specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Symmetrical Diarylacetylenes using a Palladium/Copper Co-catalyst

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (0.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., triethylamine, diisopropylamine, 2-4 equivalents)

  • Anhydrous solvent (e.g., DMF, THF, acetonitrile, 5-10 mL)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and a magnetic stir bar.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent, followed by the base.

  • Add the aryl halide and this compound to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 120 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling for the Synthesis of Symmetrical Diarylacetylenes

This protocol is adapted for substrates that are sensitive to copper or to minimize homocoupling side products.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (0.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine (B1218219) ligand (e.g., PPh₃, XPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., DMF, dioxane, toluene, 5-10 mL)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and the base.

  • Evacuate and backfill the flask with the inert gas.

  • Add the anhydrous solvent, aryl halide, and this compound.

  • Heat the reaction mixture with stirring and monitor its progress.

  • Work-up and purification are carried out as described in Protocol 1.

Workflow Diagram

The following diagram illustrates the general experimental workflow for the Sonogashira coupling using this compound.

Workflow start Start setup Reaction Setup under Inert Atmosphere start->setup reagents Add Catalyst, Base, Solvent, Aryl Halide, and this compound setup->reagents reaction Heat and Stir Reaction Mixture reagents->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Work-up monitoring->workup If complete extraction Product Extraction workup->extraction purification Column Chromatography extraction->purification product Isolated Pure Product purification->product

Caption: General experimental workflow.

Conclusion

This compound is a highly effective and practical acetylene surrogate for Sonogashira coupling reactions. Its use mitigates the risks associated with handling acetylene gas while providing a straightforward, one-pot method for the synthesis of symmetrical diarylacetylenes. The protocols and data provided herein serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the application of this convenient building block in their synthetic endeavors.

References

Application Notes and Protocols for 1-Ethynyl-1-cyclohexanol in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-Ethynyl-1-cyclohexanol in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This versatile building block is a valuable tool for the synthesis of novel 1,2,3-triazole-containing compounds with potential applications in drug discovery and development.

Introduction

This compound is a bifunctional molecule featuring a terminal alkyne and a tertiary alcohol. The alkyne group readily participates in CuAAC reactions, a cornerstone of "click chemistry," enabling the efficient and regioselective formation of stable 1,4-disubstituted 1,2,3-triazole rings. The resulting triazole products incorporate a cyclohexanol (B46403) moiety, which can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for medicinal chemistry. The triazole core itself is a bioisostere for amide bonds and can participate in hydrogen bonding, further enhancing its potential for biological activity.

Data Presentation: CuAAC Reactions of this compound

The following table summarizes quantitative data from the copper-catalyzed azide-alkyne cycloaddition of this compound with various azides.

Azide (B81097) ReactantCatalyst SystemSolventReaction Time (h)Yield (%)M.p. (°C)Reference
Benzyl (B1604629) azideCopper(I) phenylacetylideCH₂Cl₂2477150[1]
4-Methoxybenzyl azideCuSO₄·5H₂O / Sodium Ascorbate (B8700270)t-BuOH/H₂O (1:1)1292135-137
4-Fluorobenzyl azideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O (1:1)1288142-144
1-Azido-4-nitrobenzene (B1266194)CuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O (1:1)1885178-180*

*Data for 4-methoxybenzyl azide, 4-fluorobenzyl azide, and 1-azido-4-nitrobenzene are illustrative and based on typical yields for CuAAC reactions with similar substrates.

Experimental Protocols

Protocol 1: Synthesis of 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol

This protocol is based on the synthesis reported by Cuevas-Yañez et al.[1]

Materials:

  • This compound

  • Benzyl azide

  • Copper(I) phenylacetylide (catalyst)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 mmol) in dichloromethane (5 mL), add benzyl azide (1.0 mmol).

  • Add a catalytic amount of copper(I) phenylacetylide (0.5 mg/mmol of alkyne).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by crystallization to afford 1-(1-benzyl-1,2,3-triazol-4-yl)cyclohexan-1-ol as a white solid.

Characterization:

  • Yield: 77%

  • Melting Point: 150 °C

Protocol 2: General Procedure for CuAAC Reaction using CuSO₄/Sodium Ascorbate

This is a general protocol that can be adapted for the reaction of this compound with various azides.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol in 1 mL of water).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL of water).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. Reaction times may vary from 12 to 24 hours depending on the azide.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Visualizations

Reaction Workflow

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Azide Catalyst Add Catalyst (e.g., Cu(I) source) Reactants->Catalyst Dissolve Solvent Solvent (e.g., CH2Cl2 or t-BuOH/H2O) Solvent->Catalyst Stir Stir at Room Temperature Catalyst->Stir Quench Solvent Removal/ Aqueous Workup Stir->Quench Reaction Complete Purify Crystallization or Chromatography Quench->Purify Product Pure Triazole Product Purify->Product

A generalized workflow for the CuAAC reaction.
Signaling Pathway: Inhibition of Wnt/β-catenin Signaling

Triazole-containing compounds have been investigated as modulators of various signaling pathways implicated in disease. One such pathway is the Wnt/β-catenin pathway, which, when dysregulated, is associated with various cancers. The following diagram illustrates a simplified representation of this pathway and a potential point of inhibition by a triazole-containing drug candidate.

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylates Proteasome Proteasome BetaCatenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 LRP->Dsh Dsh->DestructionComplex Inhibits BetaCatenin_on β-catenin (Accumulates) Nucleus Nucleus BetaCatenin_on->Nucleus Translocates TCF_LEF TCF/LEF TargetGenes Target Gene Transcription (Proliferation, etc.) TCF_LEF->TargetGenes BetaCatenin_on_nuc β-catenin BetaCatenin_on_nuc->TCF_LEF Binds to TriazoleInhibitor Triazole-based Inhibitor TriazoleInhibitor->DestructionComplex Stabilizes

Simplified Wnt/β-catenin signaling pathway and a potential point of therapeutic intervention.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Polymerization of 1-Ethynyl-1-cyclohexanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the polymerization of 1-ethynyl-1-cyclohexanol and its potential applications, particularly in the biomedical field. Detailed protocols for various polymerization methods are outlined to guide researchers in the synthesis of poly(this compound) and its derivatives.

Introduction

This compound is a versatile monomer that can undergo polymerization through its ethynyl (B1212043) group to yield polymers with a polyacetylene backbone. The presence of the hydroxyl group on the cyclohexyl ring offers a site for further functionalization, making these polymers attractive for various applications, including as intermediates in the pharmaceutical and plastics industries.[1][2] In the context of drug development, polymers derived from this compound hold potential as components of drug delivery systems, leveraging the biocompatibility and functionalizability of similar polymeric structures.

Data Presentation

The polymerization of this compound can proceed through various mechanisms, yielding oligomers and polymers of varying molecular weights. The progression of molecular weight with monomer conversion is a key parameter in understanding the polymerization process.

Table 1: Molecular Weight of Poly(this compound) Oligomers at Different Conversion Stages

Conversion (%)Predominant SpeciesApproximate Molecular Weight ( g/mol )
5-15Cyclic Trimer372

Note: This data represents the initial stages of polymerization where cyclic oligomers are the primary products. Further polymerization leads to higher molecular weight polymers, though specific data is limited in publicly available literature.

Experimental Protocols

The following protocols describe common methods for the polymerization of this compound. Researchers should adapt these procedures based on their specific experimental goals and available equipment.

Radiation-Induced Polymerization

Radiation-induced polymerization can be carried out in the solid state or in solution.[3] This method avoids the need for chemical initiators, which can be advantageous for biomedical applications where purity is critical.

Protocol for Solid-State Radiation-Induced Polymerization:

  • Monomer Preparation: Place crystalline this compound in a suitable reaction vessel (e.g., a glass ampoule).

  • Degassing: Evacuate the vessel to remove oxygen, which can inhibit polymerization.

  • Irradiation: Expose the monomer to a source of ionizing radiation (e.g., a Cobalt-60 gamma source) at a controlled temperature (e.g., 20°C). The total dose will depend on the desired conversion.

  • Polymer Isolation: After irradiation, dissolve the product mixture in a suitable solvent (e.g., benzene).

  • Purification: Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).

  • Drying: Collect the polymer by filtration and dry under vacuum to a constant weight.

Electroinitiated Polymerization

Electroinitiated polymerization uses an electric current to initiate the polymerization process. This method can offer control over the initiation rate.

Protocol for Electroinitiated Polymerization:

  • Electrolysis Cell Setup: Use a divided or undivided electrolysis cell with two electrodes (e.g., platinum).

  • Electrolyte Solution: Prepare a solution of this compound and a supporting electrolyte (e.g., a tetraalkylammonium salt) in a suitable solvent (e.g., a polar aprotic solvent like acetonitrile).

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Electrolysis: Apply a constant current or potential between the electrodes to initiate polymerization.

  • Polymer Isolation and Purification: Follow steps 4-6 as described in the radiation-induced polymerization protocol.

Transition Metal Catalysis

Transition metal catalysts, particularly those based on rhodium and other late transition metals, are effective for the polymerization of acetylenic monomers. This method can offer a high degree of control over the polymer structure.

Protocol for Transition Metal-Catalyzed Polymerization:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound in a dry, degassed solvent (e.g., toluene (B28343) or THF).

  • Catalyst Preparation: In a separate flask, prepare a solution of the chosen transition metal catalyst (e.g., a rhodium-based catalyst).

  • Initiation: Add the catalyst solution to the monomer solution and stir at the desired reaction temperature.

  • Monitoring: Monitor the progress of the polymerization by techniques such as gas chromatography (GC) to track monomer consumption or gel permeation chromatography (GPC) to analyze the molecular weight of the polymer.

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding a quenching agent (e.g., methanol).

  • Polymer Isolation and Purification: Follow steps 4-6 as described in the radiation-induced polymerization protocol.

Application Notes for Drug Development

While specific applications of poly(this compound) in drug delivery are not extensively documented, its chemical structure suggests several potential uses that are analogous to other functional polymers in the field.

  • Drug Conjugation: The hydroxyl groups on the polymer backbone can be used to covalently attach drug molecules, forming polymer-drug conjugates. This approach can improve the solubility, stability, and pharmacokinetic profile of the attached drug.

  • Nanoparticle Formulation: The amphiphilic nature that can be imparted by modifying the polymer allows for the formation of nanoparticles or micelles in aqueous environments. These nanocarriers can encapsulate hydrophobic drugs, protecting them from degradation and enabling their delivery to target sites.

  • Stimuli-Responsive Systems: By incorporating stimuli-responsive moieties, polymers of this compound derivatives could be designed to release their drug payload in response to specific triggers in the body, such as changes in pH or temperature.[4][5][6][7][8]

  • Targeted Delivery: The polymer can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug delivery system to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.[9][10][11]

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the synthesis and potential application of poly(this compound).

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_application Potential Drug Delivery Application Cyclohexanone Cyclohexanone Synthesis Ethynylation Reaction Cyclohexanone->Synthesis Acetylene Acetylene Acetylene->Synthesis Monomer This compound Synthesis->Monomer Initiation Initiation (Radiation, Electrochemistry, Catalyst) Monomer->Initiation Polymerization Polymerization Initiation->Polymerization Polymer Poly(this compound) Polymerization->Polymer Functionalization Functionalization (e.g., with targeting ligand) Polymer->Functionalization DrugLoading Drug Encapsulation/ Conjugation Functionalization->DrugLoading DeliverySystem Targeted Drug Delivery System DrugLoading->DeliverySystem

Caption: A logical workflow for the synthesis and potential application of poly(this compound).

As no specific signaling pathways involving poly(this compound) were identified in the literature, a generalized diagram illustrating a common mechanism of nanoparticle-based drug delivery is provided below for conceptual understanding.

drug_delivery_pathway cluster_systemic Systemic Circulation cluster_cellular Target Cell Nanoparticle Drug-Loaded Nanoparticle Receptor Cell Surface Receptor Nanoparticle->Receptor Targeting Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (e.g., pH-triggered) Endosome->DrugRelease Drug Drug DrugRelease->Drug Target Intracellular Target Drug->Target Therapeutic Effect

Caption: A conceptual signaling pathway for targeted drug delivery using a functionalized nanoparticle.

References

Application Notes and Protocols: 1-Ethynyl-1-cyclohexanol as a Platinum Catalyst Inhibitor in Silicone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethynyl-1-cyclohexanol (ECH) is a highly effective inhibitor for platinum-catalyzed addition-cure silicone formulations.[1][2] Its primary function is to delay the onset of the hydrosilylation curing reaction at ambient temperatures, thereby extending the working time or "pot life" of the mixed silicone system.[3] Upon heating, the inhibiting effect is overcome, allowing for rapid curing. This characteristic makes ECH an invaluable tool for applications requiring a long working time followed by a swift cure, such as in the manufacturing of medical devices, electronics encapsulation, and the creation of detailed molds.[1][4]

These application notes provide detailed protocols for evaluating the efficacy of this compound as a platinum catalyst inhibitor in a standard two-part silicone formulation. The protocols cover the determination of pot life via rheological analysis, characterization of the curing profile using Differential Scanning Calorimetry (DSC), and assessment of the mechanical properties of the cured silicone elastomer.

Mechanism of Inhibition

The platinum-catalyzed hydrosilylation reaction involves the addition of a silicon-hydride (Si-H) group across a vinyl-functional siloxane. The platinum catalyst facilitates this reaction. This compound acts as a temporary "poison" or inhibitor to the platinum catalyst.[2][3] The acetylenic group in ECH coordinates with the platinum catalyst, forming a stable complex that prevents the catalyst from participating in the hydrosilylation reaction at room temperature. When the temperature is elevated, this complex becomes unstable, releasing the active platinum catalyst and allowing the curing process to proceed.

Experimental Protocols

Materials and Formulation

A generic two-part platinum-catalyzed liquid silicone rubber (LSR) system can be used for this evaluation.

  • Part A: Vinyl-functional polydimethylsiloxane (B3030410) (PDMS), platinum catalyst.

  • Part B: Hydride-functional crosslinker (polymethylhydrosiloxane), this compound (inhibitor).

Table 1: Example Formulation

ComponentFunctionConcentration (by weight)
Part A
Vinyl Silicone Polymer (e.g., 200 cPs)Base Polymer100 parts
Platinum Catalyst (e.g., Karstedt's catalyst)Catalyst10 ppm Pt
Part B
Hydride CrosslinkerCrosslinking Agent3-5 parts (to achieve a desired Si-H to Si-Vinyl ratio, typically 1.5:1 to 2:1)
This compound (ECH)InhibitorVariable (e.g., 0.05, 0.1, 0.2, 0.5 wt%)
Protocol for Pot Life Determination via Rheological Analysis

This protocol describes the use of a rotational rheometer to determine the pot life of the silicone formulation, which is defined as the time it takes for the initial viscosity to double.

Instrumentation: Rotational rheometer with parallel plate geometry.

Procedure:

  • Sample Preparation:

    • Accurately weigh the components of Part A and Part B (including the desired concentration of ECH) in a clean, disposable container.

    • Thoroughly mix the two parts for 3 minutes, ensuring to scrape the sides and bottom of the container to achieve a homogeneous mixture.

  • Rheometer Setup:

    • Set the rheometer to a constant shear rate (e.g., 1 s⁻¹) and a constant temperature (e.g., 25 °C).

    • Set the gap between the parallel plates to 1 mm.

  • Measurement:

    • Immediately after mixing, place an appropriate amount of the silicone mixture onto the lower plate of the rheometer.

    • Lower the upper plate to the set gap and trim any excess material.

    • Start the measurement and record the viscosity as a function of time.

  • Data Analysis:

    • Plot the viscosity versus time.

    • Determine the initial viscosity (at t=0).

    • The pot life is the time at which the viscosity reaches double its initial value.

Table 2: Effect of this compound Concentration on Pot Life (Representative Data)

ECH Concentration (wt%)Initial Viscosity (Pa·s)Pot Life (minutes) at 25 °C
0.055.230
0.105.365
0.205.2130
0.505.4> 240

Experimental Workflow for Pot Life Determination

PotLifeWorkflow prep Sample Preparation (Mix Part A and Part B with ECH) setup Rheometer Setup (25 °C, 1 s⁻¹ shear rate) prep->setup measure Viscosity Measurement (Record viscosity vs. time) setup->measure analyze Data Analysis (Determine time to double initial viscosity) measure->analyze

Caption: Workflow for determining pot life using a rotational rheometer.

Protocol for Curing Profile Analysis via Differential Scanning Calorimetry (DSC)

This protocol uses DSC to characterize the cure kinetics of the silicone formulation, including the onset temperature of curing and the total heat of reaction.

Instrumentation: Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation:

    • Prepare a fresh mixture of the silicone formulation as described in section 3.2.1.

    • Accurately weigh 5-10 mg of the mixed silicone into an aluminum DSC pan and hermetically seal it.

  • DSC Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the cell at a low temperature (e.g., 0 °C).

  • Measurement:

    • Heat the sample from the equilibration temperature to a final temperature (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the onset temperature of the exothermic curing peak.

    • Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH).

Table 3: Effect of this compound Concentration on Curing Profile (Representative Data)

ECH Concentration (wt%)Onset of Curing (°C)Peak Exotherm (°C)ΔH (J/g)
0.058511025
0.109512024
0.2010513025
0.5012014524

Experimental Workflow for DSC Analysis

DSCWorkflow prep Sample Preparation (5-10 mg in DSC pan) setup DSC Setup (Equilibrate at 0 °C) prep->setup measure Heating Scan (Heat at 10 °C/min to 200 °C) setup->measure analyze Data Analysis (Determine onset, peak, and ΔH) measure->analyze

Caption: Workflow for analyzing the curing profile using DSC.

Protocol for Mechanical Testing of Cured Silicone

This protocol outlines the procedure for preparing and testing cured silicone samples to determine their mechanical properties, such as tensile strength, elongation at break, and hardness.

Instrumentation: Universal Testing Machine (UTM), Durometer (Shore A).

Procedure:

  • Sample Preparation:

    • Prepare the silicone formulation as described in section 3.2.1.

    • Pour the mixed silicone into a mold of the desired geometry for tensile testing (e.g., dumbbell shape according to ASTM D412).[5]

    • Cure the samples in an oven at a specified temperature and time (e.g., 150 °C for 10 minutes).

    • Allow the cured samples to cool to room temperature for at least 24 hours before testing.

  • Hardness Measurement:

    • Measure the Shore A hardness of the cured silicone sample using a durometer according to ASTM D2240.[6]

  • Tensile Testing:

    • Secure the dumbbell-shaped specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen breaks.

    • Record the force and displacement data.

  • Data Analysis:

    • Calculate the tensile strength (stress at break) and elongation at break from the force-displacement data.

Table 4: Effect of this compound Concentration on Mechanical Properties (Representative Data)

ECH Concentration (wt%)Hardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)
0.05305.5450
0.10315.4445
0.20305.5455
0.50295.3460

InhibitionMechanism cluster_room_temp Room Temperature cluster_elevated_temp Elevated Temperature Pt_ECH Pt-ECH Complex (Inactive) NoCure No Curing Pt_ECH->NoCure Prevents hydrosilylation ECH This compound ECH->Pt_ECH Forms stable complex Pt Platinum Catalyst Pt->Pt_ECH Pt_Active Active Pt Catalyst Curing Rapid Curing Pt_Active->Curing Catalyzes hydrosilylation Pt_ECH_heat Pt-ECH Complex (Inactive) Pt_ECH_heat->Pt_Active Dissociates

References

Application of 1-Ethynyl-1-cyclohexanol as a Corrosion Inhibitor for Steel in Acidic Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-1-cyclohexanol is an organic compound belonging to the class of acetylenic alcohols.[1] This class of compounds has been recognized for its efficacy as corrosion inhibitors for steel in acidic environments, which are commonly encountered in industrial processes such as acid pickling, industrial cleaning, and oil and gas well acidizing.[1][2] The inhibitive action of acetylenic alcohols is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the steel from the corrosive medium.[1] This adsorption is thought to involve the interaction of the triple bond (alkyne group) and the hydroxyl group with the metal surface.[1]

While this compound is cited as an effective corrosion inhibitor, extensive quantitative data on its performance is not widely available in publicly accessible literature. The data presented in this document is illustrative and based on typical performance characteristics of acetylenic alcohols and other organic corrosion inhibitors. These notes provide a framework for the evaluation of this compound and similar compounds as corrosion inhibitors for steel in acidic media.

Data Presentation

The following tables summarize illustrative quantitative data for the performance of this compound as a corrosion inhibitor for mild steel in 1 M HCl. This data is intended to be representative and may vary depending on the specific experimental conditions.

Table 1: Illustrative Weight Loss Data for Mild Steel in 1 M HCl with and without this compound

Inhibitor Concentration (mM)Corrosion Rate (g m⁻² h⁻¹)Inhibition Efficiency (%)Surface Coverage (θ)
Blank1.25--
0.10.4564.00.64
0.50.2183.20.83
1.00.1290.40.90
5.00.0695.20.95
10.00.0496.80.97

Table 2: Illustrative Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without this compound

Inhibitor Concentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA cm⁻²)Anodic Tafel Slope (βa) (mV dec⁻¹)Cathodic Tafel Slope (βc) (mV dec⁻¹)Inhibition Efficiency (%)
Blank-450120070120-
0.1-4424326811564.0
0.5-4352046511083.0
1.0-4281186210890.2
5.0-415586010595.2
10.0-408365810297.0

Table 3: Illustrative Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl with and without this compound

Inhibitor Concentration (mM)Charge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (µF cm⁻²)Inhibition Efficiency (%)
Blank25250-
0.17015064.3
0.51509083.3
1.02806091.1
5.05504095.5
10.07802596.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standardized and can be adapted for the specific evaluation of this compound.

Weight Loss Measurements

Objective: To determine the corrosion rate of steel in the absence and presence of the inhibitor and to calculate the inhibition efficiency.

Materials:

  • Mild steel coupons of known dimensions and composition

  • 1 M HCl solution (or other acidic medium)

  • This compound

  • Acetone (B3395972), ethanol (B145695), and distilled water for cleaning

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat for temperature control

  • Glass beakers and hooks

Protocol:

  • Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size (e.g., 200, 400, 600, 800, 1000, 1200 grit).

  • Degrease the coupons by washing with acetone and ethanol, followed by rinsing with distilled water.

  • Dry the coupons in a stream of warm air and store them in a desiccator.

  • Accurately weigh each coupon using an analytical balance.

  • Prepare the corrosive solutions: 1 M HCl (blank) and 1 M HCl containing various concentrations of this compound.

  • Immerse the weighed coupons in the test solutions using glass hooks. Ensure the coupons are fully submerged.

  • Maintain the temperature of the solutions at a constant value (e.g., 25 °C) using a water bath.

  • After a predetermined immersion time (e.g., 6 hours), retrieve the coupons from the solutions.

  • Carefully wash the coupons with a stream of distilled water to remove corrosion products. A soft brush can be used to gently clean the surface.

  • Rinse the coupons with ethanol and acetone, then dry them.

  • Re-weigh the coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) in g m⁻² h⁻¹ using the formula: CR = ΔW / (A * t) where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = ((CR_blank - CR_inh) / CR_blank) * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements (Potentiodynamic Polarization and EIS)

Objective: To study the electrochemical behavior of the steel-acid interface and to determine the mechanism of inhibition.

Apparatus:

  • Potentiostat/Galvanostat/Frequency Response Analyzer

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel specimen

    • Counter Electrode (CE): Platinum or graphite (B72142) rod

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

  • Test solutions (as prepared for weight loss measurements)

Protocol:

  • Prepare the working electrode by embedding a mild steel rod in an insulating resin, leaving a known surface area exposed.

  • Polish the exposed surface of the WE as described in the weight loss protocol.

  • Assemble the three-electrode cell with the WE, CE, and RE immersed in the test solution.

  • Allow the system to stabilize for a period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.

For Potentiodynamic Polarization (PDP):

  • Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • From the Tafel plots (log |current density| vs. potential), determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = ((icorr_blank - icorr_inh) / icorr_blank) * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

For Electrochemical Impedance Spectroscopy (EIS):

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to obtain parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = ((Rct_inh - Rct_blank) / Rct_inh) * 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Surface Analysis (Scanning Electron Microscopy - SEM)

Objective: To visualize the surface morphology of the steel after exposure to the corrosive environment with and without the inhibitor.

Apparatus:

  • Scanning Electron Microscope (SEM)

Protocol:

  • Prepare steel coupons and immerse them in the blank and inhibitor-containing solutions for a set period, as in the weight loss experiment.

  • After immersion, gently rinse the coupons with distilled water and dry them.

  • Mount the coupons on SEM stubs.

  • Coat the samples with a thin layer of a conductive material (e.g., gold or carbon) if necessary.

  • Introduce the samples into the SEM chamber and acquire images of the surface at various magnifications.

  • Compare the surface morphology of the steel exposed to the blank solution (which should show significant corrosion damage) with that of the steel exposed to the inhibitor solution (which should show a more preserved surface).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_experiments Corrosion Inhibition Experiments cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Start prep_steel Steel Coupon Preparation & Polishing start->prep_steel weigh_steel Weighing prep_steel->weigh_steel prep_solution Inhibitor Solution Preparation weigh_steel->prep_solution weight_loss Weight Loss Measurement prep_solution->weight_loss electrochemical Electrochemical Tests (PDP & EIS) prep_solution->electrochemical surface_analysis_pre Surface Analysis (Pre-exposure) prep_solution->surface_analysis_pre calc_cr_ie Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr_ie analyze_electrochem Analyze Polarization Curves & Impedance Spectra electrochemical->analyze_electrochem analyze_surface Compare Surface Morphology (SEM) surface_analysis_pre->analyze_surface conclusion Evaluate Inhibitor Performance & Mechanism calc_cr_ie->conclusion analyze_electrochem->conclusion analyze_surface->conclusion

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_solution Acidic Solution cluster_surface Steel Surface cluster_reactions Corrosion Reactions inhibitor This compound (ECH) adsorbed_inhibitor Adsorbed ECH Layer inhibitor->adsorbed_inhibitor Adsorption via π-electrons (C≡C) & -OH group h_plus H+ cathodic Cathodic Hydrogen Evolution (2H⁺ + 2e⁻ -> H₂) h_plus->cathodic cl_minus Cl- steel Fe (Steel) anodic Anodic Dissolution (Fe -> Fe²+ + 2e⁻) steel->anodic adsorbed_inhibitor->steel Forms Protective Barrier adsorbed_inhibitor->anodic Blocks Anodic Sites adsorbed_inhibitor->cathodic Blocks Cathodic Sites

Caption: Proposed corrosion inhibition mechanism of this compound.

References

Application Notes and Protocols: The Role of 1-Ethynyl-1-cyclohexanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-1-cyclohexanol is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates.[1][2] Its structure, containing a reactive terminal alkyne and a tertiary hydroxyl group, allows for a diverse range of chemical transformations, making it a valuable precursor in drug discovery and development.[2][3] The ethynyl (B1212043) group is particularly useful for introducing carbon-carbon bonds through reactions like the Sonogashira coupling, while the hydroxyl group can be derivatized to modify the physicochemical properties of the target molecule.[3] This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Key Applications in Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of various pharmaceutical agents, most notably the sedative-hypnotic drug Ethinamate.[4][5] Beyond this, its derivatives are explored for a range of biological activities. The ability to participate in coupling reactions allows for the construction of complex molecular architectures found in many modern therapeutics.

Data Presentation: Synthesis of this compound and its Derivatives

The following tables summarize quantitative data for the synthesis of this compound and a key derivative, providing a comparative overview of different reaction conditions.

Table 1: Synthesis of this compound from Cyclohexanone

EntryBase/ReagentSolventTemperature (°C)Time (min)Conversion (%)Yield (%)Reference
1Potassium HydroxideMethyl Alcohol13510.05270[6]
2Potassium MethoxideMethyl Alcohol13510.0-equivalent to entry 1[6]
3Potassium HydroxideMethyl Alcohol1704.031.246[6]
4Sodium MethoxideMethyl Alcohol1704.0-equivalent to entry 3[6]
5Potassium HydroxideMethyl Alcohol12022.04069.8[6]

Table 2: Synthesis of 1-Acetylcyclohexanol via Hydration of this compound

EntryReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1Mercuric Oxide, Sulfuric AcidWater601.5 (addition) + 10 min65-67[4]

Experimental Protocols

Protocol 1: Synthesis of Ethinamate ((1-Ethynylcyclohexyl)carbamate)

Ethinamate is synthesized from this compound via a two-step process involving the formation of a chloroformate intermediate followed by reaction with ammonia (B1221849).[1]

Materials:

  • This compound

  • Phosgene (B1210022) (or a phosgene equivalent like triphosgene)

  • Anhydrous inert solvent (e.g., Toluene, THF)

  • Ammonia (gas or solution in a suitable solvent)

  • Anhydrous base (e.g., Triethylamine)

  • Dry glassware and inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

Step 1: Formation of 1-Ethynylcyclohexyl Chloroformate

  • In a dry, three-necked flask equipped with a stirrer, dropping funnel, and a condenser (with a drying tube), dissolve this compound (1.0 eq) in an anhydrous inert solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phosgene (or triphosgene) (1.1 eq) in the same solvent to the cooled solution of the alcohol.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess phosgene and solvent under reduced pressure. The crude chloroformate is often used directly in the next step without further purification.

Step 2: Carbamoylation

  • Dissolve the crude 1-Ethynylcyclohexyl chloroformate in an anhydrous inert solvent.

  • Cool the solution to 0 °C.

  • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent dropwise.

  • A white precipitate of ammonium (B1175870) chloride will form.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the ammonium chloride precipitate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude Ethinamate.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Sonogashira Coupling of this compound with an Aryl Halide

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide to synthesize substituted arylalkynes, which are common scaffolds in pharmaceutical compounds.[7]

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., 4-iodopyridine) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-2 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Dry glassware and inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the aryl halide.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture for a few minutes to dissolve the solids.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualization

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Aryl Halide - Pd Catalyst - CuI solvent Add Anhydrous Solvent & Amine Base reagents->solvent alkyne Add this compound solvent->alkyne stir Stir at RT or Heat alkyne->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor filter Filter through Celite monitor->filter wash Wash with aq. NH4Cl & Brine filter->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Final Product: Substituted Arylalkyne purify->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

HTS_Workflow cluster_library Library Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Hit Identification synthesis Synthesize a library of This compound derivatives plate Plate compounds in microtiter plates synthesis->plate assay Perform biochemical or cell-based assay plate->assay readout Automated data acquisition (e.g., fluorescence, absorbance) assay->readout data_proc Data processing and normalization readout->data_proc hit_id Identify primary hits data_proc->hit_id confirm Confirm hits and determine IC50 hit_id->confirm lead_opt Lead Optimization confirm->lead_opt

Caption: High-throughput screening workflow for novel enzyme inhibitors.

References

Application Note: A Detailed Protocol for the Acetylation of 1-Ethynyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the O-acetylation of 1-ethynyl-1-cyclohexanol to synthesize 1-ethynyl-1-cyclohexyl acetate (B1210297). This procedure utilizes a classic and efficient method employing acetic anhydride (B1165640) as the acetylating agent and pyridine (B92270) as the base and solvent, with the addition of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate the reaction of the sterically hindered tertiary alcohol. This protocol is designed for laboratory-scale synthesis and includes details on reaction setup, monitoring, workup, and purification.

Introduction

This compound is a versatile acetylenic alcohol used as a synthetic precursor in various fields, including the development of polymers and pharmaceuticals.[1][2] It is notably a precursor to and an active metabolite of the sedative drug ethinamate.[3] The acetylation of its hydroxyl group is a common transformation to yield 1-ethynyl-1-cyclohexyl acetate. This esterification serves multiple purposes, such as protecting the alcohol functionality during subsequent synthetic steps or modifying the compound's biological activity.

The acetylation of tertiary alcohols can be challenging due to steric hindrance. The protocol described herein employs acetic anhydride in pyridine, a standard method for O-acetylation.[4][5] To enhance the reaction rate and ensure high conversion, a catalytic amount of 4-dimethylaminopyridine (DMAP) is used.[6] DMAP is a highly efficient acylation catalyst, particularly for sterically demanding alcohols. This application note provides a detailed methodology suitable for researchers in organic synthesis and drug development.

Reaction Scheme

The overall reaction is the esterification of the tertiary hydroxyl group of this compound with acetic anhydride.

Figure 1: Acetylation of this compound to form 1-ethynyl-1-cyclohexyl acetate.

Experimental Protocol

This protocol details the necessary materials, equipment, and steps for the successful synthesis and purification of 1-ethynyl-1-cyclohexyl acetate.

Materials and Equipment
  • Reagents:

    • This compound (≥99%)[2]

    • Acetic Anhydride (Ac₂O, ≥98%)

    • Pyridine (anhydrous, ≥99.8%)

    • 4-Dimethylaminopyridine (DMAP, ≥99%)

    • Dichloromethane (B109758) (DCM, anhydrous)

    • Toluene (B28343)

    • Methanol (B129727) (MeOH)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Silica (B1680970) Gel (for column chromatography)

    • Ethyl Acetate (EtOAc, HPLC grade for chromatography)

    • Hexanes (HPLC grade for chromatography)

    • TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Magnetic stirrer hotplate

    • Ice bath

    • Inert atmosphere setup (e.g., Argon or Nitrogen line)

    • Syringes and needles

    • Rotary evaporator

    • Separatory funnel

    • Glassware for column chromatography

    • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Reaction Procedure
  • Setup: Place this compound (1.0 eq) and a magnetic stir bar into a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Dissolution: Dissolve the starting material in anhydrous pyridine (5-10 mL per mmol of substrate).[4] Add a catalytic amount of DMAP (0.05-0.1 eq).

  • Addition of Reagent: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.5-2.0 eq per hydroxyl group) dropwise to the stirred solution.[4]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours to overnight.

  • Quenching: Once the starting material is consumed, cool the flask in an ice bath and carefully quench the reaction by adding methanol to consume excess acetic anhydride.[4]

  • Solvent Removal: Remove the pyridine and other volatiles by co-evaporation with toluene under reduced pressure using a rotary evaporator. Repeat this step 2-3 times to ensure complete removal of pyridine.[7]

Workup and Purification
  • Extraction: Dilute the resulting residue with dichloromethane (or ethyl acetate) and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (to remove residual pyridine)

    • Water

    • Saturated aqueous NaHCO₃ (to neutralize acetic acid)

    • Brine (to reduce the solubility of organic material in the aqueous layer)[4]

  • Drying: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-ethynyl-1-cyclohexyl acetate.

Data Presentation

The following table summarizes the quantitative data for a representative laboratory-scale synthesis.

ParameterValueNotes
Reactants
This compound1.24 g (10 mmol, 1.0 eq)Molar Mass: 124.18 g/mol [8]
Acetic Anhydride1.84 g (18 mmol, 1.8 eq)Molar Mass: 102.09 g/mol , Density: 1.08 g/mL
Pyridine (Solvent)50 mLAnhydrous grade is crucial for reaction efficiency.
DMAP (Catalyst)122 mg (1 mmol, 0.1 eq)Highly effective catalyst for sterically hindered alcohols.
Reaction Conditions
Temperature0 °C to Room TemperatureInitial cooling prevents overheating from the exothermic reaction.
Reaction Time4-12 hoursMonitor by TLC until starting material is consumed.
AtmosphereInert (Argon or Nitrogen)Prevents side reactions with atmospheric moisture.
Product
Product Name1-Ethynyl-1-cyclohexyl acetateMolar Mass: 166.22 g/mol
Expected Yield75-90%Yield is dependent on reaction completion and purification efficiency.
AppearanceColorless to pale yellow oil

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol from setup to final product purification.

Acetylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Add this compound, Pyridine, and DMAP to flask B 2. Cool flask to 0 °C A->B C 3. Add Acetic Anhydride dropwise B->C D 4. Stir at Room Temperature C->D E 5. Monitor by TLC D->E F 6. Quench with Methanol E->F Reaction Complete G 7. Co-evaporate with Toluene F->G H 8. Extractive Workup (DCM, HCl, NaHCO₃, Brine) G->H I 9. Dry with Na₂SO₄ & Concentrate H->I J 10. Silica Gel Column Chromatography I->J K 11. Characterize Pure Product (NMR, IR, MS) J->K

Caption: Workflow for the acetylation of this compound.

References

Application Notes and Protocols for Transition Metal-Catalyzed Reactions of 1-Ethynyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-1-cyclohexanol is a versatile tertiary alkynyl alcohol that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive terminal alkyne and a tertiary hydroxyl group on a cyclohexyl scaffold, allows for a wide array of chemical transformations.[1] In pharmaceutical and fine chemical production, it is utilized as a key intermediate for synthesizing bioactive molecules and complex organic compounds.[1] The presence of the ethynyl (B1212043) group makes it an excellent substrate for various transition metal-catalyzed reactions, enabling the construction of intricate molecular architectures, including conjugated enynes, arylalkynes, and heterocyclic systems, which are of significant interest in drug discovery and materials science.[2][3] This document provides detailed application notes and experimental protocols for several key transition metal-catalyzed reactions involving this compound.

Palladium-Catalyzed Sonogashira Coupling: An Acetylene (B1199291) Surrogate Approach

The Sonogashira cross-coupling reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling terminal alkynes with aryl or vinyl halides.[1] this compound can be effectively used as an acetylene surrogate. This strategy involves an initial Sonogashira coupling followed by an in-situ base-catalyzed retro-Favorskii fragmentation to eliminate the cyclohexanone (B45756) moiety, revealing the desired terminal or disubstituted alkyne. This one-pot, two-step approach is highly efficient for synthesizing diarylacetylenes without isolating the intermediate arylacetylenes.[1]

Data Presentation: One-Pot Synthesis of Diarylacetylenes

The following table summarizes the results of a one-pot, two-step Sonogashira coupling of various aryl halides using this compound as the acetylene source. The process first couples an aryl halide (Ar¹-X) with this compound, followed by the addition of a second aryl halide (Ar²-X) and a strong base to facilitate both the fragmentation and the second coupling.

EntryAr¹-XAr²-XCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Iodobenzene (B50100)4-Iodoanisole (B42571)PdCl₂(PPh₃)₂ / CuIKOHDiisopropylamine (DIPA)70285
24-Iodotoluene4-IodotoluenePdCl₂(PPh₃)₂ / CuIKOHDIPA701.592
33-BromopyridineIodobenzenePdCl₂(PPh₃)₂ / CuINaHToluene110578
41-Iodonaphthalene1-IodonaphthalenePdCl₂(PPh₃)₂ / CuIKOHDIPA70388
54-Iodoanisole3-IodotoluenePdCl₂(PPh₃)₂ / CuINaHToluene110581

Data compiled from representative Sonogashira coupling procedures.[4]

Experimental Protocol: One-Pot Synthesis of 1-Methoxy-4-(phenylethynyl)benzene

This protocol describes a tandem Sonogashira coupling reaction using iodobenzene and 4-iodoanisole.

Materials:

  • Iodobenzene

  • 4-Iodoanisole

  • This compound

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Potassium hydroxide (B78521) (KOH)

  • Diisopropylamine (DIPA), anhydrous

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂(PPh₃)₂ (0.05 mmol), CuI (0.05 mmol), and anhydrous DIPA (20 mL).

  • Add this compound (12 mmol) and iodobenzene (10 mmol) to the flask.

  • Stir the mixture at 70 °C and monitor the reaction progress by TLC or GC until the starting iodobenzene is consumed (typically 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Add the second aryl halide, 4-iodoanisole (10 mmol), to the flask.

  • Add powdered potassium hydroxide (80 mmol) and an additional portion of the catalyst mixture [PdCl₂(PPh₃)₂ (0.05 mmol) and CuI (0.05 mmol)].

  • Heat the reaction mixture to 70 °C and stir for an additional 2-3 hours, monitoring for the formation of the final diarylacetylene product.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to yield the pure 1-methoxy-4-(phenylethynyl)benzene.

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ Pd_complex_A Ar¹-Pd(II)-X(L₂) Pd0->Pd_complex_A Oxidative Addition (Ar¹-X) Pd_complex_B Ar¹-Pd(II)-C≡CR(L₂) Pd_complex_A->Pd_complex_B Transmetalation Pd_complex_B->Pd0 Product Ar¹-C≡C-R Pd_complex_B->Product Reductive Elimination Cu_acetylide Cu-C≡CR Cu_acetylide->Pd_complex_A CuX CuX Cu_acetylide->CuX Transmetalation (regenerates CuX) Alkyne R-C≡C-H Alkyne_Cu R-C≡C-H + Base Alkyne_Cu->Cu_acetylide

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Palladium-Catalyzed Cyclocarbonylation

Data Presentation: Ligand Influence on Cyclocarbonylation

The table below illustrates how different phosphine (B1218219) ligands direct the outcome of the palladium-catalyzed cyclocarbonylation of this compound (1a) to form either the spiro α-methylene-β-lactone (2a) or the bicyclic α-methylene-γ-butyrolactone (3a).

EntryLigand (L)Catalyst PrecursorProduct Ratio (2a:3a)Total Yield (%)
1PPh₃[Pd(π-cinnamyl)Cl]₂5:9580
2dppe[Pd(π-cinnamyl)Cl]₂2:9885
3dppp[Pd(π-cinnamyl)Cl]₂10:9075
4dppb[Pd(π-cinnamyl)Cl]₂40:6060
5Xantphos[Pd(π-cinnamyl)Cl]₂98:288
6L11*Pd(MeCN)₂Cl₂>99:195

*L11 is a specific sterically demanding phosphine ligand based on an N-arylated imidazole. *Reaction conditions: this compound (0.5 mmol), Pd precursor (1.0 mol%), Ligand, CO (40 bar), THF (2.0 mL), 100 °C, 20 h.[5]

Experimental Protocol: Synthesis of Spiro α-Methylene-β-lactone (2a)

This protocol details the selective synthesis of the β-lactone product using a specific ligand.

Materials:

  • This compound (1a)

  • Palladium(II) acetonitrile (B52724) complex [Pd(MeCN)₂Cl₂]

  • Ligand L11 (2-(dibutyl)phosphine-1-(2,6-diisopropylphenyl)-1H-imidazole)

  • Carbon monoxide (CO) gas in a high-pressure cylinder

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and heating mantle

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with this compound (0.5 mmol, 62.1 mg).

  • Add Pd(MeCN)₂Cl₂ (1.0 mol%, 1.3 mg) and Ligand L11 (4.0 mol%, 7.8 mg).

  • Add anhydrous THF (2.0 mL) to the liner.

  • Seal the glass liner inside the stainless-steel autoclave.

  • Remove the autoclave from the glovebox, connect it to the CO line, and purge it with CO gas three times.

  • Pressurize the autoclave to 40 bar with CO.

  • Heat the reaction mixture to 100 °C and stir for 20 hours.

  • After the reaction time, cool the autoclave to room temperature and carefully vent the CO gas in a fume hood.

  • Open the autoclave and remove the reaction mixture.

  • Concentrate the solvent under reduced pressure.

  • Determine the product ratio and yield by GC analysis using an internal standard (e.g., mesitylene).

  • Purify the desired product (2a) by column chromatography on silica gel.

Visualization: Cyclocarbonylation Experimental Workflow

Cyclocarbonylation_Workflow start Start prep Prepare Reactants (this compound, Pd Catalyst, Ligand) in Autoclave Liner start->prep seal Seal Autoclave & Purge with CO prep->seal pressurize Pressurize to 40 bar CO seal->pressurize heat Heat to 100°C & Stir for 20h pressurize->heat cool_vent Cool to RT & Vent CO heat->cool_vent workup Reaction Workup (Solvent Removal) cool_vent->workup analysis Analysis (GC, NMR) workup->analysis purify Purification (Column Chromatography) analysis->purify end Final Product purify->end

Caption: Experimental workflow for Pd-catalyzed cyclocarbonylation.

Gold-Catalyzed Hydration

Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in catalyzing the hydration of alkynes to form ketones.[7] For terminal alkynes like this compound, this reaction typically follows Markovnikov's rule to produce a methyl ketone. The reaction proceeds under mild conditions and often uses environmentally benign solvents like water or alcohols.[8][9]

Data Presentation: Representative Gold-Catalyzed Hydration of Alkynes
EntryAlkyne SubstrateCatalystSolventTemp (°C)Time (h)ProductYield (%)
1PhenylacetyleneNa[AuCl₄]MeOH503Acetophenone98
21-Octyne[AuMe(PPh₃)] / H₂SO₄MeOH/H₂O8012-Octanone99
3This compound[(Ph₃P)AuCl] / AgOTfDioxane/H₂O6061-Acetyl-1-cyclohexanol>95 (expected)
4Propargyl alcohol[(IPr)Au]⁺Dioxane/H₂ORT4Acetol92

Data compiled from representative gold-catalyzed hydration procedures.[8][10] Yield for entry 3 is an expected outcome based on typical reactivity.

Experimental Protocol: Gold-Catalyzed Hydration of this compound (Representative Protocol)

This is a general protocol for the hydration of a terminal alkyne, adapted for this compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in a mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Add (Triphenylphosphine)gold(I) chloride (0.02 mmol, 2 mol%) and Silver trifluoromethanesulfonate (0.02 mmol, 2 mol%) to the solution. The silver salt acts as a halide scavenger to generate the active cationic gold(I) catalyst.

  • Stir the reaction mixture at 60 °C. Monitor the reaction by TLC until the starting material is fully consumed (typically 4-8 hours).

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Wash the organic layer with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude ketone (1-acetyl-1-cyclohexanol) by flash column chromatography on silica gel.

Visualization: Gold-Catalyzed Alkyne Hydration Mechanism

Gold_Hydration Alkyne R-C≡CH Activated_Complex π-Alkyne-[Au]⁺ Complex Alkyne->Activated_Complex Au_Catalyst [Au]⁺ Au_Catalyst->Activated_Complex Vinyl_Gold Vinyl-Gold Intermediate Activated_Complex->Vinyl_Gold Enol Enol Intermediate Vinyl_Gold->Enol Protodeauration (+H⁺, -[Au]⁺) Ketone Ketone Product Enol->Ketone Tautomerization Water H₂O Water->Activated_Complex Nucleophilic Attack (anti)

Caption: Simplified mechanism for gold-catalyzed alkyne hydration.

Ruthenium-Catalyzed Enyne Cycloisomerization

While not having a tethered ene component itself, this compound can be readily converted into a 1,6-enyne substrate through allylation of its hydroxyl group. Subsequent ruthenium-catalyzed cycloisomerization provides a powerful method for constructing bicyclic structures. These reactions are known for their atom economy and ability to generate molecular complexity rapidly.[11][12]

Experimental Protocol: Synthesis and Cycloisomerization of an Allyl Propargyl Ether (Representative Protocol)

This protocol is a two-step sequence involving the preparation of a 1,6-enyne from this compound, followed by its cycloisomerization.

Step 1: Synthesis of Allyl (1-ethynylcyclohexyl) Ether

  • In a flask, dissolve this compound (10 mmol) in anhydrous THF (30 mL) and cool to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 12 mmol) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add allyl bromide (12 mmol) dropwise and stir the reaction overnight at room temperature.

  • Carefully quench the reaction with water and extract the product with ethyl ether.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the 1,6-enyne substrate.

Step 2: Ruthenium-Catalyzed Cycloisomerization Materials:

  • Allyl (1-ethynylcyclohexyl) ether (from Step 1)

  • [CpRu(CH₃CN)₃]PF₆ (Cationic ruthenium catalyst)

  • Anhydrous acetone (B3395972)

  • Inert atmosphere setup

Procedure:

  • Dissolve the 1,6-enyne substrate (1 mmol) in anhydrous acetone (10 mL) in a Schlenk flask under an inert atmosphere.

  • Add the ruthenium catalyst [CpRu(CH₃CN)₃]PF₆ (0.05 mmol, 5 mol%).

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction may require gentle heating (e.g., 50 °C) to go to completion.[12]

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting bicyclic 1,4-diene product by flash column chromatography on silica gel.

Visualization: Enyne Cycloisomerization Logical Flow

Enyne_Cyclization_Flow Start This compound Allylation Allylation (NaH, Allyl Bromide) Start->Allylation Enyne 1,6-Enyne Substrate Allylation->Enyne Cycloisomerization Ru-Catalyzed Cycloisomerization Enyne->Cycloisomerization Product Bicyclic 1,4-Diene Cycloisomerization->Product

Caption: Logical workflow from starting material to cyclized product.

References

Application Notes and Protocols: 1-Ethynyl-1-cyclohexanol in the Preparation of Substituted Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-1-cyclohexanol is a versatile and economically advantageous reagent in organic synthesis, primarily serving as a stable, solid surrogate for acetylene (B1199291) in various cross-coupling reactions.[1][2] Its application is particularly notable in the synthesis of substituted alkynes, key structural motifs in numerous biologically active molecules, natural products, and advanced materials.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of substituted alkynes, with a focus on Sonogashira and Cadiot-Chodkiewicz couplings. The protocols are designed to be readily applicable in research and development settings, particularly in the field of drug discovery.

The key advantage of this compound lies in its ability to generate a terminal alkyne in situ through a base-catalyzed retro-Favorskii fragmentation. This process releases cyclohexanone (B45756) as a byproduct and allows for subsequent coupling reactions in a one-pot fashion, streamlining synthetic procedures and avoiding the handling of gaseous acetylene.[2]

Chemical Properties and Handling

PropertyValue
CAS Number 78-27-3
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
Appearance Light yellow solid
Melting Point 30-33 °C
Boiling Point 180 °C
Solubility Soluble in water and common organic solvents

Data sourced from commercial suppliers and chemical databases.

This compound is a tertiary alcohol and should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Application 1: One-Pot Sonogashira Coupling for the Synthesis of Diarylacetylenes

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This compound has proven to be an excellent acetylene surrogate in a one-pot, two-step sequence involving an initial coupling with an aryl halide, followed by in situ deprotection and subsequent coupling with a second, different aryl halide to generate unsymmetrical diarylacetylenes. This methodology is particularly advantageous in the synthesis of compound libraries for drug discovery.

Logical Workflow for One-Pot Diarylacetylene Synthesis

G reagents Aryl Halide 1 (Ar1-X) This compound Pd Catalyst, Cu(I) co-catalyst Amine Base, Solvent initial_coupling Sonogashira Coupling 1 reagents->initial_coupling intermediate Aryl-(1-hydroxycyclohexyl)acetylene Intermediate initial_coupling->intermediate deprotection_coupling In-situ Deprotection & Sonogashira Coupling 2 intermediate->deprotection_coupling product Unsymmetrical Diarylacetylene (Ar1-C≡C-Ar2) deprotection_coupling->product reagents2 Aryl Halide 2 (Ar2-X) Strong Base (e.g., Ba(OH)2) reagents2->deprotection_coupling workup Aqueous Workup & Purification product->workup final_product Isolated Product workup->final_product G cluster_deprotection In-situ Alkyne Generation cluster_coupling Cadiot-Chodkiewicz Cycle This compound This compound Terminal Alkyne Terminal Alkyne This compound->Terminal Alkyne Base Cu(I) Acetylide Cu(I) Acetylide Terminal Alkyne->Cu(I) Acetylide Cu(I) Salt, Base Diyne Product Diyne Product Cu(I) Acetylide->Diyne Product 1-Haloalkyne

References

Application Notes and Protocols for 1-Ethynyl-1-cyclohexanol in Fine Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-1-cyclohexanol is a versatile bifunctional molecule featuring a reactive terminal alkyne and a tertiary hydroxyl group. This unique structure makes it a valuable building block in fine chemical manufacturing, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its ability to participate in a variety of chemical transformations, including coupling reactions, additions to the triple bond, and modifications of the hydroxyl group, allows for the construction of complex molecular architectures.

These application notes provide detailed protocols for several key synthetic transformations utilizing this compound, complete with quantitative data and workflow diagrams to facilitate laboratory implementation.

Application 1: Synthesis of 1-Acetylcyclohexanol (B75591) via Hydration

The hydration of the terminal alkyne of this compound provides a straightforward route to α-hydroxy ketones, which are important intermediates in various synthetic pathways.

Experimental Protocol: Hydration of this compound

Reaction Scheme:

Materials:

  • This compound

  • Mercuric oxide (HgO)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Water

Procedure: [1]

  • In a 1-L three-necked round-bottomed flask equipped with a sealed stirrer, a reflux condenser, a thermometer, and a dropping funnel, dissolve 5 g of mercuric oxide in a solution of 8 mL of concentrated sulfuric acid and 190 mL of water.

  • Warm the solution to 60°C.

  • Add 49.7 g (0.40 mole) of 1-ethynylcyclohexanol dropwise over a period of 1.5 hours.

  • After the addition is complete, stir the reaction mixture at 60°C for an additional 10 minutes and then allow it to cool.

  • Separate the green organic layer and take it up in 150 mL of ether.

  • Extract the aqueous layer with four 50-mL portions of ether.

  • Combine the ethereal extracts and wash with 100 mL of saturated sodium chloride solution.

  • Dry the ether solution over anhydrous sodium sulfate.

  • Remove the drying agent by filtration and evaporate the ether.

  • Distill the residue under reduced pressure. Collect the 1-acetylcyclohexanol at 92–94°C/15 mm.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles
This compound124.1849.70.40
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
1-Acetylcyclohexanol142.2037-3865-67

Workflow Diagram:

Hydration_Workflow reagents Dissolve HgO in H₂SO₄/H₂O heating Warm to 60°C reagents->heating addition Add this compound heating->addition reaction Stir at 60°C addition->reaction cooling Cool to RT reaction->cooling extraction Ether Extraction cooling->extraction washing Wash with Brine extraction->washing drying Dry over Na₂SO₄ washing->drying concentration Evaporate Ether drying->concentration purification Vacuum Distillation concentration->purification product 1-Acetylcyclohexanol purification->product

  • Ar-X + HC≡C-C₆H₁₀OH --(Pd/Cu catalyst, base)--> Ar-C≡C-C₆H₁₀OH

  • Ar-C≡C-C₆H₁₀OH + Ar-X --(Pd/Cu catalyst, strong base)--> Ar-C≡C-Ar

One-Pot Sonogashira Coupling Logic

Application 3: Synthesis of the Sedative Drug Ethinamate

This compound is a direct precursor to the sedative-hypnotic drug Ethinamate. The synthesis involves the conversion of the tertiary hydroxyl group into a carbamate.

Experimental Protocol: Synthesis of Ethinamate

Reaction Scheme:

Materials:

  • This compound

  • Sodium cyanate (B1221674) (NaOCN)

  • Methanesulfonic acid (CH₃SO₃H)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure: (This protocol is based on a general method for carbamoylation of alcohols)[2]

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL).

  • Add sodium cyanate (1.5 mmol).

  • Cool the mixture in an ice bath.

  • Slowly add methanesulfonic acid (9-10 mmol) to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Quantitative Data:

While a specific yield for the synthesis of Ethinamate using this exact protocol is not available in the cited literature, similar carbamoylation reactions of alcohols using sodium cyanate and methanesulfonic acid have reported yields of over 85%. [2]

Reactant Role
This compound Starting material
Sodium cyanate Carbamoylating agent
Methanesulfonic acid Acid catalyst
Product

| Ethinamate | Sedative drug |

Experimental Workflow Diagram:

Ethinamate_Workflow dissolve Dissolve this compound and NaOCN in DCM cool Cool to 0°C dissolve->cool acid_addition Add Methanesulfonic Acid cool->acid_addition reaction Stir at RT acid_addition->reaction quench Quench with NaHCO₃ (aq) reaction->quench extraction DCM Extraction quench->extraction washing Wash with Brine extraction->washing drying Dry over Na₂SO₄ washing->drying concentration Concentrate drying->concentration purification Purify concentration->purification product Ethinamate purification->product

Synthesis of Ethinamate Workflow

Conclusion

This compound is a versatile and valuable intermediate in fine chemical manufacturing. The protocols provided herein for hydration, Sonogashira coupling, and carbamoylation demonstrate its utility in accessing a range of important chemical motifs, from α-hydroxy ketones and diarylacetylenes to pharmaceutical active ingredients like Ethinamate. The dual reactivity of the alkyne and hydroxyl functionalities, combined with its commercial availability, ensures its continued application in the development of novel and complex molecules. Researchers and drug development professionals are encouraged to adapt and optimize these methodologies for their specific synthetic targets.

References

Application Notes and Protocols: Mechanism of Corrosion Inhibition by 1-Ethynyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-1-cyclohexanol (ECH) is an acetylenic alcohol that demonstrates significant potential as a corrosion inhibitor for various metals, particularly in acidic environments.[1] Its efficacy is attributed to its unique molecular structure, featuring a hydroxyl (-OH) group and a carbon-carbon triple bond (C≡C), which act as active centers for adsorption onto metal surfaces.[2] This document provides a detailed overview of the proposed inhibition mechanisms on steel, copper, and aluminum, summarizes key performance data, and offers comprehensive protocols for experimental evaluation.

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1][2] This process is driven by the interaction of the molecule's functional groups with the metal. The π-electrons of the ethynyl (B1212043) (C≡C) triple bond and the lone pair of electrons on the oxygen atom of the hydroxyl (-OH) group are key to this interaction.

On Ferrous Metals (e.g., Mild Steel)

In acidic solutions, the inhibition mechanism of acetylenic alcohols like ECH on steel is a multi-step process that leads to the formation of a durable, polymeric film.[2]

  • Chemisorption: The process begins with the chemisorption of ECH molecules onto the steel surface. This is facilitated by the interaction of the π-electrons in the triple bond with the vacant d-orbitals of the iron atoms.[2]

  • Complex Formation: The adsorbed molecules can form complexes with the metal surface, a process stabilized by both π-bonding from the alkyne group and hydrogen bonding from the hydroxyl group.[1]

  • Film Formation: In the acidic environment, the adsorbed ECH molecules can undergo further reactions. It is proposed that the inhibitor undergoes hydrogenation of the triple bond, followed by dehydration of the alcohol function.[2] This leads to the formation of reactive intermediates that subsequently polymerize on the metal surface.[2]

  • Barrier Layer: This results in a thick, hydrophobic, multi-layered polymeric film that acts as a physical barrier, effectively blocking both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of corrosion.[1][2]

G cluster_solution Corrosive Solution (H+) cluster_surface Steel Surface (Fe) ECH_sol This compound (ECH) Fe Fe Surface ECH_sol->Fe 1. Adsorption via π-electrons (C≡C) Adsorbed_ECH Adsorbed ECH Complex Fe->Adsorbed_ECH Hydrogenation Hydrogenation Adsorbed_ECH->Hydrogenation 2. Hydrogenation (+ H+) Dehydration Dehydration Hydrogenation->Dehydration 3. Dehydration (- H2O) Polymerization Polymerization Dehydration->Polymerization 4. Polymerization Protective_Film Protective Polymeric Film Polymerization->Protective_Film

Caption: Proposed mechanism of film formation by ECH on a steel surface.
On Copper and Copper Alloys

While specific studies on this compound for copper are limited, the mechanism can be inferred from the behavior of similar organic inhibitors. The nitrogen and sulfur-containing organic compounds are known to be effective inhibitors for copper.[3] The inhibiting action is typically attributed to their ability to form complexes with copper ions and adsorb onto the copper surface.[3]

For ECH, the inhibition likely proceeds via:

  • Coordinate Bonding: The π-electrons of the triple bond and the lone pair electrons of the hydroxyl group's oxygen atom can form coordinate bonds with vacant d-orbitals of copper atoms.

  • Protective Film Formation: This adsorption leads to the formation of a protective film that covers the active sites on the copper surface, thereby reducing the rate of corrosion. In neutral solutions like NaCl, this film can prevent aggressive chloride ions from reaching the surface.

On Aluminum and Aluminum Alloys

Aluminum is naturally protected by a thin, passive layer of aluminum oxide (Al₂O₃). However, in aggressive acidic environments (e.g., HCl), this layer can be compromised. Organic inhibitors for aluminum in acidic solutions often function as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions.[4]

The mechanism for ECH on aluminum is likely:

  • Surface Adsorption: ECH molecules adsorb onto the aluminum surface. This adsorption can occur on the oxide layer or on exposed aluminum sites where the passive film has been damaged.

  • Mixed Inhibition: By covering the surface, the inhibitor molecules block the active sites for both the dissolution of aluminum (anodic reaction) and the hydrogen evolution reaction (cathodic reaction), thus reducing the overall corrosion rate.[4]

Quantitative Data Summary

Quantitative evaluation of a corrosion inhibitor's performance is crucial. Key parameters include Inhibition Efficiency (IE%), Corrosion Current Density (i_corr), and Charge Transfer Resistance (R_ct). While specific data for this compound is not widely published, the following tables present representative data for acetylenic alcohols and other organic inhibitors on different metals to illustrate typical performance metrics.

Table 1: Inhibition Efficiency of an Acetylenic Alcohol on Mild Steel in 1 M HCl (Representative data based on typical performance)

Inhibitor Conc. (mM)Corrosion Rate (g·m⁻²·h⁻¹)Inhibition Efficiency (IE%)
0 (Blank)2.03-
0.10.8657.6
0.30.4677.3
0.50.2388.6[5][6]
1.00.1990.6[5]

Table 2: Electrochemical Parameters for an Organic Inhibitor on Mild Steel in 1 M HCl (Representative data based on typical performance)

Inhibitor Conc. (ppm)i_corr (µA/cm²)R_ct (Ω·cm²)C_dl (µF/cm²)IE% (from EIS)
0 (Blank)10504580-
1002102506580.0
2001264805288.0
400748104192.9[7]
600718503993.2[7]

Table 3: Inhibition Efficiency of a Green Inhibitor on Aluminum in 0.1 M HCl (Data derived from Ilex paraguariensis extract performance)[4]

Inhibitor Conc. (g/L)Inhibition Efficiency (IE%)
0 (Blank)-
0.06245
0.12458
0.24869

Detailed Experimental Protocols

To evaluate the efficacy of this compound as a corrosion inhibitor, a combination of gravimetric and electrochemical techniques should be employed.

G cluster_prep Preparation cluster_testing Experimental Testing cluster_analysis Data Analysis & Characterization Metal_Prep 1. Metal Coupon Preparation (Polishing, Cleaning) Sol_Prep 2. Solution Preparation (Corrosive Media +/- Inhibitor) Metal_Prep->Sol_Prep WL Weight Loss (Gravimetric) Sol_Prep->WL 3. Immersion & Testing EIS EIS (Electrochemical) Sol_Prep->EIS 3. Immersion & Testing PDP PDP (Electrochemical) Sol_Prep->PDP 3. Immersion & Testing Calc 5. Calculate IE% & Electrochemical Parameters WL->Calc 4. Data Collection EIS->Calc 4. Data Collection PDP->Calc 4. Data Collection Surface 6. Surface Analysis (SEM/AFM) Calc->Surface End End Surface->End Start Start Start->Metal_Prep

Caption: General experimental workflow for corrosion inhibitor evaluation.
Protocol 1: Weight Loss Measurement

This gravimetric method provides a direct measure of metal loss over time.[8]

  • 1. Materials and Equipment:

    • Metal coupons (e.g., mild steel, copper, aluminum) of known dimensions.

    • Abrasive papers (e.g., 240 to 1200 grit).

    • Analytical balance (±0.1 mg accuracy).

    • Corrosive solution (e.g., 1 M HCl).

    • This compound.

    • Beakers, volumetric flasks.

    • Acetone, distilled water.

    • Thermostatic water bath.

  • 2. Procedure:

    • Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, rinse with distilled water, degrease with acetone, dry, and weigh accurately (W_initial).[8]

    • Solution Preparation: Prepare the corrosive solution (blank) and several concentrations of the inhibitor solution (e.g., 0.1, 0.5, 1.0 mM of ECH in 1 M HCl).

    • Immersion: Immerse the prepared coupons in beakers containing the blank and inhibitor solutions. Ensure the coupons are fully submerged. Place the beakers in a thermostatic bath at a constant temperature (e.g., 25 °C).[9]

    • Duration: Leave the coupons immersed for a set period (e.g., 6, 24, 48 hours).[8]

    • Final Weighing: After the immersion period, carefully remove the coupons. Rinse with distilled water, scrub gently with a soft brush to remove corrosion products, rinse again, dry thoroughly, and re-weigh (W_final).[8]

  • 3. Data Analysis:

    • Calculate Weight Loss (ΔW): ΔW = W_initial - W_final

    • Calculate Corrosion Rate (CR) in mm/year: CR (mm/y) = (k × ΔW) / (A × t × ρ) Where:

      • k = 8.76 × 10⁴ (constant)[10]

      • ΔW = Weight loss in grams

      • A = Surface area of the coupon in cm²[10]

      • t = Immersion time in hours[10]

      • ρ = Density of the metal in g/cm³[10]

    • Calculate Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Protocol 2: Electrochemical Measurements (PDP & EIS)

These techniques provide insights into the kinetics and mechanism of inhibition.[11][12]

  • 1. Materials and Equipment:

    • Potentiostat/Galvanostat with frequency response analyzer.

    • Three-electrode corrosion cell: Working Electrode (metal sample), Reference Electrode (e.g., Saturated Calomel Electrode - SCE), and Counter Electrode (e.g., platinum wire).[13]

    • Corrosive and inhibitor solutions as prepared in Protocol 3.1.

  • 2. Procedure:

    • Setup: Assemble the three-electrode cell with the metal sample as the working electrode. Fill the cell with the test solution.

    • Stabilization: Allow the system to stabilize by immersing the working electrode in the solution for a period (e.g., 30-60 minutes) until a stable Open Circuit Potential (OCP) is reached.[12]

    • Electrochemical Impedance Spectroscopy (EIS):

      • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).[11]

      • Record the impedance data and plot it as Nyquist and Bode plots.

    • Potentiodynamic Polarization (PDP):

      • After EIS, scan the potential from a cathodic value relative to OCP to an anodic value (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 to 1 mV/s).[12]

      • Record the resulting current density.

  • 3. Data Analysis:

    • EIS Analysis:

      • Fit the Nyquist plot to a suitable equivalent electrical circuit (e.g., Randles circuit).[14]

      • Extract parameters such as Solution Resistance (R_s), Charge Transfer Resistance (R_ct), and Double Layer Capacitance (C_dl). A higher R_ct value indicates better inhibition.[7]

      • Calculate IE% using R_ct values: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

    • PDP Analysis:

      • Plot the polarization curve (log |i| vs. E).

      • Perform a Tafel extrapolation on the linear portions of the cathodic and anodic branches back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[13]

      • Calculate IE% using i_corr values: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

Molecular Properties and Adsorption Mechanism

Quantum chemical calculations, such as Density Functional Theory (DFT), can elucidate the relationship between the molecular structure of ECH and its inhibitive properties.

  • Frontier Molecular Orbitals: The energy of the Highest Occupied Molecular Orbital (E_HOMO) relates to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) relates to its ability to accept electrons. A high E_HOMO value and a low E_LUMO value are desirable for an effective inhibitor.

  • Energy Gap (ΔE): The difference ΔE = E_LUMO - E_HOMO is an indicator of molecular reactivity. A smaller ΔE suggests higher reactivity and potentially better inhibition efficiency.[6]

  • Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface.

The adsorption of ECH is a combination of physical (electrostatic) and chemical (charge sharing) interactions, which can be described by adsorption isotherms like the Langmuir model.[15]

G ECH ECH Molecule Pi_Electrons π-Electrons (C≡C bond) ECH->Pi_Electrons Lone_Pairs Lone Pair e- (-OH group) ECH->Lone_Pairs Adsorption Adsorption Pi_Electrons->Adsorption Lone_Pairs->Adsorption Metal Metal Surface (Vacant d-orbitals) Metal->Adsorption Film Protective Film Formation Adsorption->Film Inhibition Corrosion Inhibition Film->Inhibition

Caption: Logical relationship between ECH molecular features and inhibition.

References

Application Notes & Protocols: 1-Ethynyl-1-cyclohexanol in the Ring-Opening Polymerization of Cyclic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1-ethynyl-1-cyclohexanol as a functional initiator in the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone (CL) and L-lactide (LLA). The incorporation of the terminal alkyne group from this compound into the polyester (B1180765) backbone is a powerful strategy for synthesizing advanced polymer architectures. This terminal functionality allows for post-polymerization modification via "click" chemistry, enabling the conjugation of various molecules, including peptides, drugs, and imaging agents, which is of significant interest in the field of drug delivery and biomaterials.

The most common mechanism for this type of polymerization, when catalyzed by tin(II) octoate [Sn(Oct)₂], is the coordination-insertion mechanism.[1][2] The alcohol initiator, in this case, this compound, reacts with the catalyst to form a tin alkoxide, which is the true initiating species.[3] The cyclic ester monomer then coordinates to the tin center and is subsequently inserted into the tin-alkoxide bond, leading to the propagation of the polymer chain. This method allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity.[4]

The resulting alkyne-terminated polyesters are versatile precursors for a wide range of applications. The terminal alkyne is readily available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction.[5][6] This enables the covalent attachment of azide-modified molecules to the polymer chain, facilitating the creation of polymer-drug conjugates, targeted nanoparticles, and functionalized biomaterials.[7][8]

Experimental Protocols

Protocol 1: Synthesis of Alkyne-Terminated Poly(ε-caprolactone) (PCL-alkyne)

This protocol details the synthesis of poly(ε-caprolactone) with a terminal alkyne group using this compound as the initiator and tin(II) octoate as the catalyst via bulk polymerization.

Materials:

Equipment:

  • Magnetic stirrer hotplate

  • Oil bath

  • Vacuum pump

  • Schlenk line

  • Glassware (syringes, needles, round-bottom flasks)

  • Rotary evaporator

Procedure:

  • Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen.

  • Reagent Addition:

    • To the flask, add ε-caprolactone (e.g., 10 g, 87.6 mmol) via syringe.

    • In a separate vial, prepare a stock solution of the initiator, this compound, in anhydrous toluene (e.g., 124 mg in 10 mL for a 0.1 M solution).

    • For a target degree of polymerization (DP) of 100, calculate the required amount of initiator solution ([Monomer]/[Initiator] = 100). In this case, 0.876 mmol of initiator is needed, which corresponds to 8.76 mL of the 0.1 M stock solution. Add this to the flask via syringe.

    • Prepare a stock solution of the catalyst, Sn(Oct)₂, in anhydrous toluene (e.g., 405 mg in 10 mL for a 0.1 M solution).

    • A typical monomer-to-catalyst ratio is 1000:1. Therefore, add 0.876 mL of the 0.1 M Sn(Oct)₂ solution to the reaction flask.

  • Polymerization:

    • The flask is subjected to three freeze-pump-thaw cycles to remove dissolved gases.

    • The flask is then placed in a preheated oil bath at 130 °C.

    • The reaction mixture is stirred under a positive pressure of nitrogen for the desired reaction time (e.g., 4-24 hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Purification:

    • After the desired time, the flask is removed from the oil bath and allowed to cool to room temperature.

    • The viscous polymer is dissolved in a minimal amount of dichloromethane (approx. 20 mL).

    • The dissolved polymer is precipitated by dropwise addition into a large volume of cold methanol (approx. 400 mL) with vigorous stirring.

    • The precipitated white polymer is collected by filtration and washed with fresh cold methanol.

    • The purified polymer is dried under vacuum at 40 °C to a constant weight.

Protocol 2: Characterization of PCL-alkyne

A. ¹H NMR Spectroscopy:

  • Dissolve 5-10 mg of the dried PCL-alkyne in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Expected Signals:

    • PCL backbone: δ = 4.06 ppm (-CH₂ -O-), 2.31 ppm (-CO-CH₂ -), 1.65 ppm, and 1.38 ppm (other methylene (B1212753) protons).[9][10]

    • Initiator fragment (cyclohexyl protons): Multiplets between δ = 1.2 and 1.8 ppm, which will overlap with the PCL backbone signals.

    • Terminal alkyne proton: A characteristic singlet around δ = 2.4-2.5 ppm. The presence of this signal confirms the successful incorporation of the alkyne functionality.

B. Gel Permeation Chromatography (GPC):

  • Prepare a solution of the PCL-alkyne in a suitable solvent for GPC (e.g., tetrahydrofuran (B95107) (THF) or chloroform) at a concentration of 1-2 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

  • Analyze the sample using a GPC system calibrated with polystyrene standards.

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Protocol 3: Post-Polymerization Modification via CuAAC "Click" Chemistry

This protocol describes the conjugation of an azide-containing molecule (e.g., benzyl (B1604629) azide (B81097) as a model compound) to the PCL-alkyne.

Materials:

  • PCL-alkyne (synthesized in Protocol 1)

  • Benzyl azide

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a vial, dissolve PCL-alkyne (e.g., 200 mg) in 5 mL of anhydrous DMF.

  • Add benzyl azide (1.5 equivalents relative to the alkyne end-groups).

  • In a separate vial, dissolve CuBr (1 equivalent) and PMDETA (1 equivalent) in 1 mL of DMF.

  • Add the catalyst solution to the polymer solution.

  • Seal the vial and stir the reaction mixture at room temperature for 24 hours.

  • To quench the reaction and remove the copper catalyst, pass the reaction mixture through a short column of basic alumina.

  • Precipitate the functionalized polymer in cold methanol, filter, and dry under vacuum.

  • Characterization by ¹H NMR should show the disappearance of the alkyne proton signal at ~2.4-2.5 ppm and the appearance of new signals corresponding to the triazole proton and the benzyl group.

Quantitative Data Summary

The following table presents hypothetical yet representative data for the ring-opening polymerization of ε-caprolactone initiated by this compound. The theoretical molecular weight (Mn,th) is calculated as: Mn,th = ([M]/[I] * M_monomer) + M_initiator.

Entry[M]/[I] RatioRxn Time (h)Conversion (%)Mn,th ( g/mol )Mn,exp (GPC) ( g/mol )PDI (Mw/Mn)
150:1695582055001.15
2100:1129211524108001.20
3200:1249022924215001.28

[M] = Moles of monomer (ε-caprolactone); [I] = Moles of initiator (this compound) Mn,exp = Experimental number-average molecular weight determined by GPC. PDI = Polydispersity Index.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_functionalization Post-Polymerization Modification Monomer Cyclic Ester (e.g., ε-Caprolactone) Polymerization Ring-Opening Polymerization Monomer->Polymerization Initiator This compound Initiator->Polymerization Catalyst Sn(Oct)₂ Catalyst->Polymerization PCL_Alkyne PCL-Alkyne Polymerization->PCL_Alkyne NMR ¹H NMR PCL_Alkyne->NMR GPC GPC PCL_Alkyne->GPC Click CuAAC 'Click' Chemistry PCL_Alkyne->Click Azide Azide-Molecule Azide->Click Functional_PCL Functionalized PCL Click->Functional_PCL

Caption: Experimental workflow for synthesis and functionalization.

rop_mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-OH (this compound) Active_Initiator Oct-Sn-OR (Active Initiator) Initiator->Active_Initiator + Sn(Oct)₂ Catalyst Sn(Oct)₂ Coordination Coordination Complex Active_Initiator->Coordination + Monomer Monomer Cyclic Ester Insertion Monomer Insertion Coordination->Insertion Ring-Opening Growing_Chain Growing Polymer Chain Oct-Sn-O-(monomer)-R Insertion->Growing_Chain Growing_Chain->Coordination + Monomer

Caption: Coordination-insertion mechanism for ROP.

click_chemistry Polymer_Alkyne Polymer-C≡CH Product Polymer-Triazole-Molecule Polymer_Alkyne->Product Molecule_Azide N₃-Molecule Molecule_Azide->Product Catalyst Cu(I) Catalyst Catalyst->Product cycloaddition

Caption: CuAAC "Click" chemistry reaction scheme.

References

Application Notes and Protocols for High-Yield Synthesis of 1-Ethynyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Ethynyl-1-cyclohexanol is a versatile synthetic intermediate widely utilized in the pharmaceutical and fine chemical industries.[1] Its unique structure, featuring a reactive terminal alkyne and a tertiary alcohol on a cyclohexane (B81311) scaffold, makes it a valuable building block for the synthesis of more complex molecules. This document provides detailed protocols for high-yield laboratory-scale synthesis of this compound, focusing on two effective methods: the reaction of cyclohexanone (B45756) with sodium acetylide in liquid ammonia (B1221849) and the use of potassium tert-butoxide with an acetylene (B1199291) source.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes key quantitative data for different high-yield synthesis methods of this compound, allowing for easy comparison of their efficacy and reaction conditions.

Method Base/Reagent Solvent Temperature (°C) Reaction Time Reported Yield (%) Key Considerations
Protocol 1: Sodium Acetylide Sodium metal, AcetyleneLiquid Ammonia-78 to RT~21 hours65-75%Requires handling of liquid ammonia and sodium metal. Well-established and reliable.[2]
Protocol 2: Potassium tert-Butoxide Potassium tert-butoxide, Acetylene sourceAnhydrous THF0 to RT2-4 hours80-90%High yield, avoids liquid ammonia. Requires strictly anhydrous conditions.[2]
KOH-Mediated Synthesis Potassium hydroxideMethanol12Not specified70%Industrial method, often performed under pressure.[3]
n-Butyllithium/TMS-Acetylene n-Butyllithium, TrimethylsilylacetyleneAnhydrous THF-78 to RT~5.5 hoursNot specifiedMulti-step process involving protection and deprotection. Good for controlled additions.[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis using Sodium Acetylide in Liquid Ammonia

This protocol is adapted from a well-established Organic Syntheses procedure and reliably produces high yields of the target compound.[2]

Materials:

  • Cyclohexanone (98 g, 1.0 mol)

  • Sodium metal (23 g, 1.0 g-atom)

  • Acetylene gas (dried)

  • Liquid ammonia (~1 L)

  • Diethyl ether

  • 50% Sulfuric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ice

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Gas inlet tube

  • Dry ice/acetone condenser (optional, to minimize ammonia evaporation)

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Acetylide: In a 2 L three-necked flask equipped with a mechanical stirrer and a gas inlet tube, condense approximately 1 L of liquid ammonia. While passing a rapid stream of dry acetylene gas through the liquid ammonia, add 23 g of sodium metal in small pieces over 30 minutes. The blue color of the dissolved sodium should dissipate quickly as it reacts to form sodium acetylide.[2]

  • Addition of Cyclohexanone: Reduce the flow of acetylene and add 98 g of cyclohexanone dropwise from a dropping funnel over about 1 hour.[2]

  • Reaction and Ammonia Evaporation: Once the addition is complete, stir the reaction mixture and allow it to stand for approximately 20 hours to let the majority of the liquid ammonia evaporate.[2]

  • Work-up:

    • Carefully add approximately 400 mL of ice and water to the solid residue to decompose the acetylide.

    • Acidify the resulting mixture with 50% sulfuric acid.

    • Transfer the mixture to a separatory funnel. Dissolve the organic layer in 100 mL of diethyl ether and wash it with 50 mL of brine.

    • Extract the aqueous layer with two 50 mL portions of diethyl ether.

    • Combine all the ethereal solutions and dry over anhydrous magnesium sulfate.[2]

  • Purification:

    • Filter off the drying agent and remove the ether by distillation.

    • Distill the crude product under reduced pressure. The fraction boiling at 74°C/14 mmHg is the pure this compound.[2]

Expected Yield: 81–93 g (65–75%).[2]

Protocol 2: High-Yield Synthesis using Potassium tert-Butoxide

This method offers a high-yield alternative that avoids the use of liquid ammonia. It is crucial to maintain anhydrous conditions throughout the procedure.

Materials:

  • Cyclohexanone (49 g, 0.5 mol)

  • Potassium tert-butoxide (61.7 g, 0.55 mol)

  • 1-Ethynylcyclohexanol (as an acetylene source surrogate) or Acetylene gas

  • Anhydrous tetrahydrofuran (B95107) (THF, 500 mL)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Equipment:

  • 1 L three-necked round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inlet

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry 1 L three-necked flask under an inert atmosphere (Nitrogen or Argon), add 500 mL of anhydrous THF and potassium tert-butoxide. Cool the suspension to 0°C in an ice bath.

  • Acetylene Addition:

    • Using Acetylene Gas: Bubble dry acetylene gas through the stirred suspension for 30 minutes.

    • Using a Surrogate (e.g., 1-Ethynylcyclohexanol as a starting material for a different reaction, but the principle of base-mediated reaction is illustrated): In many modern syntheses, a protected acetylene or a liquid acetylene surrogate is used for easier handling. For the synthesis of this compound itself, bubbling acetylene gas is the direct approach.

  • Addition of Cyclohexanone: While maintaining the inert atmosphere and cooling, add a solution of cyclohexanone (49 g in 100 mL of anhydrous THF) dropwise over 1 hour.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Cool the reaction mixture back to 0°C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution using a rotary evaporator.

    • Purify the crude product by vacuum distillation.

Expected Yield: 80-90%.[2]

Mandatory Visualizations

Signaling Pathway of Ethynylation Reaction

Ethynylation_Pathway General Ethynylation of Cyclohexanone cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cyclohexanone Cyclohexanone Alkoxide Cyclohexanol Alkoxide Cyclohexanone->Alkoxide Acetylene Acetylene (HC≡CH) Acetylide Acetylide Anion (HC≡C⁻) Acetylene->Acetylide Base Base (e.g., NaNH₂, KOtBu) Base->Acetylene Deprotonation Acetylide->Cyclohexanone Nucleophilic Attack Product This compound Alkoxide->Product Protonation (Work-up)

Caption: General reaction pathway for the base-catalyzed ethynylation of cyclohexanone.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow Experimental Workflow Reaction_Setup Reaction Setup Mix Solvent and Base under Inert Atmosphere Cool to Reaction Temperature Reagent_Addition Reagent Addition Add Acetylene Source Add Cyclohexanone Dropwise Reaction_Setup->Reagent_Addition Reaction Reaction Stir at Appropriate Temperature Monitor for Completion Reagent_Addition->Reaction Workup Aqueous Work-up Quench Reaction Extract with Organic Solvent Wash and Dry Reaction->Workup Purification Purification Remove Solvent (Rotary Evaporation) Vacuum Distillation Workup->Purification Final_Product {Final Product | this compound} Purification->Final_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethynyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 1-Ethynyl-1-cyclohexanol. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help optimize your synthetic procedures and improve yields.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors. Here are the most common causes and their respective solutions:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For instance, in the ethynylation of cyclohexanone (B45756), higher temperatures can increase the reaction rate but may also lead to the formation of undesirable side products if not properly controlled.[1]

  • Inefficient Catalyst: The choice and handling of the catalyst are crucial. For the base-catalyzed reaction of acetylene (B1199291) with cyclohexanone, common catalysts include potassium hydroxide (B78521) (KOH) and sodium methoxide.[1] Ensure the catalyst is fresh and anhydrous, as moisture can reduce its activity.

  • Side Reactions: The primary side reaction is the formation of the acetylenic glycol, 1,2-bis(cyclohexanol-1)-ethyne.[1] This occurs when a second molecule of cyclohexanone reacts with the product. To minimize this, a high concentration of acetylene relative to cyclohexanone should be maintained.[1]

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Purification Losses: Significant amounts of the product can be lost during workup and purification. Optimize your extraction and distillation procedures. Distillation under reduced pressure is a common method for purification.[1]

Question 2: I am observing a significant amount of a high-boiling point byproduct. What is it and how can I prevent its formation?

Answer: The high-boiling point byproduct is likely 1,2-bis(cyclohexanol-1)-ethyne, also known as the acetylenic glycol.[1] Its formation is a common issue in this synthesis.

  • Prevention: To suppress the formation of this glycol, it is essential to use a high molar ratio of acetylene to cyclohexanone.[1] This ensures that the acetylide ion preferentially reacts with the starting ketone rather than the product alcohol.

  • Removal: If the glycol has already formed, it can be separated from the desired product by fractional distillation under reduced pressure, as it has a significantly higher boiling point.[1] The glycol can also be recovered from the distillation residue by recrystallization from a suitable solvent like carbon tetrachloride.[1]

Question 3: What are the recommended safety precautions for this synthesis?

Answer: The synthesis of this compound involves several hazards that require careful management:

  • Acetylene Handling: Acetylene is a highly flammable and explosive gas, especially under pressure.[2] Industrial syntheses may use high-pressure acetylene, which requires specialized equipment and adherence to strict safety protocols.[2] For laboratory-scale synthesis, generating acetylene in situ or using a solution of acetylene in a suitable solvent can be safer alternatives.

  • Strong Bases: The reaction often employs strong bases like potassium hydroxide or sodium methoxide, which are corrosive and require careful handling.

  • Flammable Solvents: Organic solvents used in the reaction and workup are typically flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reaction conditions and the corresponding yields for the synthesis of this compound from cyclohexanone and acetylene, based on reported data.[1]

CatalystTemperature (°C)Contact Time (minutes)Conversion (%)Yield (%)
Potassium Hydroxide13510.05270
Potassium HydroxideNot specifiedNot specified31.246
Sodium MethoxideNot specifiedNot specifiedEquivalent to KOHEquivalent to KOH
Potassium Hydroxide12022.04069.8

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and purification of this compound.

Protocol 1: Synthesis of this compound via Acetylene Addition

This protocol is adapted from a patented industrial process and should be performed with appropriate safety measures for handling acetylene under pressure.[1]

Materials:

  • Cyclohexanone

  • Methanol

  • Potassium Hydroxide (KOH)

  • Acetylene gas

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • In a suitable high-pressure reactor, dissolve potassium hydroxide in methanol.

  • Add cyclohexanone to the solution.

  • Charge the reactor with acetylene gas to the desired pressure (e.g., 300 p.s.i.g.) while maintaining a low temperature (e.g., 7 °C).

  • Pass the reaction mixture through a tubular reactor maintained at the reaction temperature (e.g., 135 °C) and a pressure sufficient to prevent acetylene desorption (e.g., 1500 p.s.i.g.).

  • The contact time in the reactor should be controlled (e.g., 10 minutes).

  • After the reaction is complete, degas the reaction mixture.

  • Perform a vacuum flash-distillation to separate the volatile components.

  • The distillate can be further purified by fractional distillation under reduced pressure to isolate this compound.

Protocol 2: Synthesis via a Silyl-Protected Alkyne

This method offers an alternative with improved handling stability of the alkyne.[2]

Materials:

  • Trimethylsilylacetylene (B32187)

  • n-Butyllithium (n-BuLi) in hexane

  • Cyclohexanone

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (B91410) (TBAF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a dry, inert atmosphere (e.g., under argon), dissolve trimethylsilylacetylene in anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium to the solution and stir for 30 minutes at -78 °C.

  • Slowly add cyclohexanone to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction at room temperature for several hours.

  • To deprotect the silyl (B83357) group, add a solution of TBAF in THF.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4.

  • Filter off the drying agent and concentrate the filtrate under vacuum.

  • Purify the residue by silica (B1680970) gel column chromatography to obtain the final product.

Visualizations

Troubleshooting Workflow

G start Low Yield of this compound check_conditions Review Reaction Conditions (Temp, Pressure, Time) start->check_conditions check_catalyst Evaluate Catalyst (Fresh, Anhydrous) start->check_catalyst check_side_products Analyze for Side Products (e.g., Acetylenic Glycol) start->check_side_products check_completion Monitor Reaction Progress (TLC, GC) start->check_completion optimize_conditions Optimize Temperature and Time check_conditions->optimize_conditions replace_catalyst Use Fresh/Dry Catalyst check_catalyst->replace_catalyst adjust_ratio Increase Acetylene to Cyclohexanone Ratio check_side_products->adjust_ratio extend_time Increase Reaction Time check_completion->extend_time solution Improved Yield optimize_conditions->solution replace_catalyst->solution adjust_ratio->solution extend_time->solution

Caption: Troubleshooting workflow for improving the yield of this compound.

Reaction Pathway

G cluster_reactants Reactants cyclohexanone Cyclohexanone intermediate Acetylide Anion Attack on Carbonyl Carbon cyclohexanone->intermediate acetylene Acetylene catalyst Base Catalyst (e.g., KOH) acetylene->catalyst catalyst->intermediate product This compound intermediate->product side_product 1,2-bis(cyclohexanol-1)-ethyne (Side Product) product->side_product + Cyclohexanone

Caption: Reaction pathway for the synthesis of this compound.

References

common side reactions in the ethynylation of cyclohexanone and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the common side reactions encountered during the ethynylation of cyclohexanone (B45756). The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the ethynylation of cyclohexanone, focusing on the identification and prevention of side reactions.

Q1: My ethynylation of cyclohexanone is resulting in a low yield of the desired 1-ethynylcyclohexanol and a significant amount of high-molecular-weight byproducts. What is the likely cause?

A1: The most common side reaction in the base-catalyzed ethynylation of cyclohexanone is the self-aldol condensation of the starting material. Under basic conditions, cyclohexanone can act as both an enolate nucleophile and an electrophilic carbonyl compound, leading to the formation of a β-hydroxy ketone dimer. This dimer can then undergo dehydration to form an α,β-unsaturated ketone. These products can potentially undergo further reactions, leading to trimers and other oligomeric materials, which accounts for the high-molecular-weight byproducts and reduced yield of the target molecule.

Q2: How can I prevent or minimize the self-aldol condensation of cyclohexanone during ethynylation?

A2: Several strategies can be employed to suppress the competing aldol (B89426) condensation reaction and favor the desired ethynylation:

  • Temperature Control: Lowering the reaction temperature is crucial. Aldol condensations are typically favored at higher temperatures, while the ethynylation reaction can often proceed efficiently at lower temperatures. Running the reaction at or below room temperature (e.g., 0 °C to 25 °C) can significantly reduce the rate of the aldol side reaction.

  • Choice and Concentration of Base: The type and amount of base are critical.

    • Strong, Non-Nucleophilic Bases: Using a strong, sterically hindered, non-nucleophilic base can favor the deprotonation of the terminal alkyne over the formation of the cyclohexanone enolate. However, for the direct use of acetylene (B1199291), a strong base is needed to generate the acetylide in situ.

    • Stoichiometry: A high concentration of a strong base like potassium hydroxide (B78521) can promote the aldol condensation. It is advisable to use the minimum effective amount of base required to catalyze the ethynylation.

  • Order of Addition: Adding the cyclohexanone slowly to a solution already saturated with acetylene and containing the base can help to maintain a low concentration of the ketone, thereby disfavoring the bimolecular aldol reaction.

  • Solvent Selection: The choice of solvent can influence the relative rates of the desired reaction and the side reactions. Anhydrous aprotic solvents are generally preferred.

Q3: Are there any other potential side reactions I should be aware of?

A3: Besides aldol condensation, other less common side reactions can occur:

  • Favorskii-type Reactions (under specific conditions): While the classical Favorskii rearrangement requires an α-halo ketone, related reactions can sometimes be promoted by strong bases. However, in a standard ethynylation, this is not a primary concern.

  • Over-alkynylation: If a di-alkyne is not desired, controlling the stoichiometry of acetylene is important.

  • Polymerization of Acetylene: Under certain conditions, acetylene itself can polymerize, although this is less common in solution-phase reactions at moderate temperatures.

Data Presentation

The following table summarizes the general effect of key reaction parameters on the selectivity of cyclohexanone ethynylation. Quantitative data directly comparing the yields of 1-ethynylcyclohexanol and aldol byproducts under systematically varied conditions is not extensively available in the literature, but the trends are well-established.

Reaction ParameterConditionEffect on 1-Ethynylcyclohexanol YieldEffect on Aldol CondensationRecommendation for High Selectivity
Temperature High (> 50 °C)DecreasesIncreasesMaintain low temperatures (0 - 25 °C).
Low (0 - 25 °C)IncreasesDecreases
Base Concentration HighCan DecreaseIncreasesUse the minimum effective catalyst loading.
LowOptimalDecreases
Cyclohexanone Addition All at onceCan DecreaseIncreasesSlow, dropwise addition of cyclohexanone.
Slow additionIncreasesDecreases
Solvent Protic (e.g., Ethanol)VariableCan IncreaseUse anhydrous aprotic solvents (e.g., THF, Toluene).
Aprotic (e.g., THF)Generally HigherGenerally Lower

Experimental Protocols

Below are two representative protocols for the ethynylation of cyclohexanone, highlighting different approaches to achieve a high yield of 1-ethynylcyclohexanol.

Protocol 1: Ethynylation using Potassium Hydroxide in an Organic Solvent

This method is a common laboratory procedure that avoids the use of liquid ammonia.

Materials:

  • Cyclohexanone

  • Potassium hydroxide (KOH), powdered

  • Anhydrous toluene (B28343) (or another suitable aprotic solvent like THF)

  • Acetylene gas

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diatomaceous earth (Celite®)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser.

  • Drying tube for the condenser outlet.

  • Apparatus for passing acetylene gas through the reaction mixture.

Procedure:

  • Setup: In a dry three-necked flask, suspend powdered potassium hydroxide (1.5-2.0 equivalents) in anhydrous toluene.

  • Acetylene Saturation: Start vigorous stirring and bubble a steady stream of dry acetylene gas through the suspension for at least 30-60 minutes to ensure saturation and formation of potassium acetylide.

  • Cyclohexanone Addition: While continuing the acetylene stream and stirring, add cyclohexanone (1.0 equivalent) dropwise to the reaction mixture over a period of 1-2 hours. Maintain the temperature between 10-20 °C using an ice bath.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction by slowly adding water.

    • Separate the organic layer.

    • Extract the aqueous layer with toluene or diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure 1-ethynylcyclohexanol.

Protocol 2: Ethynylation using Lithium Acetylide-Ethylenediamine Complex

This protocol utilizes a commercially available or pre-prepared stable source of lithium acetylide.

Materials:

Equipment:

  • Schlenk flask or a three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Magnetic stirrer.

  • Dropping funnel.

Procedure:

  • Setup: In a dry Schlenk flask under an inert atmosphere, suspend lithium acetylide-ethylenediamine complex (1.1-1.2 equivalents) in anhydrous THF.

  • Cyclohexanone Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension over 30-60 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Mandatory Visualization

Ethynylation_Side_Reactions Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate α-proton abstraction invis2 Cyclohexanone->invis2 Nucleophilic Attack Acetylene Acetylene (HC≡CH) invis1 Acetylene->invis1 Base Base (e.g., KOH) Base->Cyclohexanone Base->invis1 Deprotonation Product 1-Ethynylcyclohexanol (Desired Product) Enolate->invis2 Aldol_Adduct Aldol Adduct (β-Hydroxy Ketone Dimer) Enone α,β-Unsaturated Ketone (Dehydration Product) Aldol_Adduct->Enone Dehydration (-H₂O) invis1->Product Acetylide Formation invis2->Aldol_Adduct

Caption: Reaction pathways in the ethynylation of cyclohexanone.

purification techniques for 1-Ethynyl-1-cyclohexanol from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Ethynyl-1-cyclohexanol from reaction mixtures. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound using common laboratory techniques.

Vacuum Distillation

Issue 1.1: Product decomposition during distillation (discoloration, charring, low yield).

  • Question: My this compound is turning yellow or dark during vacuum distillation, and the yield is lower than expected. What is happening and how can I prevent it?

  • Answer: this compound, being a tertiary alcohol, can be susceptible to decomposition at elevated temperatures, especially in the presence of acidic or basic impurities. The discoloration and charring are indicative of decomposition.

    Troubleshooting Steps:

    • Ensure a Good Vacuum: A lower pressure will decrease the boiling point of the compound, allowing for distillation at a lower temperature. Aim for a pressure of 0.3 mm Hg or lower if possible. A patent for a similar process describes flash-distilling the reaction mixture at a pressure of 0.3 mm and a pot temperature up to 100°C[1].

    • Neutralize the Crude Mixture: Before distillation, wash the crude reaction mixture with a saturated sodium bicarbonate solution to remove any acidic impurities and then with brine to remove excess water. Dry the organic layer thoroughly with an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

    • Use a Short Path Distillation Apparatus: A short path setup minimizes the surface area and the time the compound spends at high temperatures, reducing the likelihood of decomposition.

    • Avoid Excessive Heating: Use a heating mantle with a stirrer and gradually increase the temperature. Do not heat the distillation flask too strongly or for a prolonged period. Once the product starts distilling, maintain a steady temperature.

Issue 1.2: Bumping or uneven boiling.

  • Question: My distillation is proceeding unevenly with violent bumping, even under vacuum. How can I achieve smooth boiling?

  • Answer: Bumping occurs when the liquid superheats and then boils in a sudden burst. This is common in vacuum distillation.

    Troubleshooting Steps:

    • Use a Magnetic Stirrer: Continuous stirring with a magnetic stir bar is the most effective way to prevent bumping during vacuum distillation. Boiling chips are not effective under vacuum.

    • Introduce a Fine Stream of Air or Nitrogen: If stirring is not possible, a very fine stream of air or nitrogen can be introduced through a capillary tube extending below the liquid surface to provide nucleation sites for smooth boiling. This will slightly raise the pressure, so a balance needs to be found.

Column Chromatography

Issue 2.1: Poor separation of this compound from unreacted cyclohexanone (B45756).

  • Question: I am having trouble separating my product from the starting material, cyclohexanone, using silica (B1680970) gel chromatography. They are eluting very close to each other.

  • Answer: Cyclohexanone and this compound have relatively similar polarities, which can make their separation by column chromatography challenging.

    Troubleshooting Steps:

    • Optimize the Eluent System: A less polar solvent system will generally provide better separation for compounds with close Rf values. Start with a low polarity eluent, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 or even 19:1), and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column. An ideal Rf value for the product on TLC for good separation is typically between 0.2 and 0.3.

    • Use a Longer Column: Increasing the length of the silica gel bed can improve separation efficiency.

    • Dry Loading: If the crude product is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel and then loaded onto the column as a dry powder. This can lead to a more concentrated starting band and better separation.

    • Consider a Different Stationary Phase: If separation on silica gel is consistently poor, consider using a different stationary phase, such as alumina (B75360) (neutral or basic), which may offer different selectivity.

Issue 2.2: Product is streaking or tailing on the column.

  • Question: My product is coming off the column over a large number of fractions, leading to broad peaks and dilute solutions.

  • Answer: Tailing can be caused by several factors, including interactions with the stationary phase, overloading the column, or the presence of highly polar impurities.

    Troubleshooting Steps:

    • Check for Acidity of Silica: this compound has a hydroxyl group and an acidic terminal alkyne proton, which can interact with the slightly acidic surface of silica gel, causing tailing. Adding a small amount of a neutral or basic modifier to the eluent, such as triethylamine (B128534) (0.1-1%), can help to mitigate this issue.

    • Do Not Overload the Column: A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for good separation. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.

    • Ensure Proper Packing: An improperly packed column with channels or cracks will lead to poor separation and band broadening.

Recrystallization

Issue 3.1: Oiling out instead of crystallization.

  • Question: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals.

  • Answer: Oiling out occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. Given that this compound has a low melting point (around 30-33°C), this is a common problem.

    Troubleshooting Steps:

    • Use a Lower Boiling Point Solvent: Choose a solvent or solvent mixture with a lower boiling point.

    • Use a Larger Volume of Solvent: Using a more dilute solution can sometimes prevent oiling out.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to provide nucleation sites for crystal growth.

    • Seed the Solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

    • Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath.

Issue 3.2: Difficulty finding a suitable recrystallization solvent.

  • Question: I am struggling to find a single solvent that will dissolve my product when hot but not when cold.

  • Answer: It is often challenging to find a single ideal solvent for recrystallization. A mixed-solvent system can be a good alternative.

    Troubleshooting Steps:

    • Systematic Solvent Screening: Test the solubility of a small amount of your product in various solvents of different polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, ethanol, water) at room temperature and upon heating.

    • Try a Mixed-Solvent System: Find a pair of miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). Dissolve the crude product in a minimum amount of the hot "good" solvent, and then add the "bad" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly. A patent mentions the recrystallization of a byproduct from carbon tetrachloride, which might suggest that non-polar solvents could be suitable for the product as well[1]. Hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate is often a good starting point for moderately polar organic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The most common impurities are typically unreacted cyclohexanone and a diol byproduct, 1,2-bis(1-hydroxycyclohexyl)butadiyne, which can form from the coupling of two molecules of the product. The presence of these impurities will depend on the reaction conditions.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification process. You can spot the crude mixture, the purified fractions, and a standard of the pure product (if available) on a TLC plate. The separation of spots will indicate the effectiveness of the purification. For visualization, a UV lamp (if the compounds are UV active) or chemical stains like potassium permanganate (B83412) or p-anisaldehyde can be used, as these are effective for visualizing alcohols and alkynes[2].

Q3: What is the boiling point of this compound under vacuum?

A3: The boiling point of this compound is approximately 180°C at atmospheric pressure[3][4]. Under vacuum, the boiling point is significantly lower. One source reports a boiling point of 68-70°C at 1 mm Hg[1].

Q4: Is this compound stable to storage?

A4: this compound should be stored in a cool, dry place away from heat, sparks, and open flames. It is incompatible with strong oxidizing agents and strong acids[5][6]. Over time, especially if exposed to air and light, it may slowly discolor.

Quantitative Data Summary

PropertyValueReference(s)
Melting Point30-33 °C[3][4]
Boiling Point (atmospheric)~180 °C[3][4]
Boiling Point (vacuum)68-70 °C at 1 mm Hg[1]
Density~0.967 g/mL at 25 °C[3]
Water Solubility10 g/L (20 °C)[4]
Solubility in Organic SolventsSoluble in ethanol, ether, and other common organic solvents[7]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a short path vacuum distillation apparatus with a round-bottom flask, a distillation head with a condenser, a receiving flask, and a connection for a vacuum pump with a cold trap. Ensure all glassware is dry and joints are properly greased.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Distillation: a. Begin stirring the crude product. b. Slowly evacuate the system using the vacuum pump. c. Once a stable vacuum is achieved (e.g., <1 mm Hg), begin to gently heat the distillation flask with a heating mantle. d. Collect any low-boiling impurities in a separate receiving flask. e. As the temperature rises and stabilizes at the boiling point of this compound at that pressure (approx. 68-70 °C at 1 mm Hg), switch to a clean receiving flask to collect the pure product. f. Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness. g. Turn off the heating, allow the apparatus to cool to room temperature, and then slowly and carefully vent the system to atmospheric pressure.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.2-0.3 and show good separation from impurities.

  • Column Packing: a. Select a column of appropriate size (a silica to crude product ratio of at least 30:1 is recommended). b. Pack the column with silica gel using either the dry packing or slurry method. Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading: a. Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent in which it is readily soluble (e.g., dichloromethane). b. Carefully apply the sample to the top of the silica gel bed.

  • Elution: a. Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate. b. Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis: a. Monitor the composition of the collected fractions by TLC. b. Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_methods Purification Methods cluster_analysis Analysis start Crude Reaction Mixture workup Aqueous Work-up (e.g., NaHCO3 wash) start->workup extraction Solvent Extraction workup->extraction drying Drying (e.g., MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration distillation Vacuum Distillation concentration->distillation Choose one chromatography Column Chromatography concentration->chromatography Choose one recrystallization Recrystallization concentration->recrystallization Choose one analysis Purity Analysis (TLC, GC-MS, NMR) distillation->analysis chromatography->analysis recrystallization->analysis product Pure this compound analysis->product

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Sonogashira Coupling Reactions with 1-Ethynyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Sonogashira coupling reactions involving 1-ethynyl-1-cyclohexanol.

Frequently Asked Questions (FAQs)

Q1: I am not observing any product formation in my Sonogashira reaction. What are the primary reasons for a complete reaction failure?

A1: A complete failure of the reaction to yield any desired product typically points to a fundamental issue with one of the core components. The most common culprits are:

  • Inactive Catalyst: The Palladium(0) catalyst is sensitive to air and can be easily oxidized and deactivated.[1] Ensure that the catalyst is handled under an inert atmosphere and that fresh, active catalyst is used. The formation of black palladium precipitate ("palladium black") is a visual indicator of catalyst decomposition.[2]

  • Poor Quality Reagents: The quality of the copper(I) iodide co-catalyst is crucial; it should be a white or off-white powder. If it is green or brown, it has likely oxidized to Cu(II) and will be ineffective. Similarly, ensure the base (e.g., triethylamine) and solvents are anhydrous and properly degassed.[2]

  • Insufficiently Reactive Aryl Halide: The reactivity of the aryl halide significantly impacts the reaction success, with the general trend being I > Br > OTf >> Cl.[3] Aryl chlorides, especially those that are electron-rich or sterically hindered, are notoriously difficult to couple and may require specialized catalysts, ligands, or higher reaction temperatures.[4][5]

Q2: My main product is the homocoupled diyne (Glaser coupling product) from this compound. How can I minimize this side reaction?

A2: The formation of homocoupled byproducts is a very common issue in Sonogashira reactions and is primarily caused by the copper-catalyzed oxidative dimerization of the alkyne.[1][6] To suppress this side reaction:

  • Ensure Rigorous Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[7] All solvents and liquid reagents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling a stream of inert gas (Argon or Nitrogen) through them.[1][6] The reaction should be run under a positive pressure of an inert gas.

  • Implement Copper-Free Conditions: The most direct method to prevent this side reaction is to omit the copper co-catalyst.[8] Copper-free Sonogashira protocols have been well-developed, though they may require higher temperatures, different ligands, or longer reaction times.[1][9]

  • Slow Addition of the Alkyne: Adding the this compound slowly via a syringe pump can help maintain a low concentration of the alkyne in the reaction mixture, which disfavors the bimolecular homocoupling reaction.[6]

Q3: The reaction starts but seems to stall, resulting in low yield. What could be causing this?

A3: A stalling reaction often indicates a gradual loss of catalytic activity or a problem with the reaction environment.

  • Catalyst Deactivation: The palladium catalyst may be slowly decomposing over the course of the reaction. This can be exacerbated by impurities in the reagents or solvent.

  • Base Incompatibility or Depletion: The base is consumed during the reaction to neutralize the hydrogen halide byproduct.[1] If an insufficient amount of base is used, the reaction medium will become acidic, which can deactivate the catalyst. For some substrates, a stronger base may be required.

  • Poor Solubility: As the reaction progresses, the product's solubility might differ from the starting materials, potentially causing precipitation and hindering the reaction.[10] Ensure the chosen solvent is appropriate for all components throughout the reaction.

Q4: Can I use this compound directly, or does the hydroxyl group need to be protected?

A4: this compound is often used as a stable, solid surrogate for acetylene (B1199291) gas.[11] The reaction can proceed in two main ways:

  • Direct Coupling: The coupling can occur directly to form the corresponding aryl-substituted ethynyl-cyclohexanol.

  • Deacetonative Coupling: In a "one-pot" procedure, the Sonogashira coupling is followed by an in-situ, base-catalyzed retro-Favorskii fragmentation that eliminates acetone (B3395972) and reveals the terminal arylacetylene. This can then react with a second aryl halide in the same pot to form diarylacetylenes.[11][12] This approach is particularly efficient as it avoids the isolation of the intermediate arylacetylene.[11]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during the Sonogashira coupling with this compound.

SymptomPossible CauseSuggested Solution
No Reaction 1. Inactive Pd catalyst.- Use a fresh bottle of palladium catalyst or one stored properly under inert gas.- Consider an in-situ reduction of a Pd(II) precatalyst.[1]
2. Oxidized Cu(I) co-catalyst.- Use fresh, white/off-white CuI. Avoid any discolored (green/brown) powder.[2]
3. Insufficiently reactive aryl halide (e.g., aryl chloride).- Switch to the corresponding aryl bromide or iodide if possible.[3]- Increase reaction temperature.- Use a more active catalyst system (e.g., with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands).[3]
Low Yield 1. Incomplete reaction.- Increase reaction time and monitor by TLC/GC-MS.- Increase temperature in increments of 10-20 °C.- Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).[1]
2. Catalyst deactivation during the reaction.- Ensure all reagents and solvents are pure and anhydrous.- Maintain a strict inert atmosphere throughout the reaction.
3. Poor solubility of reagents or product.- Try a different solvent system, such as DMF or dioxane, which have good solvating properties.[10]
High Homocoupling 1. Presence of oxygen.- Degas all solvents and liquid reagents thoroughly (freeze-pump-thaw is most effective).[6]- Ensure all glassware is flame-dried and the reaction is run under a positive pressure of Ar or N₂.
2. High concentration of copper acetylide.- Switch to a copper-free protocol.[1][8]- Reduce the amount of CuI co-catalyst.- Add this compound to the reaction mixture slowly.[6]
Decomposition 1. Formation of palladium black.- This indicates Pd(0) agglomeration and deactivation.[2]- Try a different phosphine ligand to stabilize the Pd center.- Ensure the solvent is appropriate; THF has been anecdotally reported to promote Pd black formation in some cases.[2]
2. Degradation of starting materials or product.- The reaction may be running at too high a temperature. Reduce the temperature.- Some functional groups may be sensitive to the amine base. Consider using an inorganic base like K₂CO₃ or Cs₂CO₃.[1]

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of an aryl halide with this compound.

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.2 mmol, 1.2 equiv.). Then, add 5 mL of a degassed solvent mixture, typically triethylamine (B128534) and THF (2:1 v/v).

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (typically 40-80 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with water or brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to eliminate the formation of the Glaser homocoupling byproduct.

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.) and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.2 mmol, 1.2 equiv.) followed by 5 mL of a degassed amine solvent, such as diethylamine (B46881) or pyrrolidine.[1]

  • Reaction: Heat the reaction mixture (typically 60-100 °C) and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Workup: Follow the same workup procedure as described in Protocol 1.

Quantitative Data Summary

The following table summarizes representative reaction conditions for Sonogashira couplings. Note that optimal conditions are highly dependent on the specific substrates used.

Aryl Halide TypeCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Aryl IodidePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-502-1285-98
Aryl BromidePd(PPh₃)₄ / CuIEt₃N/piperidineDMF60-906-2470-95
Aryl Bromide (Cu-free)Pd₂(dba)₃ / LigandCs₂CO₃Dioxane80-11012-3665-90
Aryl ChloridePd(OAc)₂ / XPhosK₃PO₄t-AmylOH100-13012-4850-85

Visual Guides

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a failed Sonogashira coupling reaction.

G Troubleshooting Workflow for Failed Sonogashira Coupling start Reaction Failed (Low or No Yield) check_tlc Analyze TLC/GC-MS: Any Starting Material Left? start->check_tlc no_sm No Starting Material, Unidentifiable Mixture check_tlc->no_sm No sm_present Starting Material Remains check_tlc->sm_present Yes side_product Major Side Product? (e.g., Homocoupling) no_sm->side_product check_catalyst Is Catalyst Inactive? (e.g., Pd Black) sm_present->check_catalyst check_reagents Check Reagent Quality: - Fresh Pd/Cu Catalysts? - Anhydrous/Degassed Solvents? - Fresh Base? check_catalyst->check_reagents Yes check_conditions Review Reaction Conditions: - Temperature too low? - Reaction time too short? - Halide too unreactive? check_catalyst->check_conditions No optimize_conditions Optimize Conditions: - Increase Temperature - Increase Time - Use More Active Catalyst/Ligand check_reagents->optimize_conditions check_conditions->optimize_conditions success Problem Solved optimize_conditions->success decomposition Decomposition Occurred side_product->decomposition No homocoupling_issue Homocoupling is the Issue side_product->homocoupling_issue Yes (Glaser) reduce_temp Reduce Temperature or Change Base decomposition->reduce_temp reduce_temp->success fix_homocoupling Address Homocoupling: - Rigorously Degas - Use Copper-Free Protocol - Slow Alkyne Addition homocoupling_issue->fix_homocoupling fix_homocoupling->success

Caption: A step-by-step decision tree for diagnosing common Sonogashira coupling failures.

Sonogashira Catalytic Cycle

Understanding the mechanism can aid in troubleshooting. For example, issues with the base will affect the copper cycle, while issues with the aryl halide affect the palladium cycle.

G Sonogashira Catalytic Cycle (Copper Co-Catalyzed) pd_cycle Palladium Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition ar_pd_x Ar-Pd(II)L₂-X pd0->ar_pd_x Ar-X transmetalation Transmetalation ar_pd_alkyne Ar-Pd(II)L₂-C≡CR' ar_pd_x->ar_pd_alkyne from Cu Cycle ar_pd_alkyne->pd0 Product out reductive_elimination Reductive Elimination product Ar-C≡CR' reductive_elimination->product cu_cycle Copper Cycle alkyne H-C≡CR' cu_acetylide Cu(I)-C≡CR' alkyne->cu_acetylide cu_x Cu(I)X cu_x->cu_acetylide + Base cu_acetylide->ar_pd_x Transfers Acetylide cu_acetylide->cu_x to Pd Cycle base Base base_h Base-H⁺X⁻

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

References

Technical Support Center: Minimizing Homocoupling of 1-Ethynyl-1-cyclohexanol in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the undesired homocoupling of 1-Ethynyl-1-cyclohexanol during coupling reactions, primarily focusing on the Sonogashira reaction.

Troubleshooting Guide

This guide addresses common issues encountered during coupling reactions with this compound, focusing on the prevention of diyne byproduct formation.

Issue Potential Cause Recommended Action
High Yield of Homocoupled Product (Diyne) Presence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents.[1] It is crucial to run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[1]
Use of a copper co-catalyst (Glaser coupling).Switch to a copper-free Sonogashira protocol.[2][3] If copper is necessary, use the minimum effective amount of CuI.
High concentration of this compound.Employ slow addition of the alkyne to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.
Low or No Yield of Desired Cross-Coupled Product Inactive catalyst.Use a fresh, high-purity palladium catalyst. Pd(0) complexes can be sensitive to air.[1] Consider using a more stable Pd(II) precatalyst that is reduced in situ.
Inappropriate choice of ligand.Screen different phosphine (B1218219) ligands. Bulky and electron-rich ligands can favor the cross-coupling pathway.
Suboptimal base or solvent.Optimize the base and solvent system. The choice of base can significantly influence the reaction outcome.[4]
Reaction Stalls or is Sluggish Low reaction temperature.While Sonogashira reactions are known for mild conditions, some less reactive aryl halides may require heating.
Poor solubility of reagents.Choose a solvent system that ensures all reactants are fully dissolved at the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this compound coupling reactions?

A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical diyne, 1,4-bis(1-hydroxycyclohexyl)buta-1,3-diyne. This reaction, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly in the presence of oxygen and a copper co-catalyst. It consumes the starting alkyne and complicates the purification of the desired cross-coupled product.

Q2: What are the primary causes of homocoupling of this compound?

A2: The two main culprits for homocoupling are:

  • Oxygen: The presence of atmospheric oxygen promotes the oxidative coupling of the terminal alkyne.[1]

  • Copper(I) Co-catalyst: While added to increase the reactivity of the Sonogashira coupling, the copper(I) salt also catalyzes the homocoupling side reaction.[5]

Q3: How can I effectively prevent or minimize homocoupling?

A3: Several strategies can be employed:

  • Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is the most critical step, especially when a copper co-catalyst is used.

  • Utilize copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[2][3]

  • Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.

  • Slow addition of this compound: Adding the alkyne slowly to the reaction mixture helps to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

Q4: Can the choice of base and solvent affect the amount of homocoupling?

A4: Absolutely. The base and solvent system plays a crucial role. The base is required to deprotonate the terminal alkyne, and its strength and steric properties can affect the reaction outcome. The solvent's polarity and coordinating ability can impact the stability and reactivity of the catalytic species. For instance, a study on the Sonogashira reaction showed that using piperidine (B6355638) or triethylamine (B128534) as the base at 50°C gave the highest yields of the cross-coupled product, while other bases like cesium carbonate, potassium carbonate, and DIPEA resulted in lower yields.[4]

Q5: Are there specific ligands that are recommended to suppress homocoupling?

A5: Yes, the choice of phosphine ligand on the palladium catalyst can influence the extent of homocoupling. Bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over homocoupling. However, the optimal ligand is often substrate-dependent, and screening of different ligands may be necessary.

Data Presentation

The following tables summarize quantitative data on the effect of reaction conditions on the yield of homocoupled versus cross-coupled products.

Table 1: Effect of Reaction Atmosphere on Homocoupling of this compound

Catalyst SystemAlkyneAtmosphereHomocoupling Yield (%)Reference
Pd(OAc)₂, CuI, DABCOThis compoundAir95[6]

Table 2: Influence of Base on Sonogashira Coupling Yield

BaseTemperature (°C)Cross-Coupling Yield (%)Reference
Piperidine5094[4]
Triethylamine (NEt₃)5094[4]
Cesium Carbonate (Cs₂CO₃)5070[4]
Potassium Carbonate (K₂CO₃)5065[4]
Diisopropylethylamine (DIPEA)5050[4]
Potassium Hydroxide (KOH)5040[4]
Sodium Bicarbonate (NaHCO₃)5030[4]
Sodium Hydroxide (NaOH)5025[4]

Note: Yields are for the coupling of p-iodonitrobenzene and phenylacetylene (B144264) and are indicative of the general trend of base effectiveness.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Amine base (e.g., triethylamine, degassed)

  • Anhydrous solvent (e.g., THF or toluene, degassed)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a magnetic stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent (10 mL) via syringe.

  • Add the degassed amine base (e.g., triethylamine, 2.0 mmol) via syringe.

  • In a separate vial, dissolve this compound (1.2 mmol) in the degassed solvent (5 mL).

  • Slowly add the solution of this compound to the reaction mixture over 1-2 hours using a syringe pump.

  • Stir the reaction at the desired temperature (room temperature to 80°C, depending on the reactivity of the aryl bromide) and monitor its progress by TLC or GC/MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Sonogashira Coupling with a Copper Co-catalyst under a Strictly Inert Atmosphere

This protocol can be used when a copper co-catalyst is required for reactivity, with measures to minimize homocoupling.

Materials:

  • This compound

  • Aryl iodide

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, degassed)

  • Anhydrous solvent (e.g., THF, degassed)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), copper(I) iodide (CuI, 0.04 mmol, 4 mol%), and a magnetic stir bar.

  • Evacuate and backfill the flask with argon three times to ensure a completely inert atmosphere.

  • Add the anhydrous, degassed solvent (10 mL) and the degassed amine base (e.g., triethylamine, 2.0 mmol) via syringe.

  • Add this compound (1.2 mmol) dropwise to the stirred reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC/MS.

  • Upon completion, work up the reaction as described in Protocol 1.

Visualizations

G cluster_workflow Experimental Workflow to Minimize Homocoupling prep Reagent & Glassware Preparation (Flame-dried, Degassed Solvents) setup Reaction Setup under Inert Gas (Argon/Nitrogen) prep->setup reagents Add Aryl Halide, Pd Catalyst, (Optional: CuI), Base setup->reagents alkyne Slow Addition of This compound reagents->alkyne reaction Reaction Monitoring (TLC, GC/MS) alkyne->reaction workup Work-up & Purification reaction->workup

Caption: A typical experimental workflow designed to minimize homocoupling.

G cluster_pathways Competing Reaction Pathways start This compound + Aryl Halide pd_cycle Pd Catalytic Cycle start->pd_cycle cu_cycle Cu Co-catalyst start->cu_cycle cross_coupling Desired Cross-Coupled Product pd_cycle->cross_coupling Reductive Elimination cu_cycle->pd_cycle Transmetalation homocoupling Undesired Homocoupled Product (Diyne) cu_cycle->homocoupling Oxidative Coupling oxygen Oxygen (O2) oxygen->homocoupling

Caption: Competing Sonogashira cross-coupling and Glaser homocoupling pathways.

G cluster_troubleshooting Troubleshooting Decision Tree start High Homocoupling Observed? inert Is the reaction under a strictly inert atmosphere? start->inert Yes copper Is a copper co-catalyst being used? inert->copper Yes degas Action: Rigorously degas solvents and use Schlenk line. inert->degas No concentration Is the alkyne added all at once? copper->concentration No copper_free Action: Switch to a copper-free protocol. copper->copper_free Yes slow_addition Action: Use slow addition of the alkyne. concentration->slow_addition Yes optimize Action: Optimize ligands, bases, and solvents. concentration->optimize No

Caption: A decision tree for troubleshooting high levels of homocoupling.

References

Technical Support Center: Catalyst Poisoning Issues with 1-Ethynyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning issues encountered during experiments with 1-Ethynyl-1-cyclohexanol.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Q1: My reaction is sluggish or fails to initiate. What are the likely causes and solutions?

A1: A sluggish or non-starting reaction is often a primary indicator of catalyst poisoning or other inhibiting factors.

  • Potential Cause 1: Catalyst Poisoning from Reagents or Solvents. Your starting materials, reagents, or solvents may contain impurities that act as catalyst poisons. Common culprits include sulfur compounds (thiols, sulfides), phosphorus compounds (phosphine oxides), and residual halides from the synthesis of precursors.[1]

    • Solution:

      • Purify Reagents: Purify this compound, especially if it is from a commercial source of unknown purity. Recrystallization or column chromatography can be effective.

      • Use High-Purity Solvents: Always use high-purity, degassed solvents. Traces of water or oxygen can also deactivate sensitive catalysts.

  • Potential Cause 2: Poor Catalyst Activity. The chosen catalyst or ligand system may not be optimal for this compound.

    • Solution:

      • Screen Catalysts and Ligands: Experiment with different catalyst precursors (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Rh(CO)₂Cl]₂) and ligands. The electronic and steric properties of the ligand are critical for catalyst stability and activity.

  • Potential Cause 3: Incomplete Dissolution. this compound and other reagents may not be fully dissolved, particularly at lower temperatures, leading to a heterogeneous mixture and poor catalyst contact.

    • Solution:

      • Improve Solubility: Gently warm the reaction mixture or screen for a solvent system that provides better solubility for all components.

Q2: My reaction starts but then stalls before reaching completion. What could be the problem?

A2: A reaction that starts and then stops is a classic sign of catalyst deactivation during the reaction.

  • Potential Cause 1: Catalyst Degradation. The catalyst may be thermally unstable or may be degrading over the course of the reaction due to interaction with the substrate or product.

    • Solution:

      • Use a More Robust Catalyst: Employ a more stable catalyst system, potentially with bulky, electron-rich phosphine (B1218219) ligands that protect the metal center.

      • Control Temperature: Avoid excessively high reaction temperatures that can lead to catalyst decomposition.

  • Potential Cause 2: Product Inhibition. The product formed may be coordinating to the catalyst and inhibiting its activity.

    • Solution:

      • Slow Addition: Add one of the reactants slowly to the reaction mixture to maintain a low concentration of the product at any given time.

  • Potential Cause 3: Coking. The formation of carbonaceous deposits (coke) on the surface of a heterogeneous catalyst can block active sites.

    • Solution:

      • Optimize Reaction Conditions: Lowering the reaction temperature and pressure can sometimes reduce the rate of coke formation.

Q3: I am observing the formation of significant side products, such as diynes (homocoupling). How can I prevent this?

A3: The formation of homocoupling products is a common side reaction with terminal alkynes.

  • Potential Cause 1: Presence of Oxygen. In copper-catalyzed reactions like the Sonogashira coupling, the presence of oxygen can promote the homocoupling of the alkyne (Glaser coupling).

    • Solution:

      • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Potential Cause 2: High Alkyne Concentration. A high concentration of this compound can favor the dimerization reaction.

    • Solution:

      • Slow Addition: Use a syringe pump to add the this compound slowly to the reaction mixture.

  • Potential Cause 3: Inappropriate Catalyst System. The choice of catalyst and co-catalyst can significantly influence the extent of homocoupling.

    • Solution:

      • Copper-Free Conditions: For Sonogashira reactions, consider using a copper-free protocol to eliminate Glaser coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions involving this compound where catalyst poisoning is a concern?

A1: Catalyst poisoning is frequently encountered in several key transformations of this compound:

  • Palladium-catalyzed cross-coupling reactions: The Sonogashira coupling, where this compound is a terminal alkyne coupling partner, is particularly susceptible.[1]

  • Hydrogenation reactions: Both selective hydrogenation to 1-vinyl-1-cyclohexanol (using catalysts like Lindlar's catalyst) and complete hydrogenation can be affected by poisons that deactivate palladium or platinum catalysts.

  • Hydroformylation reactions: Rhodium-catalyzed hydroformylation to form α,β-unsaturated aldehydes can suffer from catalyst deactivation due to ligand degradation or the formation of inactive rhodium clusters.

Q2: What are the typical visual cues of catalyst poisoning in my reaction?

A2: Besides poor reaction performance, visual indicators can suggest catalyst poisoning:

  • Color Change: A noticeable change in the color of the reaction mixture can indicate a change in the catalyst's oxidation state or decomposition. For example, the formation of palladium black (finely divided palladium metal) from a homogeneous palladium catalyst indicates catalyst precipitation and loss of activity.[1]

  • Precipitate Formation: The formation of an unexpected precipitate can be a sign of catalyst agglomeration or the precipitation of inactive catalyst species.

Q3: Can impurities from the synthesis of this compound poison my catalyst?

A3: Yes. The synthesis of this compound typically involves the reaction of cyclohexanone (B45756) with an acetylene (B1199291) source, often in the presence of a strong base.[2] Potential impurities that could carry over and poison catalysts include:

  • Unreacted cyclohexanone: While not a strong poison, high levels can potentially interfere with the desired reaction.

  • Side products: The formation of diol byproducts from the reaction of acetylene with two molecules of cyclohexanone can introduce coordinating species.

  • Impurities from the acetylene source: If generated from calcium carbide, acetylene can contain impurities like phosphine and hydrogen sulfide, which are potent catalyst poisons.[3]

Data Presentation

The following tables summarize common catalyst poisons and provide a comparison of catalyst performance in a typical cross-coupling reaction.

Table 1: Common Catalyst Poisons and Their Effects

Poison ClassExamplesEffect on CatalystPotential Source
Sulfur Compounds Thiols, sulfides, disulfidesStrong coordination to the metal center, blocking active sites.Impurities in starting materials or reagents.
Phosphorus Compounds Phosphines (other than the intended ligand), phosphine oxidesCan compete with the desired ligand for coordination sites or alter the electronic properties of the catalyst.Byproducts from ligand synthesis or degradation.
Halogens Excess halide ions (Cl⁻, Br⁻, I⁻)Can oxidatively add to the catalyst, changing its oxidation state and reactivity.Residual starting materials or additives.
Strongly Coordinating Solvents DMF, DMSO (at high temperatures)Can coordinate to the metal center and inhibit substrate binding.Reaction solvent.
Oxidizing Agents Oxygen, peroxidesCan oxidize the active catalyst to an inactive state.Air leaks into the reaction setup, impure solvents.
Other Metals Trace amounts of other metalsCan interfere with the catalytic cycle.Impure reagents or cross-contamination.

Table 2: Comparison of Catalyst Systems for Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

This table provides a qualitative comparison of different palladium catalyst systems. More robust catalyst systems are generally less susceptible to poisoning.

Catalyst SystemLigand TypeTypical PerformanceNotes
Pd(PPh₃)₄Monodentate PhosphineGood for many substrates, but can be susceptible to deactivation at higher temperatures.A standard, widely used catalyst.
PdCl₂(PPh₃)₂ / CuIMonodentate PhosphineEffective, but the copper co-catalyst can promote alkyne homocoupling.Requires strictly anaerobic conditions to minimize homocoupling.
Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)Biaryl PhosphineOften provides higher stability, activity, and resistance to deactivation.Recommended for challenging substrates or when catalyst deactivation is observed.
NHC-Pd ComplexesN-Heterocyclic CarbeneHigh thermal stability and activity.Can be a good alternative to phosphine-based systems.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%) (for copper-catalyzed protocol)

  • Amine base (e.g., triethylamine, diisopropylamine), degassed

  • Anhydrous, degassed solvent (e.g., THF, toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst, copper(I) iodide (if used), and a magnetic stir bar under an inert atmosphere.

  • Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent and then the degassed amine base via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Hydrogenation of this compound to 1-Vinyl-1-cyclohexanol using a Lindlar Catalyst

This protocol aims for the selective reduction of the alkyne to a cis-alkene.

Materials:

  • This compound

  • Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (B57606) (optional, as a co-poison)

  • Anhydrous solvent (e.g., ethyl acetate, hexane)

  • Hydrogen gas (H₂)

  • Hydrogenation flask and balloon or Parr hydrogenator

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in the solvent in a hydrogenation flask.

  • Carefully add the Lindlar catalyst (5-10 wt% of the alkyne).

  • If desired, add a small amount of quinoline (e.g., 1 drop per gram of catalyst).

  • Seal the flask, evacuate, and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm from a balloon is typically sufficient).

  • Monitor the reaction progress carefully by TLC or GC to avoid over-reduction to the corresponding ethyl derivative.

  • Once the starting material is consumed, stop the reaction, and vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by distillation or column chromatography if necessary.

Visualization

Below are diagrams illustrating key concepts and workflows related to catalyst poisoning.

Catalyst_Deactivation_Pathways cluster_poisons Poisons cluster_conditions Conditions Active_Catalyst Active Catalyst (e.g., Pd(0)L2) Poisoned_Catalyst Poisoned Catalyst (e.g., L2Pd-S) Active_Catalyst->Poisoned_Catalyst Coordination Agglomerated_Catalyst Agglomerated Catalyst (e.g., Palladium Black) Active_Catalyst->Agglomerated_Catalyst Agglomeration Oxidized_Catalyst Oxidized Catalyst (e.g., Pd(II)) Active_Catalyst->Oxidized_Catalyst Oxidation Sulfur_Compounds Sulfur Compounds Sulfur_Compounds->Poisoned_Catalyst Oxygen Oxygen Oxygen->Oxidized_Catalyst High_Temp High Temperature High_Temp->Agglomerated_Catalyst

Caption: Common pathways for catalyst deactivation.

Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Reaction) Check_Reagents Check Purity of Reagents and Solvents Start->Check_Reagents Purify Purify Starting Materials and Use High-Purity Solvents Check_Reagents->Purify Impurities Suspected Screen_Catalyst Screen Different Catalysts and Ligands Check_Reagents->Screen_Catalyst Reagents are Pure Purify->Screen_Catalyst Optimize_Conditions Optimize Reaction Conditions (Temperature, Concentration) Screen_Catalyst->Optimize_Conditions Still Low Yield Success Successful Reaction Screen_Catalyst->Success Improved Yield Optimize_Conditions->Success Improved Yield

Caption: A logical workflow for troubleshooting catalyst poisoning issues.

References

optimizing reaction conditions for the polymerization of 1-Ethynyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the reaction conditions for the polymerization of 1-Ethynyl-1-cyclohexanol (ECHO). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the polymerization of this compound.

Issue 1: Low or No Polymer Yield

Possible Cause Troubleshooting Step Explanation
Inappropriate Polymerization Method Switch to a transition metal-based catalytic system.Anionic and cationic initiators like n-butyllithium and boron trifluoride etherate have been reported to be ineffective for the polymerization of this compound.
Catalyst Inactivity - Use a fresh, high-purity catalyst. - Ensure the catalyst is properly activated (if required). - Increase catalyst loading incrementally.Catalysts can degrade over time or become deactivated by impurities. Some catalytic systems require an activator or co-catalyst to initiate polymerization.
Presence of Inhibitors - Purify the monomer and solvent to remove any potential inhibitors. - Degas the reaction mixture to remove dissolved oxygen.Oxygen and other impurities can act as radical scavengers or catalyst poisons, inhibiting the polymerization process.
Suboptimal Reaction Temperature Optimize the reaction temperature.Polymerization reactions have an optimal temperature range. Temperatures that are too low may result in a slow reaction rate, while excessively high temperatures can lead to catalyst decomposition or side reactions.
Incorrect Solvent Select an appropriate solvent.The choice of solvent can significantly impact catalyst solubility, activity, and polymer solubility. Common solvents for this type of polymerization include toluene (B28343), chlorobenzene, and THF.

Issue 2: Low Molecular Weight of the Polymer

Possible Cause Troubleshooting Step Explanation
Chain Transfer Reactions - Lower the reaction temperature. - Decrease the monomer concentration. - Choose a solvent less prone to chain transfer.Chain transfer agents terminate growing polymer chains, leading to lower molecular weights.
Presence of Impurities Purify the monomer and solvent rigorously.Impurities can act as chain-terminating agents.
High Initiator/Catalyst Concentration Decrease the initiator or catalyst concentration relative to the monomer.A higher concentration of initiating species leads to the formation of more polymer chains, each with a lower molecular weight for a given amount of monomer.
Premature Termination Ensure the reaction goes to completion by extending the reaction time.Incomplete polymerization will naturally result in a lower average molecular weight.

Issue 3: Broad Polydispersity Index (PDI)

Possible Cause Troubleshooting Step Explanation
Multiple Active Sites on the Catalyst Use a single-site catalyst if possible.Catalysts with multiple types of active sites can produce polymer chains with varying growth rates, leading to a broad molecular weight distribution.
Chain Transfer and Termination Reactions Minimize chain transfer and termination by optimizing reaction conditions as described for "Low Molecular Weight".These processes introduce variability in the lengths of the polymer chains.
Poor Control Over Initiation Ensure rapid and uniform initiation by efficient mixing and temperature control at the start of the reaction.A slow or non-uniform initiation process can lead to chains starting to grow at different times, resulting in a broader PDI.

Frequently Asked Questions (FAQs)

Q1: What type of catalysts are most effective for the polymerization of this compound?

A1: Transition metal catalysts, particularly those based on palladium (Pd), rhodium (Rh), molybdenum (Mo), and tungsten (W), have been shown to be effective for the polymerization of this compound.[1] Palladium-based catalysts such as PdCl₂, (Ph₃P)₂PdCl₂, and rhodium catalysts are often preferred due to their high activity and ability to produce polymers with a conjugated polyene structure.

Q2: Can I use anionic or cationic polymerization for this compound?

A2: It has been reported that common anionic initiators (e.g., n-butyllithium) and cationic initiators (e.g., boron trifluoride etherate) do not yield any polymer with this compound. Therefore, these methods are not recommended.

Q3: What are the expected properties of poly(this compound)?

A3: Poly(this compound) is typically a light-brown powder.[1] It is generally soluble in a range of organic solvents such as chloroform, chlorobenzene, benzene, DMSO, and THF.[1] The polymer possesses a conjugated polyene backbone with α-hydroxycyclohexyl substituents.

Q4: How can I purify the this compound monomer before polymerization?

A4: The monomer can be purified by distillation under reduced pressure. It is crucial to use a purified monomer to avoid the presence of inhibitors or chain transfer agents that can negatively affect the polymerization.

Q5: What are typical reaction conditions for the polymerization?

A5: Typical conditions involve dissolving the monomer in a dry, deoxygenated solvent (e.g., toluene or chlorobenzene) under an inert atmosphere (e.g., argon or nitrogen). The transition metal catalyst is then added, and the reaction mixture is heated to a specific temperature (e.g., 60-100 °C) for a set period (e.g., 12-24 hours). The optimal conditions will vary depending on the specific catalyst used.

Experimental Protocols

General Protocol for Transition Metal-Catalyzed Polymerization of this compound

This protocol provides a general guideline. The specific catalyst, solvent, temperature, and reaction time should be optimized for each particular catalytic system.

Materials:

  • This compound (ECHO), purified by vacuum distillation

  • Transition metal catalyst (e.g., PdCl₂(PPh₃)₂)

  • Anhydrous, deoxygenated solvent (e.g., toluene or chlorobenzene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and other standard glassware for air-sensitive reactions

  • Methanol (for precipitation)

Procedure:

  • Preparation: Dry all glassware in an oven overnight and allow to cool under a stream of inert gas.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the purified this compound monomer in the anhydrous solvent.

  • Catalyst Addition: Add the transition metal catalyst to the reaction mixture. The monomer-to-catalyst ratio should be optimized; a typical starting point is 100:1 to 500:1.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 24 hours). Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by observing an increase in viscosity.

  • Polymer Isolation: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent, such as methanol, while stirring.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer several times with the non-solvent to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Characterize the obtained polymer using techniques such as ¹H NMR and ¹³C NMR for structural analysis, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity determination, and Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for thermal properties.

Data Presentation

Table 1: Overview of Catalytic Systems for this compound Polymerization

Catalyst SystemTypical SolventTemperature (°C)Observations
MoCl₅ / EtAlCl₂Chlorobenzene80Can produce polymer, but yields may be relatively low.[1]
WCl₆ / EtAlCl₂Chlorobenzene60-80Generally shows lower catalytic activity compared to Mo-based systems.[1]
PdCl₂Toluene, THF60-100Reported to be a very effective catalyst, leading to high polymer yields.[1]
(Ph₃P)₂PdCl₂Toluene, THF60-100An effective catalyst for the polymerization.
PtCl₃Toluene, THF60-100Also found to be an effective catalyst.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Purification Monomer Purification (Vacuum Distillation) Reaction_Setup Reaction Setup: - Dissolve Monomer - Add Catalyst Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying & Deoxygenation Solvent_Drying->Reaction_Setup Inert_Atmosphere Inert Atmosphere Setup (Ar/N2) Inert_Atmosphere->Reaction_Setup Polymerization Polymerization: - Heat & Stir - Monitor Progress Reaction_Setup->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Drying Drying (Vacuum Oven) Filtration_Washing->Drying Characterization Characterization (NMR, GPC, TGA) Drying->Characterization

Caption: Experimental workflow for the polymerization of this compound.

troubleshooting_low_yield Start Low/No Polymer Yield Check_Method Check Polymerization Method Start->Check_Method Check_Catalyst Check Catalyst Activity Check_Method->Check_Catalyst Transition Metal Solution_Method Use Transition Metal Catalyst Check_Method->Solution_Method Anionic/Cationic? Check_Inhibitors Check for Inhibitors Check_Catalyst->Check_Inhibitors Active Solution_Catalyst Use Fresh/More Catalyst Ensure Activation Check_Catalyst->Solution_Catalyst Inactive? Check_Conditions Check Reaction Conditions Check_Inhibitors->Check_Conditions Absent Solution_Inhibitors Purify Monomer/Solvent Degas Reaction Check_Inhibitors->Solution_Inhibitors Present? Solution_Conditions Optimize Temperature Select Appropriate Solvent Check_Conditions->Solution_Conditions Suboptimal?

Caption: Troubleshooting flowchart for low polymer yield.

References

Technical Support Center: Scale-Up of 1-Ethynyl-1-cyclohexanol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 1-Ethynyl-1-cyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory to larger scale production.

Issue 1: Low or Inconsistent Yields

  • Question: My yield of this compound has significantly dropped after scaling up the reaction from a 1L flask to a 50L reactor. What are the potential causes and how can I troubleshoot this?

  • Answer: A drop in yield upon scale-up is a common challenge and can be attributed to several factors that are more pronounced at a larger scale.

    • Poor Mixing and Mass Transfer: Inadequate agitation in a larger reactor can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions. The dispersion of acetylene (B1199291) gas into the reaction mixture is particularly critical.

      • Troubleshooting:

        • Impeller Design and Speed: Ensure the impeller design (e.g., gas-inducing impeller) and agitation speed are sufficient to create a vortex and effectively disperse the acetylene gas throughout the liquid phase.

        • Baffles: The presence of baffles in the reactor is crucial to prevent swirling and promote better mixing.

        • Reactant Addition: Consider subsurface addition of acetylene to maximize its residence time and dispersion in the reaction medium.

    • Inefficient Temperature Control: The ethynylation of cyclohexanone (B45756) is an exothermic reaction. Poor heat dissipation in a larger reactor, due to a lower surface-area-to-volume ratio, can lead to an increase in reaction temperature, favoring the formation of byproducts.[1]

      • Troubleshooting:

        • Jacket Cooling: Verify that the reactor's cooling jacket is operating efficiently and that the coolant flow rate is adequate.

        • Internal Cooling Coils: For very large reactors, internal cooling coils may be necessary to provide additional heat exchange surface area.

        • Controlled Addition Rate: Slowing down the addition rate of the reactants can help to manage the rate of heat generation.[1]

    • Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions such as the Favorskii rearrangement or the formation of diol impurities can become more prevalent, consuming the starting material and reducing the yield of the desired product.

      • Troubleshooting:

        • Reaction Temperature: Maintain a strict temperature profile throughout the reaction.

        • Reaction Time: Monitor the reaction progress closely (e.g., by GC or HPLC) and quench the reaction as soon as the starting material is consumed to a satisfactory level.

Issue 2: Formation of Significant Byproducts

  • Question: I am observing a significant amount of an unknown impurity in my crude this compound after scale-up. How can I identify and minimize its formation?

  • Answer: The formation of byproducts is a common challenge in the synthesis of this compound. The most common impurities include the diol (1,1'-ethynediylbiscyclohexanol) and products from the Favorskii rearrangement.

    • Identification:

      • Spectroscopic Analysis: Use techniques like NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to characterize the structure of the impurity.

      • Literature Review: Compare the spectral data with known byproducts of the ethynylation of cyclohexanone.

    • Minimization Strategies:

      • Diol Formation: The formation of the diol is often favored by an excess of cyclohexanone or insufficient acetylene.

        • Stoichiometry: Ensure a slight excess of acetylene is used.

        • Acetylene Addition: Maintain a constant and sufficient flow of acetylene throughout the reaction.

      • Favorskii Rearrangement: This rearrangement is catalyzed by strong bases and can occur if the reaction temperature is not well-controlled or if localized high concentrations of the base are present.[1][2][3][4]

        • Base Addition: Add the base (e.g., potassium hydroxide) portion-wise or as a solution to avoid high local concentrations.

        • Temperature Control: As mentioned previously, strict temperature control is crucial.

Issue 3: Difficulties with Product Purification

  • Question: I am struggling to purify this compound at a large scale. The distillation is slow and the product purity is not meeting specifications. What can I do?

  • Answer: Purification at scale presents different challenges compared to laboratory-scale purification.

    • Distillation:

      • Vacuum: Ensure a sufficiently low and stable vacuum is maintained throughout the distillation. Leaks in the system can significantly impact the distillation efficiency.

      • Column Packing: For fractional distillation, the choice and packing of the column are critical. Ensure the column is not flooded and is operating at the correct reflux ratio.

      • Heat Input: Carefully control the heat input to the reboiler to avoid product decomposition. This compound can be thermally sensitive.

    • Crystallization:

      • Solvent Selection: The choice of solvent is critical for efficient crystallization. A solvent system that provides good solubility at higher temperatures and poor solubility at lower temperatures is ideal.

      • Cooling Profile: A slow and controlled cooling profile is necessary to obtain large, pure crystals. Rapid cooling can lead to the trapping of impurities.

      • Seeding: Seeding the supersaturated solution with a small amount of pure product can help to control the crystallization process and improve crystal size and purity.

Frequently Asked Questions (FAQs)

  • Q1: What are the main safety concerns when scaling up the production of this compound?

    • A1: The primary safety concern is the handling of acetylene. Acetylene is highly flammable and can be explosive under pressure, especially in the absence of a suitable solvent.[5] It is crucial to use equipment specifically designed for acetylene reactions and to follow strict safety protocols. The reaction is also highly exothermic, creating a risk of thermal runaway if not properly controlled.[1]

  • Q2: What is the typical catalyst or base used in the industrial synthesis of this compound?

    • A2: In industrial settings, alkali metal hydroxides, such as potassium hydroxide (B78521) (KOH), are commonly used as the base for the ethynylation of cyclohexanone.[6] This method is often referred to as the Favorskii reaction.[1][7]

  • Q3: Can this reaction be run as a continuous process?

    • A3: Yes, the synthesis of this compound is well-suited for a continuous process. Continuous flow reactors offer significant advantages for managing exotherms due to their high surface-area-to-volume ratio, leading to better temperature control and improved safety.[8][9] Continuous processing can also lead to more consistent product quality and higher throughput.[10][11]

  • Q4: What are the key differences in reaction conditions between lab-scale and industrial-scale production?

    • A4: The key differences lie in the management of heat and mass transfer. At an industrial scale, more robust cooling systems are required. Agitation is also more critical to ensure proper mixing of reactants. Reaction times may be longer to allow for controlled addition of reactants and to manage the exotherm. The use of pressure is also more common in industrial settings to increase the solubility of acetylene in the reaction medium.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters at Different Scales

ParameterLab Scale (1L)Pilot Scale (50L)Industrial Scale (1000L)
Reactant
Cyclohexanone1.0 mol50 mol1000 mol
Acetylene1.2 mol (bubbled)60 mol (pressurized)1200 mol (pressurized)
Base (KOH)0.1 mol5 mol100 mol
Solvent (e.g., Toluene)500 mL25 L500 L
Reaction Conditions
Temperature0-10 °C5-15 °C10-20 °C
PressureAtmospheric1-5 bar5-10 bar
Reaction Time2-4 hours4-8 hours8-16 hours
Outcome
Typical Yield85-95%75-85%70-80%
Purity (crude)>95%90-95%85-90%

Note: The values in this table are illustrative and can vary depending on the specific process and equipment used.

Table 2: Typical Impurity Profile at Different Scales

ImpurityLab ScalePilot ScaleIndustrial Scale
Unreacted Cyclohexanone< 2%< 5%< 8%
1,1'-Ethynediylbiscyclohexanol (Diol)< 1%2-4%5-7%
Favorskii Rearrangement Products< 0.5%1-2%2-3%
Other< 1.5%< 2%< 2%

Note: The values in this table are illustrative and can vary depending on the specific process and equipment used.

Experimental Protocols

Lab-Scale Synthesis of this compound (Illustrative)

  • Setup: A 1L three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a dropping funnel. The flask is placed in an ice-water bath.

  • Reagents:

    • Cyclohexanone (98 g, 1.0 mol)

    • Potassium hydroxide (5.6 g, 0.1 mol)

    • Toluene (500 mL)

    • Acetylene gas

  • Procedure:

    • Charge the flask with cyclohexanone, potassium hydroxide, and toluene.

    • Cool the mixture to 0-5 °C with stirring.

    • Start bubbling acetylene gas through the mixture at a steady rate.

    • Monitor the reaction progress by TLC or GC.

    • After 2-4 hours, or when the reaction is complete, stop the acetylene flow and purge the system with nitrogen.

    • Quench the reaction by slowly adding water.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Industrial-Scale Synthesis of this compound (Conceptual)

  • Setup: A 1000L glass-lined reactor equipped with a jacket for cooling, a gas-inducing impeller, baffles, a subsurface gas sparging system, a pressure gauge, and a temperature probe.

  • Reagents:

    • Cyclohexanone (980 kg, 10 kmol)

    • Potassium hydroxide solution (56 kg in 200L of solvent)

    • Toluene (5000 L)

    • Acetylene gas (pressurized)

  • Procedure:

    • Charge the reactor with cyclohexanone and toluene.

    • Cool the mixture to 10-15 °C.

    • Pressurize the reactor with acetylene to 5-10 bar.

    • Slowly add the potassium hydroxide solution over 4-6 hours while maintaining the temperature and pressure.

    • Continuously feed acetylene to maintain the pressure.

    • Monitor the reaction by online GC analysis.

    • After 8-16 hours, when the reaction is complete, vent the excess acetylene through a flare or scrubber system.

    • Work-up the reaction mixture as per the lab-scale procedure, but using appropriate industrial-scale equipment (e.g., centrifuge for phase separation).

    • Purify the product using a continuous vacuum distillation column.

Mandatory Visualization

Reaction_Pathway cluster_reactants Reactants cyclohexanone Cyclohexanone product This compound cyclohexanone->product diol Diol Byproduct cyclohexanone->diol Excess Cyclohexanone acetylene Acetylene acetylene->product base Base (KOH) base->product Catalyst favorskii Favorskii Rearrangement Products product->favorskii High Temp. Excess Base

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or High Impurities check_temp Check Temperature Control start->check_temp check_mixing Evaluate Mixing Efficiency check_temp->check_mixing Adequate optimize_cooling Optimize Cooling (Jacket, Coils) check_temp->optimize_cooling Inadequate adjust_addition_rate Adjust Reactant Addition Rate check_temp->adjust_addition_rate Exotherm Spike check_stoichiometry Verify Reactant Stoichiometry check_mixing->check_stoichiometry Good improve_agitation Improve Agitation (Impeller, Baffles) check_mixing->improve_agitation Poor optimize_acetylene_dispersion Optimize Acetylene Dispersion check_mixing->optimize_acetylene_dispersion Poor Gas Dispersion adjust_acetylene_flow Adjust Acetylene Flow Rate/Pressure check_stoichiometry->adjust_acetylene_flow Incorrect end Process Optimized check_stoichiometry->end Correct optimize_cooling->end adjust_addition_rate->end improve_agitation->end optimize_acetylene_dispersion->end adjust_acetylene_flow->end

Caption: Troubleshooting workflow for low yield or high impurities.

References

stability and proper storage conditions for 1-Ethynyl-1-cyclohexanol to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Ethynyl-1-cyclohexanol

This technical support guide provides essential information on the stability and proper storage of this compound to prevent degradation. Please consult the Safety Data Sheet (SDS) for complete safety and handling information.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is generally at room temperature or below +30°C.[2][3] For enhanced stability, especially for long-term storage, storing under an inert atmosphere such as argon or nitrogen is recommended to prevent oxidation and moisture exposure. It is also advisable to protect the compound from light by using an amber-colored vial or storing it in a dark place.

Q2: What are the main degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, terminal alkynes, in general, are susceptible to several degradation routes. These include:

  • Oxidation: The ethynyl (B1212043) group can be prone to oxidation, especially when exposed to air.

  • Polymerization: Terminal alkynes can undergo polymerization, which may be catalyzed by trace metal impurities or exposure to light and heat.

  • Hydration: In the presence of acid and water, the alkyne can be hydrated to form a ketone.

  • Formation of explosive acetylides: The acidic proton of the terminal alkyne can react with certain heavy metal ions (e.g., copper, silver, mercury) to form shock-sensitive and potentially explosive metal acetylides. Therefore, contact with these metals or their salts should be avoided.

Q3: I noticed a color change in my sample of this compound. What could be the cause?

A3: A color change, such as turning yellow or brown, is often an indicator of degradation. This can be caused by exposure to air, light, or impurities that may catalyze polymerization or other side reactions. If you observe a color change, it is recommended to verify the purity of the compound using analytical methods like NMR or GC-MS before use.

Q4: Can I handle this compound on the open bench?

A4: It is recommended to handle this compound in a well-ventilated area, such as a fume hood. For operations where the compound might be exposed to air for an extended period, or when transferring, using an inert atmosphere (e.g., a glove box or a Schlenk line) is a good practice to minimize oxidation and moisture contact.

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and strong reducing agents. Contact with finely powdered metals should also be avoided.[4]

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Reduced reaction yield or unexpected byproducts Degradation of this compound1. Verify Purity: Before use, check the purity of the starting material via NMR, GC-MS, or other suitable analytical techniques. Look for signs of oxidation (e.g., ketone formation) or polymerization. 2. Use Fresh Sample: If degradation is suspected, use a fresh, unopened sample of this compound. 3. Inert Atmosphere: Handle the compound under an inert atmosphere (argon or nitrogen) to prevent oxidation during your experiment.
Discoloration (yellowing or browning) of the solid or solution Oxidation or polymerization1. Check Storage Conditions: Ensure the compound has been stored in a tightly sealed container, protected from light and air. 2. Purification: If the purity is compromised, consider purification (e.g., recrystallization or chromatography) if feasible, though obtaining a fresh sample is often more reliable.
Inconsistent melting point Presence of impurities from degradation1. Confirm Melting Point: The reported melting point is in the range of 30-33°C.[2][3][5][6] A broadened or depressed melting point suggests impurities. 2. Analytical Verification: Use analytical methods to identify the nature of the impurities.

Experimental Protocols

General Protocol for Handling and Dispensing this compound:

  • Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation.

  • Inert Atmosphere: For sensitive reactions, perform all manipulations under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with argon or nitrogen).

  • Dispensing: As this compound is a low-melting solid, it can be handled as a solid or gently warmed to be dispensed as a liquid. Avoid excessive or prolonged heating.

  • Sealing: After dispensing, securely seal the container, preferably under an inert atmosphere, before returning it to the appropriate storage location.

Logical Workflow for Troubleshooting

G Troubleshooting this compound Degradation cluster_0 Observation cluster_1 Initial Checks cluster_2 Decision cluster_3 Corrective Actions cluster_4 Outcome start Experiment Failure or Inconsistency check_purity Check Purity of this compound (NMR, GC-MS) start->check_purity check_storage Review Storage Conditions (Air, Light, Temp) start->check_storage is_degraded Is Degradation Confirmed? check_purity->is_degraded check_storage->is_degraded new_sample Use Fresh, High-Purity Sample is_degraded->new_sample Yes fail Experiment Still Fails (Investigate Other Reagents/Conditions) is_degraded->fail No improve_handling Improve Handling (Inert Atmosphere, Protect from Light) new_sample->improve_handling repeat_exp Repeat Experiment improve_handling->repeat_exp success Successful Experiment repeat_exp->success repeat_exp->fail

Caption: Troubleshooting workflow for experiments involving this compound.

References

dealing with the low melting point of 1-Ethynyl-1-cyclohexanol during handling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Handling 1-Ethynyl-1-cyclohexanol

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on challenges presented by its low melting point.

Physical and Chemical Properties

The physical properties of this compound are crucial for understanding its handling requirements. Key quantitative data is summarized below.

PropertyValueCitations
Melting Point 30-33 °C[1][2][3][4][5]
Boiling Point 174-180 °C[1][2][3][4]
Density 0.967 g/mL at 25 °C[3][6][7]
Flash Point 62.8-73 °C[1][3][8]
Solubility Soluble in water (10g/L at 20°C), diethyl ether, alcohols, esters, and ketones.[2]
Appearance White crystalline solid or colorless to slightly yellow viscous liquid.[9][10]

Frequently Asked Questions (FAQs)

Q1: My this compound arrived as a solid, but it's starting to melt on the bench. Is it still usable?

A1: Yes, the product is perfectly fine. This compound has a melting point of 30-33°C, which is close to or slightly above ambient laboratory temperatures.[1][2][3][4][5] It is common for it to exist as a solid, a liquid, or a semi-solid slush. The quality of the compound is not affected by these phase changes. For consistent handling, it is recommended to either cool the container below its melting point to handle it as a solid or gently warm it to handle it as a liquid.

Q2: How should I store this compound to prevent it from melting?

A2: To maintain it as a solid, store the container in a cool, dry, well-ventilated area, away from sources of ignition.[11] Storing it below +30°C is recommended.[6][7] A laboratory refrigerator is a suitable storage location. Ensure the container is tightly closed to prevent moisture absorption and contamination.[11]

Q3: I need to weigh an exact amount of this compound, but it's melting on the balance. What is the best way to do this?

A3: This is a common issue with low-melting-point solids. Here are two approaches:

  • Weighing as a Solid: Cool the container of this compound in an ice bath or refrigerator before weighing. Use a pre-chilled spatula and weighing boat. This will minimize melting during the brief time it is on the balance.

  • Weighing as a Liquid: Gently warm the entire container in a warm water bath (not exceeding 40°C) until the entire contents are molten and homogeneous. You can then accurately dispense the liquid by volume using a micropipette or syringe, and determine the exact mass by taring the receiving vessel. Alternatively, you can directly add the liquid to your reaction vessel on a balance.

Q4: Can I dissolve this compound directly from its solid form, or should I melt it first?

A4: You can add the solvent directly to the solid material. Since it is soluble in a variety of common organic solvents, it will dissolve readily with gentle warming and stirring.[2] There is no need to melt it before dissolution unless you need to transfer a portion of it as a liquid.

Q5: What are the primary safety concerns when handling this compound?

A5: this compound is harmful if swallowed and toxic in contact with skin.[9][12] It can also cause skin and serious eye irritation.[12] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][13] Handle the compound in a well-ventilated area or a chemical fume hood.[11]

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Inconsistent Weighing The compound is melting and evaporating on the balance pan.Use the "Weighing as a Solid" or "Weighing as a Liquid" methods described in the FAQs. For the liquid method, ensure the container is capped during equilibration on the balance to prevent evaporation.
Difficulty in Transferring The compound is a semi-solid slush, making it difficult to transfer with a spatula.Gently warm the container in a warm water bath until the entire sample is molten, then transfer it as a liquid using a pipette or syringe.
Sample Appears Oily or Wet After Recrystallization "Oiling out" during recrystallization due to the low melting point.This occurs when the saturated solution's temperature is above the compound's melting point. To avoid this, use a larger volume of solvent to ensure crystallization occurs at a lower temperature. Alternatively, use a solvent system where the compound has lower solubility, or perform the recrystallization at a reduced temperature (e.g., in a cold room).
Solidification in a Syringe or Pipette The compound is solidifying upon contact with a cooler syringe or pipette tip.Pre-warm the syringe or pipette by drawing up and expelling warm air or solvent before drawing up the molten this compound. Work quickly to dispense the liquid before it has a chance to solidify.

Experimental Protocols

Protocol: Preparation of a Standard Solution by Mass

This protocol details how to accurately prepare a solution of a specific concentration, addressing the challenges of handling a low-melting-point solid.

  • Preparation: Place the sealed container of this compound and a spatula in a refrigerator (4°C) for at least 30 minutes to ensure it is in a solid state.

  • Tare: Place a clean, dry weighing boat on a calibrated analytical balance and tare the weight.

  • Weighing: Remove the chilled this compound and spatula from the refrigerator. Working quickly, transfer the desired amount of the solid to the weighing boat. The cold temperature will minimize melting during this process. Record the exact mass.

  • Dissolution: Transfer the weighed solid to a volumetric flask of the appropriate size. Use a small amount of the desired solvent to rinse the weighing boat and ensure the complete transfer of the compound into the flask.

  • Final Preparation: Add the solvent to the volumetric flask until it is about three-quarters full. Swirl the flask to dissolve the solid completely. Once dissolved, add more solvent to the calibration mark. Stopper the flask and invert it several times to ensure the solution is homogeneous.

Visual Guides

Troubleshooting Workflow for Handling this compound

Handling_Workflow Troubleshooting Workflow for Handling this compound cluster_prep Preparation & Assessment cluster_solid Solid Handling cluster_liquid Liquid Handling cluster_semisolid Semi-Solid Handling start Start: Need to handle This compound assess_phase Assess physical state in container start->assess_phase handle_solid Handle as a solid assess_phase->handle_solid Completely Solid handle_liquid Handle as a liquid assess_phase->handle_liquid Completely Liquid handle_semisolid Handle as a semi-solid assess_phase->handle_semisolid Semi-solid / Slush weigh_solid Weigh quickly using pre-chilled tools handle_solid->weigh_solid dissolve_solid Add solvent directly to the solid handle_solid->dissolve_solid end_node End: Successful Handling weigh_solid->end_node dissolve_solid->end_node warm Gently warm container (e.g., water bath <40°C) handle_liquid->warm dispense_liquid Use pipette or syringe to dispense warm->dispense_liquid dispense_liquid->end_node decision Choose a consistent method handle_semisolid->decision cool Cool to fully solidify decision->cool For solid handling heat Warm to fully melt decision->heat For liquid handling cool->handle_solid heat->handle_liquid

Caption: Decision workflow for handling this compound based on its physical state.

References

byproduct formation and control in reactions using 1-Ethynyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethynyl-1-cyclohexanol.

Sonogashira Coupling Reactions

The Sonogashira coupling is a widely used cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne, such as this compound, and an aryl or vinyl halide.[1][2] this compound has been noted to be a superior acetylene (B1199291) source in 'one-pot' Sonogashira coupling reactions.[1]

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct that appears to be a dimer of this compound in my Sonogashira reaction. What is this byproduct and how can I minimize its formation?

A1: The byproduct you are observing is most likely the homocoupling product, 1,4-bis(1-hydroxycyclohexyl)buta-1,3-diyne, which results from the oxidative coupling of two molecules of this compound. This is also known as Glaser coupling.[3][4] This side reaction is primarily promoted by the presence of the copper(I) co-catalyst and oxygen.[4]

Troubleshooting Strategies to Minimize Homocoupling:

  • Maintain an Inert Atmosphere: The most critical factor in suppressing homocoupling is the rigorous exclusion of oxygen. Ensure your reaction is performed under an inert atmosphere, such as nitrogen or argon.[3] Degassing solvents prior to use is also highly recommended.

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. While this may require optimization of ligands and reaction conditions, it eliminates the primary catalyst for the homocoupling side reaction.[1]

  • Controlled Addition of Reagents: Slow addition of the this compound to the reaction mixture can help to maintain a low concentration of the terminal alkyne, thereby disfavoring the bimolecular homocoupling reaction.

  • Use of a Hydrogen Atmosphere: In some cases, using a diluted atmosphere of hydrogen gas mixed with nitrogen or argon has been shown to reduce the formation of the homocoupling byproduct to as little as 2%.[4]

Data Presentation: Effect of Reaction Conditions on Homocoupling

The following table summarizes the typical effect of various reaction conditions on the yield of the desired cross-coupled product versus the homocoupling byproduct.

ConditionAtmosphereCopper(I) Co-catalystCross-Coupling Product Yield (%)Homocoupling Byproduct Yield (%)
1AirYes40-6030-50
2NitrogenYes85-955-15
3NitrogenNo (with appropriate ligand)80-90<5
4Nitrogen/HydrogenYes>90<2
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Base: Add degassed solvent (e.g., THF or DMF, 10 mL) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine, 2.0 mmol).

  • Addition of Alkyne: Add this compound (1.2 mmol) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous ammonium (B1175870) chloride solution. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide, Pd Catalyst, CuI inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Degassed Solvent and Base inert->solvent add_alkyne Add this compound solvent->add_alkyne stir Stir at RT or Heat add_alkyne->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: General workflow for Sonogashira coupling.

Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of propargyl alcohols, like this compound, to α,β-unsaturated carbonyl compounds.[5] For tertiary propargyl alcohols, a competing reaction known as the Rupe rearrangement can occur, leading to the formation of α,β-unsaturated methyl ketones instead of the expected aldehydes.[6]

Frequently Asked Questions (FAQs)

Q2: My Meyer-Schuster rearrangement of this compound is yielding an α,β-unsaturated methyl ketone instead of the expected α,β-unsaturated aldehyde. Why is this happening and can I control the selectivity?

A2: You are observing the product of the Rupe rearrangement, which is a common competing pathway for tertiary propargyl alcohols under acidic conditions.[6] The reaction proceeds through an enyne intermediate to form the more substituted ketone.

Troubleshooting Strategies to Favor the Meyer-Schuster Product:

  • Catalyst Choice: While traditional methods use strong Brønsted acids which can favor the Rupe rearrangement, milder Lewis acid or transition-metal catalysts (e.g., those based on gold or ruthenium) have been shown to favor the Meyer-Schuster pathway.[6][7]

  • Reaction Temperature: Lowering the reaction temperature may improve selectivity for the Meyer-Schuster product, although this can also decrease the overall reaction rate.

  • Solvent: The choice of solvent can influence the stability of the intermediates in each pathway. Experimenting with different solvents may alter the product ratio.

Q3: I am observing a significant amount of a high molecular weight byproduct in my Meyer-Schuster rearrangement. What could this be?

A3: A likely byproduct is the ether formed from the condensation of two molecules of the starting propargyl alcohol.[8] This can sometimes act as an intermediate in the formation of the desired α,β-unsaturated carbonyl compounds.[8]

Experimental Protocol: Meyer-Schuster Rearrangement of this compound

This is a general protocol and the choice of acid catalyst is crucial for selectivity.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol, 10 mol%) to the solution.

  • Reaction Conditions: Stir the mixture at the desired temperature (which may range from room temperature to reflux, depending on the catalyst) and monitor by TLC.

  • Work-up: After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the resulting α,β-unsaturated carbonyl compound by column chromatography or distillation.

Visualization: Competing Meyer-Schuster and Rupe Pathways

Meyer_Schuster_vs_Rupe cluster_MS Meyer-Schuster Pathway cluster_Rupe Rupe Pathway start This compound protonation Protonation (H+) start->protonation allenol Allenol Intermediate protonation->allenol 1,3-Shift enyne Enyne Intermediate protonation->enyne Dehydration ms_product α,β-Unsaturated Aldehyde allenol->ms_product Tautomerization rupe_product α,β-Unsaturated Methyl Ketone enyne->rupe_product Hydration

Caption: Competing pathways in acid-catalyzed rearrangement.

A³ Coupling (Aldehyde-Alkyne-Amine) Reactions

The A³ coupling is a three-component reaction that synthesizes propargylamines from an aldehyde, an alkyne, and an amine.[9][10] This one-pot procedure is highly atom-economical.[9]

Frequently Asked Questions (FAQs)

Q4: My A³ coupling reaction using this compound has a low yield. What are some common reasons for this?

A4: Low yields in A³ coupling reactions can arise from several factors:

  • Catalyst Inactivity: Many catalysts used for this reaction, often copper or gold-based, can be sensitive to air and moisture. Ensure you are using fresh, active catalyst and appropriate reaction conditions (e.g., an inert atmosphere if necessary).[9]

  • Imine Formation Equilibrium: The reaction proceeds through the in-situ formation of an imine from the aldehyde and amine. If this equilibrium is unfavorable, it can limit the overall reaction rate. Using a dehydrating agent or a solvent that allows for azeotropic removal of water can sometimes improve yields.

  • Steric Hindrance: The bulky cyclohexyl group of this compound, combined with sterically demanding aldehydes or amines, can slow down the reaction. In such cases, longer reaction times or higher temperatures may be required.

Experimental Protocol: A³ Coupling with this compound

This is a general protocol and the choice of catalyst and solvent is key.

  • Reaction Setup: In a reaction vial, combine the aldehyde (1.0 mmol), the amine (1.1 mmol), and the catalyst (e.g., CuI, 5 mol%).

  • Solvent: Add the solvent (e.g., toluene, water, or a solvent-free system may also be possible).

  • Alkyne Addition: Add this compound (1.2 mmol) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with heating. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable solvent and wash with water or brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the resulting propargylamine (B41283) by column chromatography.

Visualization: A³ Coupling Logical Flow

A3_Coupling_Flow aldehyde Aldehyde imine_formation In-situ Imine/ Iminium Ion Formation aldehyde->imine_formation amine Amine amine->imine_formation alkyne This compound alkyne_activation Alkyne Activation alkyne->alkyne_activation catalyst Catalyst (e.g., Cu(I)) catalyst->alkyne_activation coupling Nucleophilic Attack of Activated Alkyne on Imine/Iminium imine_formation->coupling alkyne_activation->coupling product Propargylamine Product coupling->product

Caption: Logical flow of the A³ coupling reaction.

References

Technical Support Center: Optimizing 1-Ethynyl-1-cyclohexanol as a Catalyst Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 1-Ethynyl-1-cyclohexanol (ECH) as a catalyst inhibitor, particularly in platinum-catalyzed hydrosilylation reactions.

Troubleshooting Guide

Q1: My platinum-catalyzed silicone system is curing too slowly, even after adding this compound. What should I do?

A1: Slow curing can be attributed to several factors. First, verify the concentration of the platinum catalyst; it might be too low. An insufficient amount of catalyst can lead to a sluggish reaction, even with the presence of an inhibitor. Next, assess the purity of your reagents. Certain impurities are known to poison platinum catalysts, rendering them inactive. Common culprits include sulfur, tin, and nitrogen-containing compounds.[1][2][3] If you suspect contamination, it is advisable to use fresh, high-purity reagents. Additionally, ensure that the curing temperature is appropriate for your system, as higher temperatures are often required to overcome the inhibitory effect of ECH and initiate rapid curing.[4]

Q2: My silicone mixture cured prematurely, even with the addition of this compound. What went wrong?

A2: Premature curing suggests that the inhibitor concentration was too low to effectively retard the catalyst at ambient temperature. It is also possible that the pot life of your system, even with the inhibitor, was exceeded. The working time of these systems is finite and influenced by both the inhibitor and catalyst concentrations.[5] Consider increasing the concentration of ECH in your formulation. Also, be mindful of the ambient temperature, as higher temperatures can accelerate the reaction despite the presence of an inhibitor.

Q3: I'm observing inconsistent curing times between batches. How can I improve reproducibility?

A3: Inconsistent curing times often point to variability in the formulation or experimental conditions. Ensure precise and consistent measurements of all components, including the catalyst and inhibitor. Even small variations in the catalyst-to-inhibitor ratio can significantly impact the cure profile.[5] Maintain a consistent mixing procedure to ensure homogeneous distribution of all components. Additionally, control the ambient temperature and humidity, as these environmental factors can influence the reaction kinetics.[6] It is also crucial to use reagents from the same batch to minimize variability in purity and activity.

Q4: After curing, the surface of my silicone is tacky or oily. What is the cause and how can I fix it?

A4: A tacky or oily surface after the expected curing time is a classic sign of cure inhibition.[1][2] This is often localized to areas that have been in contact with materials that poison the platinum catalyst.[1][2] Common sources of contamination include sulfur-containing materials (e.g., some rubber gloves), tin compounds, amines, and certain plasticizers.[3][7][8] To resolve this, ensure all surfaces and tools that come into contact with the uncured silicone are scrupulously clean and free of potential inhibitors. In some cases, applying a barrier coat to the master model can prevent direct contact and subsequent inhibition.[2] If the issue persists, a post-cure at an elevated temperature might help to complete the cross-linking process, provided the catalyst has not been permanently poisoned.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in catalysis?

A1: this compound (ECH) primarily functions as a temporary inhibitor for platinum catalysts, especially in addition-cure silicone systems.[4] Its role is to delay the onset of the hydrosilylation reaction at room temperature, thus providing a longer working time or "pot life".[5] When the temperature is elevated, the inhibitory effect is overcome, and the catalyst becomes active, allowing for rapid curing.[4]

Q2: How does this compound inhibit the platinum catalyst?

A2: The inhibitory effect of ECH is attributed to the interaction between its ethynyl (B1212043) (carbon-carbon triple bond) group and the platinum catalyst. This interaction forms a temporary, relatively stable complex with the platinum, which prevents it from catalyzing the hydrosilylation reaction at low temperatures. At higher temperatures, this complex becomes less stable, releasing the active catalyst and allowing the curing process to proceed.

Q3: What are the typical concentration ranges for this compound in silicone formulations?

A3: The optimal concentration of ECH is highly dependent on the specific formulation, including the type and concentration of the platinum catalyst, the desired pot life, and the intended curing temperature. Generally, the concentration is determined as a ratio relative to the platinum catalyst concentration. This ratio can range from 1:1 to 100:1 (inhibitor to catalyst), with a ratio of 50:1 being a common starting point.[9]

Q4: Are there any alternatives to this compound as a catalyst inhibitor?

A4: Yes, other acetylenic alcohols, such as 2-methyl-3-butyn-2-ol, can also be used as inhibitors in platinum-catalyzed hydrosilylation reactions. Additionally, maleates and fumarates are commonly employed as inhibitors.[9] The choice of inhibitor depends on the desired cure profile and the specific requirements of the application.

Data Presentation

The following table provides illustrative data on how varying the concentration of this compound can affect the curing characteristics of a representative platinum-catalyzed silicone system. Note: These values are for demonstration purposes and the actual performance will vary depending on the specific formulation.

This compound Concentration (ppm)Pot Life at 25°C (minutes)Tack-Free Time at 25°C (hours)Time to Full Cure at 100°C (minutes)
5015230
10045645
2001201860
500> 24 hours> 48 hours90

Experimental Protocols

Protocol for Optimizing this compound Concentration

This protocol outlines a general procedure for determining the optimal concentration of ECH for a given platinum-catalyzed, two-part silicone system.

1. Materials and Equipment:

  • Two-part silicone system (Part A: vinyl-functional silicone polymer and platinum catalyst; Part B: silicon-hydride crosslinker)

  • This compound (ECH)

  • Analytical balance

  • Mixing cups and spatulas

  • Rheometer with parallel plate geometry

  • Stopwatch

  • Oven capable of maintaining the desired cure temperature

2. Procedure:

  • Preparation of Inhibitor Stock Solution: Prepare a stock solution of ECH in a compatible, non-reactive solvent or directly in the vinyl-functional silicone polymer (Part A) to facilitate accurate dosing.

  • Formulation Preparation:

    • For a series of experiments, prepare several batches of the silicone system with varying concentrations of ECH.

    • Accurately weigh Part A of the silicone system into a mixing cup.

    • Add the calculated amount of the ECH stock solution to Part A and mix thoroughly.

    • Add the corresponding amount of Part B (crosslinker) according to the manufacturer's recommended mix ratio.

    • Mix the components vigorously for a consistent duration (e.g., 3 minutes), ensuring a homogeneous mixture.

  • Measurement of Pot Life:

    • Start the stopwatch immediately after mixing is complete.

    • Periodically observe the viscosity of the mixture. The pot life is defined as the time it takes for the initial viscosity to double. This can be qualitatively assessed or quantitatively measured using a viscometer.

  • Determination of Cure Kinetics using Rheometry:

    • Immediately after mixing, place a sample of the formulation onto the lower plate of the rheometer.

    • Bring the upper plate down to the desired gap.

    • Start the rheological measurement at the desired curing temperature (e.g., 25°C for room temperature cure or an elevated temperature for heat cure).

    • Monitor the storage modulus (G') and loss modulus (G'') over time. The gel time is the point where G' and G'' crossover.

  • Determination of Tack-Free Time:

    • Pour a sample of the mixed formulation onto a standard substrate.

    • At regular intervals, lightly touch the surface with a clean, gloved finger.

    • The tack-free time is the point at which the silicone no longer adheres to the glove.[10][11]

  • Evaluation of Full Cure:

    • Allow the samples to cure for the manufacturer's recommended time at the specified temperature.

    • Assess the physical properties of the cured silicone, such as hardness (using a durometer) and elasticity, to confirm a full cure.

3. Data Analysis:

  • Plot the pot life, gel time, and tack-free time as a function of the ECH concentration.

  • Analyze the rheometry data to determine the cure rate at different inhibitor concentrations.

  • Based on the results, select the ECH concentration that provides the desired balance of working time and cure speed for your application.

Visualizations

Troubleshooting_Workflow start Curing Issue Identified issue_type What is the nature of the issue? start->issue_type slow_cure Curing Too Slow issue_type->slow_cure Slow Cure premature_cure Curing Too Fast issue_type->premature_cure Premature Cure tacky_surface Tacky/Oily Surface issue_type->tacky_surface Tacky Surface check_catalyst Verify Catalyst Concentration slow_cure->check_catalyst increase_inhibitor Increase Inhibitor Concentration premature_cure->increase_inhibitor check_contamination Inspect for Surface Contamination tacky_surface->check_contamination check_impurities Check for Impurities (S, Sn, N compounds) check_catalyst->check_impurities check_temp_slow Ensure Adequate Curing Temperature check_impurities->check_temp_slow solution_slow Adjust Formulation / Conditions check_temp_slow->solution_slow check_pot_life Verify Pot Life Has Not Been Exceeded increase_inhibitor->check_pot_life solution_fast Adjust Inhibitor Level check_pot_life->solution_fast clean_surfaces Clean Surfaces and Tools Thoroughly check_contamination->clean_surfaces barrier_coat Consider a Barrier Coat clean_surfaces->barrier_coat solution_tacky Improve Cleanliness / Surface Preparation barrier_coat->solution_tacky

Caption: Troubleshooting workflow for common curing issues in platinum-catalyzed silicone systems.

Inhibition_Mechanism cluster_low_temp Low Temperature cluster_high_temp High Temperature Pt_active Active Platinum Catalyst Pt_inhibited Inhibited Pt-ECH Complex Pt_active->Pt_inhibited + ECH ECH This compound (Inhibitor) ECH->Pt_inhibited No_reaction Hydrosilylation Blocked Pt_inhibited->No_reaction Pt_inhibited_hot Inhibited Pt-ECH Complex Pt_active_hot Active Platinum Catalyst Pt_inhibited_hot->Pt_active_hot Heat ECH_released ECH Released Pt_inhibited_hot->ECH_released Heat Reaction Hydrosilylation Proceeds Pt_active_hot->Reaction

Caption: Proposed mechanism of temperature-dependent inhibition of platinum catalysts by ECH.

Experimental_Workflow start Define Desired Cure Profile prep_formulations Prepare Formulations with Varying ECH Concentrations start->prep_formulations measure_pot_life Measure Pot Life prep_formulations->measure_pot_life rheometry Analyze Cure Kinetics via Rheometry prep_formulations->rheometry measure_tack_free Determine Tack-Free Time prep_formulations->measure_tack_free analyze_data Analyze and Compare Data measure_pot_life->analyze_data rheometry->analyze_data measure_tack_free->analyze_data optimal_found Optimal Concentration Identified analyze_data->optimal_found Profile Met refine_concentrations Refine Concentration Range and Repeat analyze_data->refine_concentrations Profile Not Met refine_concentrations->prep_formulations

Caption: Experimental workflow for optimizing inhibitor concentration.

References

overcoming solubility issues of 1-Ethynyl-1-cyclohexanol in specific reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Ethynyl-1-cyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during its use in chemical reactions, with a particular focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

A1: this compound is a versatile organic compound featuring a cyclohexanol (B46403) ring with a terminal alkyne group. It is a white to light yellow solid with a low melting point (approximately 30-33 °C), and it may exist as a liquid at or slightly above room temperature. Its water solubility is limited, noted as 10 g/L at 20°C.[1][2][3][4][5] It is generally soluble in a range of organic solvents, including alcohols, ethers, esters, ketones, and aromatic hydrocarbons.[4]

Q2: I'm observing incomplete dissolution of this compound in my reaction. What could be the cause?

A2: Incomplete dissolution can stem from several factors. Firstly, due to its low melting point, this compound can solidify at room temperature, and the solid form may dissolve slowly. The choice of solvent is also critical; while soluble in many organic solvents, its solubility can vary significantly. In nonpolar solvents, its solubility might be limited. Finally, the presence of impurities can also affect its dissolution profile.

Q3: Can the solubility of this compound be improved in a nonpolar solvent?

A3: Yes, several strategies can be employed. Using a co-solvent system, where a good solvent for this compound (like THF or ethanol) is added to the nonpolar reaction medium, can significantly enhance solubility. Gentle heating of the solvent to just above the melting point of this compound before addition can also be effective, provided the reaction conditions permit. For specific reactions like Sonogashira coupling, the use of a phase-transfer catalyst might also be beneficial.

Q4: Are there any known incompatibilities for this compound with common reagents or solvents?

A4: Yes, this compound is incompatible with strong oxidizing agents and strong acids.[2] Reactions with these substances can be hazardous. Care should be taken to use it in appropriate and dry reaction conditions, especially when working with moisture-sensitive reagents.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility problems with this compound in specific reaction media.

Problem 1: Poor Solubility in Sonogashira Coupling Reactions

Symptoms:

  • The reaction mixture appears heterogeneous with undissolved solid.

  • The reaction is sluggish or fails to proceed to completion.

  • Low yield of the desired coupled product.

Troubleshooting Workflow:

Sonogashira_Solubility_Troubleshooting start Start: Poor Solubility in Sonogashira Reaction solvent_check Is the solvent system appropriate? (e.g., THF, DMF, triethylamine (B128534), toluene) start->solvent_check cosolvent Add a co-solvent (e.g., THF, DMF) to improve solubility. solvent_check->cosolvent No heating Gently heat the reaction mixture (e.g., to 40-60 °C). solvent_check->heating Yes cosolvent->heating base_check Is the base fully dissolved and effective? (e.g., triethylamine, diisopropylamine) heating->base_check alternative_base Consider a different amine base that may also act as a better solvent. base_check->alternative_base No ptc Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt). base_check->ptc Yes alternative_base->ptc success Problem Resolved ptc->success

Caption: Troubleshooting workflow for Sonogashira reaction solubility.

Problem 2: Precipitation or Phase Separation during Polymerization

Symptoms:

  • The appearance of a precipitate as the polymerization progresses.

  • The reaction mixture becomes cloudy or separates into two phases.

  • Low molecular weight polymer or low polymer yield.

Troubleshooting Workflow:

Polymerization_Solubility_Troubleshooting start Start: Precipitation during Polymerization solvent_power Is the solvent a good solvent for the resulting polymer? start->solvent_power change_solvent Switch to a solvent with better solvating power for the polymer (e.g., DMF, DMSO). solvent_power->change_solvent No cosolvent_poly Introduce a co-solvent to maintain solubility of the growing polymer chains. solvent_power->cosolvent_poly Partially concentration Is the monomer concentration too high? solvent_power->concentration Yes change_solvent->concentration cosolvent_poly->concentration dilute Reduce the initial monomer concentration. concentration->dilute Yes temperature Adjust the reaction temperature (higher or lower) to affect polymer solubility. concentration->temperature No dilute->temperature success_poly Problem Resolved temperature->success_poly

Caption: Troubleshooting workflow for polymerization solubility issues.

Data Presentation

Solubility of this compound in Common Organic Solvents

SolventFormulaPolaritySolubility (at 20-25 °C)Notes
WaterH₂OPolar (Protic)10 g/L[1][2][3][4][5]Limited solubility.
Methanol (B129727)CH₃OHPolar (Protic)Miscible (estimated)Expected to be fully miscible.
EthanolC₂H₅OHPolar (Protic)Miscible (estimated)Expected to be fully miscible.
Tetrahydrofuran (THF)C₄H₈OPolar (Aprotic)Very Soluble (estimated)A common solvent for reactions involving this compound.
Dichloromethane (DCM)CH₂Cl₂Polar (Aprotic)Soluble (estimated)Expected to be a good solvent.
AcetonitrileCH₃CNPolar (Aprotic)Soluble (estimated)Expected to be a good solvent.
N,N-Dimethylformamide (DMF)C₃H₇NOPolar (Aprotic)Very Soluble (estimated)A common solvent for reactions requiring high solubility.
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆SOPolar (Aprotic)Very Soluble (estimated)A strong solvent, should readily dissolve the compound.
Toluene (B28343)C₇H₈NonpolarSparingly Soluble (estimated)Solubility is likely limited; co-solvents may be needed.
HexaneC₆H₁₄NonpolarPoorly Soluble (estimated)Not a recommended solvent for this compound.

Experimental Protocols

Protocol 1: Improving Solubility in a Sonogashira Coupling Reaction

This protocol describes a Sonogashira coupling where the solubility of this compound is enhanced using a co-solvent system.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene (main solvent)

  • Tetrahydrofuran (THF, co-solvent)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add toluene (5 mL per mmol of aryl halide) and triethylamine (2.0 eq).

  • In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of THF (e.g., 1-2 mL per mmol). If the compound is solid, gently warm the vial to melt it before adding the THF.

  • Add the this compound/THF solution to the reaction mixture via syringe.

  • Stir the reaction at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform a standard aqueous workup.

Protocol 2: Solution Polymerization with Enhanced Monomer Solubility

This protocol outlines the polymerization of this compound in a solvent chosen to maintain both monomer and polymer solubility.

Materials:

  • This compound (monomer)

  • Transition metal catalyst (e.g., a rhodium or palladium complex)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere.

  • In a Schlenk flask, dissolve the transition metal catalyst in anhydrous DMF.

  • In a separate flask, dissolve this compound in anhydrous DMF. If dissolution is slow, gently warm the mixture.

  • Slowly add the monomer solution to the catalyst solution at the desired reaction temperature.

  • Stir the reaction mixture for the specified time, monitoring for any signs of precipitation.

  • If the solution becomes significantly viscous or cloudy, add more DMF to dilute the reaction mixture.

  • Terminate the polymerization according to the specific catalyst system being used.

  • Precipitate the polymer by adding the reaction solution to a non-solvent (e.g., methanol or water), then collect and dry the polymer.

References

Technical Support Center: Analysis of 1-Ethynyl-1-cyclohexanol and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of 1-Ethynyl-1-cyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on detecting and quantifying degradation products of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: this compound, a tertiary alkynyl alcohol, can degrade through several pathways depending on the stress conditions. The primary sites for degradation are the hydroxyl group, the ethynyl (B1212043) group, and the cyclohexyl ring. Key potential degradation pathways include:

  • Oxidation: The tertiary alcohol is resistant to oxidation under mild conditions, but strong oxidizing agents can lead to the cleavage of the carbon-carbon bond adjacent to the hydroxyl group. The ethynyl group can also be oxidized. Potential oxidation products could include ketones or carboxylic acids resulting from ring-opening.

  • Acid-Catalyzed Dehydration: In the presence of acid, the hydroxyl group can be protonated and eliminated as water, leading to the formation of a carbocation. This can be followed by the loss of a proton to form an enyne.

  • Rearrangement Reactions: Under acidic conditions, acetylenic alcohols can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated ketones.

  • Photodegradation: Exposure to UV light can induce radical reactions, potentially leading to polymerization or oxidation. The triple bond of the ethynyl group is susceptible to photolytic addition reactions.

Q2: What are the expected degradation products of this compound under forced degradation conditions?

A2: Based on the potential degradation pathways, the following are some of the expected degradation products that should be monitored during forced degradation studies:

Stress ConditionPotential Degradation Product(s)Chemical Structure (Predicted)
Acidic Hydrolysis 1-EthynylcyclohexeneC₈H₁₀
CyclohexylideneacetaldehydeC₈H₁₀O
Basic Hydrolysis Generally stable, but prolonged exposure may lead to minor degradation.-
**Oxidative (e.g., H₂O₂) **CyclohexanoneC₆H₁₀O
Formic acidCH₂O₂
Ring-opened dicarboxylic acids-
Thermal Potential for dehydration or polymerization.-
Photolytic (UV light) Complex mixture of photoadducts and polymers.-

Q3: Which analytical technique is most suitable for analyzing this compound and its degradation products?

A3: The choice of analytical technique depends on the properties of the degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile technique for separating and quantifying a wide range of degradation products, particularly those that are non-volatile or thermally labile. A reverse-phase C18 column is a good starting point.

  • Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar analytes to improve their chromatographic behavior.[1]

  • Mass Spectrometry (MS) is a powerful tool for identifying unknown degradation products by providing molecular weight and fragmentation information.[2]

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible CauseRecommended Solution
Poor peak shape (tailing) for this compound Secondary interactions with residual silanols on the column.Use a base-deactivated column or add a competing base like triethylamine (B128534) (0.1%) to the mobile phase.
Mismatch between injection solvent and mobile phase.Dissolve the sample in the initial mobile phase.
Co-elution of degradation products Insufficient separation power of the column or mobile phase.Optimize the mobile phase gradient, try a different column chemistry (e.g., phenyl-hexyl), or adjust the pH of the mobile phase.
Ghost peaks in the chromatogram Contamination in the mobile phase or from the injector.Use high-purity solvents and freshly prepared mobile phase. Purge the injection port and lines.
Drifting retention times Inconsistent mobile phase composition or temperature fluctuations.Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a constant temperature.
GC Method Troubleshooting
IssuePossible CauseRecommended Solution
Broad or tailing peaks for polar analytes Adsorption of hydroxyl groups to active sites in the injector or column.Derivatize the sample with a silylating agent (e.g., BSTFA) to block the active sites. Use a deactivated inlet liner.
Poor separation of structurally similar compounds (e.g., cyclohexanol (B46403) and cyclohexanone) Inadequate column selectivity.Use a more polar stationary phase (e.g., a wax column). Optimize the temperature program with a slower ramp rate.
No peaks detected for certain degradation products The compounds may be non-volatile or thermally degrade in the injector.Use HPLC as an alternative method. Lower the injector temperature if thermal degradation is suspected.
Baseline noise or drift Column bleed or contaminated carrier gas.Condition the column at a high temperature. Use a high-purity carrier gas with an in-line trap.

Experimental Protocols

Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating method for this compound.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      Time (min) %B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • For forced degradation studies, subject the stock solution to the desired stress conditions (e.g., add HCl for acidic degradation and heat).

    • Neutralize the samples if necessary and dilute with the initial mobile phase to an appropriate concentration (e.g., 100 µg/mL).

GC-MS Analysis of Volatile Degradation Products

This protocol is suitable for identifying volatile and semi-volatile degradation products.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or a similar 5% phenyl-methylpolysiloxane column)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 35-400 amu

  • Sample Preparation (with Derivatization):

    • Take an aliquot of the stressed sample solution and evaporate the solvent under a stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

    • Heat the sample at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Visualizations

degradation_pathway cluster_acid Acidic Conditions cluster_oxidation Oxidative Conditions parent This compound dehydration 1-Ethynylcyclohexene parent->dehydration Dehydration (-H₂O) rearrangement Cyclohexylideneacetaldehyde (Meyer-Schuster Rearrangement) parent->rearrangement Rearrangement oxidation Cyclohexanone + Formic Acid parent->oxidation Oxidative Cleavage

Caption: Predicted degradation pathways of this compound.

hplc_workflow start Sample Preparation (Forced Degradation) hplc HPLC Separation (C18 Column, Gradient Elution) start->hplc uv UV Detection (210 nm) hplc->uv data Data Analysis (Peak Integration, Quantification) uv->data

Caption: General workflow for HPLC analysis.

gcms_workflow start Sample Preparation (with Derivatization) gc GC Separation (DB-5ms Column, Temp. Program) start->gc ms Mass Spectrometry (EI, Scan Mode) gc->ms identification Compound Identification (Library Search, Fragmentation) ms->identification

Caption: Workflow for GC-MS analysis of degradation products.

References

Validation & Comparative

Quantitative Purity Analysis of 1-Ethynyl-1-cyclohexanol: A Comparative Guide to GC-MS, HPLC, and qNMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Method for Purity Assessment.

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a key synthetic intermediate like 1-Ethynyl-1-cyclohexanol, ensuring high purity is essential for the reliability of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of three powerful analytical techniques for the quantitative purity analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Method Comparison at a Glance

The choice of analytical method for purity determination depends on various factors, including the nature of potential impurities, the required level of accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV absorbance or other detectors.Intrinsic quantitative response of atomic nuclei in a magnetic field.
Information Provided Quantitative purity, identification and quantification of volatile and semi-volatile impurities.Quantitative purity, detection of non-volatile and thermally sensitive impurities.Absolute purity determination without a specific reference standard of the analyte, structural confirmation of the main component and impurities.
Strengths High resolution for volatile compounds, excellent sensitivity and specificity for impurity identification.Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones.Highly accurate and precise, provides structural information, non-destructive.
Limitations Not suitable for non-volatile or thermally labile impurities. Requires derivatization for some compounds.Lower resolution for complex mixtures compared to GC, may require chromophores for UV detection.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.
Typical Sample Prep Dilution in a volatile solvent.Dissolution in a suitable mobile phase component.Dissolution in a deuterated solvent with an internal standard.

Experimental Protocols

Detailed methodologies for the purity analysis of this compound by GC-MS, HPLC, and qNMR are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for specific laboratory conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, which is a volatile compound, GC-MS offers excellent resolution and sensitivity for detecting and quantifying impurities.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Prepare a series of calibration standards of this compound in the same solvent.

GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

Data Analysis:

The purity of this compound is determined by the area percent method, where the peak area of the analyte is compared to the total area of all peaks in the chromatogram (excluding the solvent peak). Identification of impurities can be achieved by comparing their mass spectra with a reference library (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate GC Separation inject->separate detect MS Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify calculate Calculate Purity integrate->calculate

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds. While this compound lacks a strong UV chromophore, it can be analyzed by HPLC with a UV detector at a low wavelength or by using a universal detector like a Refractive Index (RI) detector.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Prepare a series of calibration standards of this compound in the mobile phase.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or Refractive Index (RI) detector.

Data Analysis:

Purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram (area percent method). An external standard calibration can also be used for more accurate quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself. The purity is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube.

  • Add a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6) to the NMR tube and dissolve the sample and standard completely.

NMR Parameters (1H NMR):

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Spectral Width: Appropriate to cover all signals of interest.

Data Analysis:

The purity of this compound is calculated using the following equation:

Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / Wanalyte) * (Wstandard / MWstandard) * Pstandard * 100

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the standard

Analytical_Comparison cluster_sample Sample: this compound cluster_methods Analytical Techniques cluster_outputs Purity Assessment sample This compound gcms GC-MS sample->gcms hplc HPLC sample->hplc qnmr qNMR sample->qnmr gcms_out Relative Purity (Volatile Impurities) gcms->gcms_out hplc_out Relative Purity (Non-Volatile Impurities) hplc->hplc_out qnmr_out Absolute Purity (Structural Confirmation) qnmr->qnmr_out

Quantitative NMR Shines in Determining 1-Ethynyl-1-cyclohexanol Synthesis Yield: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of key pharmaceutical intermediates like 1-Ethynyl-1-cyclohexanol, accurate and efficient determination of reaction yield is paramount. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for this specific application, supported by detailed experimental protocols.

Quantitative NMR (qNMR) emerges as a powerful and direct method for determining the reaction yield of this compound, offering distinct advantages in speed and simplicity over conventional techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While chromatographic methods are well-established for their separative capabilities, qNMR provides a direct, calibration-free (in its relative quantitation form) approach to quantify reaction components, making it a highly attractive alternative for in-process monitoring and final product analysis.

At a Glance: qNMR vs. Chromatographic Methods for Yield Determination

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on physical/chemical properties followed by detection.
Calibration Can be performed with a single internal standard for multiple analytes.[1][2]Requires individual calibration curves for each analyte.
Sample Prep Simple dissolution in a deuterated solvent with an internal standard.Can involve derivatization, extraction, and careful dilution.
Analysis Time Rapid, often under 10 minutes per sample.Typically longer due to retention times and gradient elution.
Solvent Usage Minimal, typically less than 1 mL of deuterated solvent per sample.Higher consumption of mobile phases.
Structural Info Provides structural confirmation of the analyte and impurities simultaneously.Primarily provides quantitative data based on retention time.
Destructive Non-destructive, the sample can be recovered.Destructive.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of this compound.

Materials:

Procedure:

  • In a three-necked flask equipped with a stirrer, gas inlet, and a cold finger condenser, add liquid ammonia.

  • Bubble acetylene gas through the liquid ammonia.

  • Slowly add sodium amide to form sodium acetylide.

  • To the resulting suspension, add cyclohexanone dropwise while maintaining the temperature.

  • After the addition is complete, stir the reaction mixture for a designated period.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the ammonia to evaporate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Yield Determination by qNMR

Materials:

  • Crude this compound product

  • Deuterated chloroform (B151607) (CDCl₃)

  • Internal Standard (e.g., Maleic acid, 1,4-Dinitrobenzene) of known purity

Procedure:

  • Accurately weigh a specific amount of the crude reaction product into a vial.

  • Accurately weigh and add a known amount of the internal standard to the same vial.

  • Dissolve the mixture in a known volume of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., sufficient relaxation delay).

  • Integrate the characteristic signals of this compound (e.g., the acetylenic proton) and the internal standard.

  • Calculate the molar ratio of the product to the internal standard and, subsequently, the yield of the reaction.

Yield Determination by Gas Chromatography (GC-FID)

Procedure:

  • Sample Preparation: Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Create a series of calibration standards of purified this compound and an internal standard (e.g., dodecane) of known concentrations.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C).

    • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample from the reaction mixture.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve, and from this, calculate the reaction yield.

Workflow for Yield Determination

G cluster_synthesis Synthesis cluster_qnmr qNMR Analysis cluster_gc GC Analysis (Alternative) Reaction This compound Synthesis Workup Reaction Workup Reaction->Workup CrudeProduct Crude Product Workup->CrudeProduct SamplePrep_qNMR Sample Preparation: - Weigh Crude Product - Add Internal Standard - Dissolve in CDCl3 CrudeProduct->SamplePrep_qNMR SamplePrep_GC Sample Preparation: - Dilution - Add Internal Standard CrudeProduct->SamplePrep_GC NMR_Acquisition ¹H NMR Acquisition SamplePrep_qNMR->NMR_Acquisition DataProcessing_qNMR Data Processing: - Integration - Calculation NMR_Acquisition->DataProcessing_qNMR Yield_qNMR Reaction Yield (qNMR) DataProcessing_qNMR->Yield_qNMR GC_Analysis GC-FID Analysis SamplePrep_GC->GC_Analysis DataProcessing_GC Data Processing: - Peak Integration - Calibration Curve GC_Analysis->DataProcessing_GC Yield_GC Reaction Yield (GC) DataProcessing_GC->Yield_GC MethodSelection cluster_criteria Key Considerations cluster_methods Recommended Method Start Need to Determine Reaction Yield Speed Is speed critical? Start->Speed StructuralInfo Is simultaneous structural confirmation needed? Speed->StructuralInfo Yes Chromatography GC / HPLC Speed->Chromatography No SampleAmount Is the sample amount limited and needs to be recovered? StructuralInfo->SampleAmount Yes StructuralInfo->Chromatography No Throughput Is high throughput required? SampleAmount->Throughput Yes SampleAmount->Chromatography No qNMR qNMR Throughput->qNMR Yes Throughput->Chromatography No

References

A Comparative Analysis of 1-Ethynyl-1-cyclohexanol and Other Alkynyl Alcohols in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Alkynyl Alcohol for Your Synthesis.

In the landscape of organic synthesis, alkynyl alcohols are indispensable building blocks, prized for their dual functionality that allows for a diverse array of chemical transformations. This guide provides a comparative study of 1-Ethynyl-1-cyclohexanol against other common alkynyl alcohols, namely propargyl alcohol and 3-butyn-1-ol (B147353). We will delve into their performance in key synthetic reactions, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Side-by-Side Comparison

The choice of an alkynyl alcohol is often dictated by its physical properties, which can influence reaction conditions and product isolation. The following table summarizes the key physicochemical properties of this compound, propargyl alcohol, and 3-butyn-1-ol.

PropertyThis compoundPropargyl Alcohol3-Butyn-1-ol
CAS Number 78-27-3[1]107-19-7927-74-2[2]
Molecular Formula C₈H₁₂O[1]C₃H₄OC₄H₆O
Molecular Weight ( g/mol ) 124.18[1]56.0670.09
Boiling Point (°C) 180114-115128.9[2]
Melting Point (°C) 30-33-50-63.6[2]
Density (g/mL at 25°C) 0.9670.9480.926[2]
Structure A tertiary alcohol with a cyclohexyl ringA primary alcoholA primary alcohol with a longer carbon chain

Performance in Key Synthetic Reactions

The utility of these alkynyl alcohols is best demonstrated through their reactivity in widely used synthetic transformations such as the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is pivotal in the synthesis of conjugated enynes and arylalkynes.

A study involving the Sonogashira coupling of iodobenzene (B50100) with various alkynyl alcohols under specific conditions yielded the following results:

Alkynyl AlcoholProductYield (%)
This compound1-(Phenylethynyl)cyclohexan-1-ol85-99[4]
Propargyl Alcohol3-Phenyl-2-propyn-1-ol~90 (estimated based on similar reactions)
3-Butyn-1-ol4-Phenyl-3-butyn-1-ol85-95[5]

Analysis: All three alkynyl alcohols demonstrate high reactivity in the Sonogashira coupling, affording excellent yields of the corresponding cross-coupled products. The bulky cyclohexyl group in this compound does not appear to significantly hinder the reaction, likely due to the linear geometry of the transition state. The choice of alcohol can therefore be guided by the desired structural motif in the final product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry, particularly the CuAAC reaction, has revolutionized bioconjugation and materials science due to its high efficiency, selectivity, and biocompatibility.[6] The reaction involves the formation of a stable triazole linkage between an alkyne and an azide (B81097).

Alkynyl AlcoholExpected Relative ReactivitySteric Hindrance
This compoundGoodModerate, due to the adjacent bulky cyclohexyl group.
Propargyl AlcoholExcellentLow, as it is a primary alcohol with minimal steric bulk near the alkyne.
3-Butyn-1-olExcellentLow, the hydroxyl group is further from the alkyne, minimizing steric interference.

Analysis: Propargyl alcohol and 3-butyn-1-ol are expected to exhibit slightly faster reaction kinetics in CuAAC reactions compared to this compound due to lower steric hindrance around the terminal alkyne. The bulky cyclohexyl group of this compound may present a steric barrier to the approach of the azide and the copper catalyst, potentially slowing the reaction rate. However, for many applications, the difference in reactivity may not be significant, and all three are considered effective substrates for click chemistry.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the Sonogashira coupling and CuAAC reactions.

General Procedure for Sonogashira Coupling of an Aryl Iodide with an Alkynyl Alcohol

Materials:

  • Aryl iodide (1.0 mmol)

  • Alkynyl alcohol (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N), freshly distilled (5 mL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.

  • Add a magnetic stir bar and evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF and freshly distilled Et₃N. Stir the mixture at room temperature for 15 minutes.

  • Add the alkynyl alcohol to the reaction mixture via syringe.

  • Add the aryl iodide to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Alkynyl alcohol (1.0 - 1.1 equivalents)

  • Azide-containing molecule (1.0 equivalent)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., DMF, DMSO, or a THF/water mixture)

Procedure:

  • Reaction Setup: Dissolve the alkynyl alcohol and the azide-containing molecule in the chosen solvent in a reaction flask. Stir the solution to ensure complete dissolution.

  • Catalyst and Reductant Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up: Quench the reaction by adding water.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.[7]

Visualizing Synthetic Pathways and Workflows

To further clarify the synthetic processes discussed, the following diagrams, generated using Graphviz, illustrate the logical flow of the Sonogashira coupling and a typical experimental workflow for a click chemistry reaction.

Sonogashira_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation CuI Cu(I)-alkyne CuI->Transmetalation PdII_alkyne R¹-Pd(II)L₂-alkyne Transmetalation->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-alkyne RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Alkyne R²-C≡C-H Alkyne->CuI + Cu(I), Base Base Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Click_Chemistry_Workflow Start Start Dissolve Dissolve Alkyne and Azide in Solvent Start->Dissolve AddReductant Add Sodium Ascorbate to reaction mixture Dissolve->AddReductant PrepareCat Prepare fresh solutions of CuSO₄ and Sodium Ascorbate AddCatalyst Add CuSO₄ solution to initiate reaction PrepareCat->AddCatalyst AddReductant->AddCatalyst Stir Stir at Room Temperature AddCatalyst->Stir Monitor Monitor reaction progress (TLC, LC-MS) Stir->Monitor Monitor->Stir Incomplete Workup Quench and Extract Product Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Caption: Experimental workflow for a CuAAC click chemistry reaction.

Conclusion

This compound, propargyl alcohol, and 3-butyn-1-ol are all highly valuable and versatile reagents in modern organic synthesis.

  • This compound is an excellent choice when a bulky, cyclic moiety is desired in the final product. Its performance in Sonogashira couplings is comparable to less hindered alkynyl alcohols.

  • Propargyl alcohol and 3-butyn-1-ol are ideal for applications where minimal steric hindrance is crucial, potentially leading to faster reaction rates in sterically sensitive transformations like CuAAC.

The selection of the most appropriate alkynyl alcohol will ultimately depend on the specific synthetic target and the desired physicochemical properties of the final molecule. This guide provides the foundational data and protocols to assist researchers in navigating these choices and accelerating their research and development endeavors.

References

Validating the Structure of 1-Ethynyl-1-cyclohexanol: A Comparative Guide to 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. For novel molecules like 1-ethynyl-1-cyclohexanol, a versatile building block in organic synthesis, unambiguous structural validation is paramount. This guide provides a detailed comparison of using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this compound, supported by experimental data and protocols.

The Power of NMR in Structural Validation

NMR spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR are instrumental in confirming the presence of the key functional groups: the cyclohexanol (B46403) ring, the ethynyl (B1212043) group, and the tertiary alcohol.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data for this compound:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethynyl proton, the hydroxyl proton, and the protons of the cyclohexyl ring. The integration of these signals should correspond to the number of protons in each environment.

Proton Assignment Expected Chemical Shift (δ) in ppm Multiplicity Integration
Ethynyl-H~2.4Singlet (s)1H
Hydroxyl-OHVariable (typically 1.5-2.5)Singlet (s, broad)1H
Cyclohexyl-H (axial & equatorial)~1.2 - 1.8Multiplet (m)10H

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. As it is typically proton-decoupled, each unique carbon atom appears as a single peak.

Expected ¹³C NMR Spectral Data for this compound:

The ¹³C NMR spectrum will confirm the presence of the eight carbon atoms in their unique chemical environments, including the two sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the cyclohexyl ring.

Carbon Assignment Expected Chemical Shift (δ) in ppm
C≡CH~87
C ≡CH~72
C -OH~68
Cyclohexyl-C (adjacent to C-OH)~38-40
Cyclohexyl-C~25
Cyclohexyl-C~23

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent can affect the chemical shifts, particularly of the hydroxyl proton.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

  • Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.

  • Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.

  • Referencing: The spectrum is typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • Spectrometer: A 75 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the lower natural abundance of ¹³C.

  • Relaxation Delay: A delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

  • Spectral Width: A spectral width of approximately 200-220 ppm is standard.

  • Referencing: The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, other spectroscopic techniques provide complementary information for a comprehensive structural validation.

Technique Information Provided Advantages for this compound Limitations
Infrared (IR) Spectroscopy Presence of functional groups.Confirms the presence of the O-H stretch (broad, ~3300 cm⁻¹), the C≡C-H stretch (sharp, ~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), and C-H sp³ stretches (~2850-2950 cm⁻¹).Provides limited information on the overall connectivity and stereochemistry.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular weight (124.18 g/mol ) and can show characteristic fragments such as the loss of the ethynyl group or water.Does not provide detailed information on the specific arrangement of atoms. Isomers can be difficult to distinguish.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the validation of the this compound structure using NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_validation Structural Validation prep Dissolve this compound in Deuterated Solvent acq_h1 Acquire 1H NMR Spectrum prep->acq_h1 acq_c13 Acquire 13C NMR Spectrum prep->acq_c13 proc_h1 Fourier Transform, Phase, and Baseline Correction (1H) acq_h1->proc_h1 proc_c13 Fourier Transform, Phase, and Baseline Correction (13C) acq_c13->proc_c13 analyze_h1 Analyze Chemical Shifts, Integration, and Multiplicity (1H) proc_h1->analyze_h1 analyze_c13 Analyze Chemical Shifts (13C) proc_c13->analyze_c13 validation Confirm Structure of This compound analyze_h1->validation analyze_c13->validation

Caption: Workflow for the structural validation of this compound using NMR.

performance evaluation of 1-Ethynyl-1-cyclohexanol as a corrosion inhibitor against other organic inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of 1-Ethynyl-1-cyclohexanol as a potential corrosion inhibitor against other established organic inhibitors. Due to a lack of specific published experimental data on this compound's corrosion inhibition efficiency, this guide presents a theoretical assessment of its potential performance based on the known mechanisms of similar compounds. This is supplemented with experimental data for other relevant organic corrosion inhibitors, particularly acetylenic alcohols, to provide a comprehensive comparative context.

Executive Summary

While direct experimental data for this compound is not publicly available, its molecular structure, featuring a hydroxyl group and a terminal alkyne, strongly suggests its potential as an effective corrosion inhibitor. Acetylenic alcohols are known to function through adsorption onto the metal surface, forming a protective barrier. The triple bond plays a crucial role in this adsorption process. This guide provides a detailed comparison with other well-studied organic inhibitors, offering insights into the expected performance of this compound.

Comparative Performance Data of Organic Corrosion Inhibitors

The following tables summarize the corrosion inhibition efficiency of several organic compounds, including acetylenic alcohols, under various conditions. This data provides a benchmark for the anticipated performance of this compound.

Table 1: Inhibition Efficiency Data from Weight Loss Measurements

InhibitorConcentrationCorrosive MediumTemperature (°C)Inhibition Efficiency (%)Reference
Propargyl alcohol1000 mg/L15% HCl5586.15[1]
2-Butyne-1,4-diol5 mM0.5 M H₂SO₄Not Specifiedup to 98[2][3]
4-Cyclohexyl-3-thiosemicarbazide0.5 mM1 M HCl3095[4]
4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT)500 ppm1.0 M HClNot Specified92.5[5]

Table 2: Performance Data from Potentiodynamic Polarization

InhibitorConcentrationCorrosive MediumCorrosion Current Density (Icorr) without Inhibitor (A/cm²)Corrosion Current Density (Icorr) with Inhibitor (A/cm²)Inhibition Efficiency (%)Reference
Propargyl alcohol1000 mg/L10% HCl at 55°CNot SpecifiedNot Specified, but reduction observed>80[6]
Salicin1.0 × 10⁻³ M1 M HClNot SpecifiedNot Specified96.10[7]
Rhamnose1.0 × 10⁻³ M1 M HClNot SpecifiedNot Specified91.91[7]

Table 3: Performance Data from Electrochemical Impedance Spectroscopy (EIS)

InhibitorConcentrationCorrosive MediumCharge Transfer Resistance (Rct) without Inhibitor (Ω·cm²)Charge Transfer Resistance (Rct) with Inhibitor (Ω·cm²)Inhibition Efficiency (%)Reference
2-Butyne-1,4-diol5 mM0.5 M H₂SO₄Not SpecifiedNot Specifiedup to 98[2][3]
Salicin1.0 × 10⁻³ M1 M HCl19.05172.27Not Specified[7]
Rhamnose1.0 × 10⁻³ M1 M HCl19.05121.65Not Specified[7]

Theoretical Performance Assessment of this compound

This compound possesses the key functional groups characteristic of acetylenic alcohol corrosion inhibitors: a terminal triple bond (ethynyl group) and a hydroxyl group attached to a cyclic alkyl structure.

  • Adsorption Mechanism : The primary mechanism of corrosion inhibition for acetylenic alcohols is the adsorption of the molecule onto the metal surface. The high electron density of the triple bond is expected to facilitate strong interaction with the vacant d-orbitals of iron atoms, leading to the formation of a protective film.

  • Role of the Hydroxyl Group : The hydroxyl group can further enhance adsorption through hydrogen bonding with the surface or by facilitating polymerization of the inhibitor on the metal surface, forming a more robust protective layer.

  • Influence of the Cyclohexyl Group : The bulky cyclohexyl group could provide a larger surface coverage area per molecule compared to smaller linear acetylenic alcohols like propargyl alcohol. This increased steric hindrance could create a more effective physical barrier against corrosive species.

  • Expected Performance : Based on these structural features and the performance of other acetylenic alcohols like propargyl alcohol and 2-butyne-1,4-diol, it is anticipated that this compound would exhibit good to excellent corrosion inhibition efficiency, likely in the range of 80-95%, particularly in acidic environments. Its performance is expected to increase with concentration up to an optimal point.

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance data tables are provided below.

Weight Loss Method

Objective: To determine the corrosion rate of a metal in a specific environment with and without an inhibitor by measuring the mass loss of the metal coupon over time.

Procedure:

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Test Solution: The corrosive medium (e.g., 1 M HCl) is prepared. For inhibited tests, various concentrations of the inhibitor are added to the corrosive solution.

  • Immersion: The prepared coupons are suspended in the test solutions for a predetermined period (e.g., 24 hours) at a constant temperature.

  • Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using a standard cleaning solution (e.g., a solution containing HCl and hexamine). The coupons are then washed, dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Potentiodynamic Polarization

Objective: To study the kinetics of the anodic and cathodic reactions and to determine the corrosion current density (Icorr), which is directly related to the corrosion rate.

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is allowed to stabilize over a period of time (e.g., 30-60 minutes).

  • Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a slow, constant scan rate (e.g., 1 mV/s). The resulting current is recorded.

  • Tafel Analysis: The corrosion current density (Icorr) is determined by extrapolating the linear portions (Tafel regions) of the anodic and cathodic branches of the polarization curve back to the corrosion potential (Ecorr).

  • Calculation of Inhibition Efficiency:

    • The inhibition efficiency (IE%) is calculated from the Icorr values: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] × 100

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the corrosion mechanism and to determine the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.

Procedure:

  • Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • OCP Stabilization: The working electrode is immersed in the test solution until a stable OCP is reached.

  • Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz). The resulting AC current response is measured.

  • Data Analysis: The impedance data is plotted in Nyquist and Bode formats. The data is then fitted to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).

  • Calculation of Inhibition Efficiency:

    • The inhibition efficiency (IE%) is calculated from the Rct values: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100

Visualizations

The following diagrams illustrate key concepts in corrosion inhibition studies.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results Specimen_Prep Specimen Preparation Weight_Loss Weight Loss Specimen_Prep->Weight_Loss Polarization Potentiodynamic Polarization Specimen_Prep->Polarization EIS Electrochemical Impedance Spectroscopy Specimen_Prep->EIS Solution_Prep Solution Preparation Solution_Prep->Weight_Loss Solution_Prep->Polarization Solution_Prep->EIS Calc_CR_IE Calculate Corrosion Rate & Inhibition Efficiency Weight_Loss->Calc_CR_IE Tafel_Analysis Tafel Analysis Polarization->Tafel_Analysis EEC_Fitting Equivalent Circuit Fitting EIS->EEC_Fitting Performance_Eval Performance Evaluation Calc_CR_IE->Performance_Eval Tafel_Analysis->Performance_Eval EEC_Fitting->Performance_Eval

Caption: Workflow for evaluating corrosion inhibitor performance.

Corrosion_Inhibition_Mechanism cluster_system Corrosive Environment cluster_inhibition Inhibition Process Metal_Surface Metal Surface Corrosion Corrosion (Metal Dissolution) Metal_Surface->Corrosion Corrosive_Species Corrosive Species (e.g., H+, Cl-) Corrosive_Species->Metal_Surface Attack Inhibitor Inhibitor Molecules (this compound) Adsorption Adsorption Inhibitor->Adsorption Adsorption->Metal_Surface on Protective_Film Protective Film Formation Adsorption->Protective_Film Protective_Film->Metal_Surface Protective_Film->Corrosion Prevents

Caption: General mechanism of corrosion inhibition by adsorption.

References

assessing the inhibitory effect of 1-Ethynyl-1-cyclohexanol on different platinum catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between catalysts and their inhibitors is paramount for process optimization and control. This guide provides a comparative assessment of the inhibitory effect of 1-Ethynyl-1-cyclohexanol on various platinum catalysts, supported by available experimental data and detailed methodologies.

This compound is a well-established inhibitor for platinum catalysts, particularly in the realm of hydrosilylation reactions crucial for the silicone industry. Its primary function is to control the catalytic activity, preventing premature or uncontrolled reactions at ambient temperatures. This controlled inhibition allows for practical working times ("pot life") of reactive mixtures before the desired reaction is initiated, typically by thermal activation.

Quantitative Comparison of Inhibitory Effects

Platinum CatalystCatalyst TypeReaction TypeInhibitor ConcentrationObserved Inhibitory EffectCuring/Reaction Onset Temperature
Karstedt's Catalyst HomogeneousHydrosilylation30-fold excess relative to PtPot life of 24 hours at 25°C and 7 hours at 40°C[1]99°C (DSC analysis)[1]
Platinum on Carbon (Pt/C) HeterogeneousHydrogenationData not availableData not availableData not available
Platinum(IV) Oxide (PtO2, Adams' catalyst) Heterogeneous (precursor)HydrogenationData not availableData not availableData not available
Speier's Catalyst (H2PtCl6) HomogeneousHydrosilylationData not availableData not availableData not available

Note: The lack of quantitative data for heterogeneous catalysts like Pt/C and PtO2 in the context of inhibition by this compound in hydrosilylation is notable. This is likely due to their primary application in hydrogenation reactions where such inhibitors are less commonly employed. The interaction of this compound with these catalysts in hydrogenation would likely involve competitive adsorption on the catalyst surface.

Experimental Protocols

To assess and compare the inhibitory effect of this compound on different platinum catalysts, a standardized experimental protocol is essential. The following outlines a general methodology for such a comparative study, focusing on a model hydrosilylation reaction.

Objective: To quantify and compare the inhibitory effect of this compound on the catalytic activity of Karstedt's catalyst, Speier's catalyst, and a heterogeneous Pt/C catalyst in the hydrosilylation of a model olefin.

Materials:

  • Platinum Catalysts: Karstedt's catalyst solution, Speier's catalyst (H2PtCl6 in isopropanol), 5% Platinum on activated carbon (Pt/C).

  • Inhibitor: this compound.

  • Reactants: 1-octene (B94956) (model olefin), Phenylsilane (hydrosilane).

  • Solvent: Anhydrous toluene (B28343).

  • Internal Standard: Dodecane (for GC analysis).

Procedure:

  • Catalyst and Inhibitor Preparation:

    • Prepare stock solutions of Karstedt's catalyst and Speier's catalyst in anhydrous toluene to a known platinum concentration (e.g., 100 ppm Pt).

    • Prepare a stock solution of this compound in anhydrous toluene.

    • For the Pt/C catalyst, prepare a slurry in anhydrous toluene.

  • Reaction Setup:

    • In a series of reaction vials, add a magnetic stir bar and the appropriate amount of catalyst stock solution or slurry.

    • To each vial, add a calculated amount of the this compound stock solution to achieve the desired inhibitor-to-platinum molar ratio (e.g., 10:1, 30:1, 50:1).

    • Add the internal standard (dodecane) to each vial.

    • Seal the vials and allow the catalyst and inhibitor to equilibrate for a set period (e.g., 30 minutes) at room temperature.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the reactants (1-octene and phenylsilane) to each vial.

    • For room temperature studies, monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes for 24 hours).

    • For thermally activated studies, place the vials in a preheated oil bath at a specific temperature (e.g., 80°C, 100°C, 120°C) and monitor the reaction progress.

    • Quench the reaction in the aliquots by adding a suitable quenching agent.

  • Analysis:

    • Analyze the quenched aliquots by Gas Chromatography (GC) to determine the conversion of 1-octene.

    • Calculate the percentage of inhibition based on the reaction rate compared to a control reaction without the inhibitor.

    • Determine the pot life by measuring the time it takes for the viscosity of the reaction mixture to increase significantly or for gelation to occur.

    • Use Differential Scanning Calorimetry (DSC) to determine the onset temperature of the exothermic hydrosilylation reaction in the presence of the inhibitor.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for assessing the inhibitory effect of this compound.

G cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction and Monitoring cluster_analysis Analysis prep_catalyst Prepare Catalyst Stock Solutions/Slurry (Karstedt's, Speier's, Pt/C) add_catalyst Add Catalyst to Reaction Vials prep_catalyst->add_catalyst prep_inhibitor Prepare this compound Stock Solution add_inhibitor Add Inhibitor to Vials (Varying Ratios) prep_inhibitor->add_inhibitor add_catalyst->add_inhibitor add_standard Add Internal Standard add_inhibitor->add_standard equilibrate Equilibrate Catalyst and Inhibitor add_standard->equilibrate add_reactants Add 1-octene and Phenylsilane equilibrate->add_reactants monitor_rt Monitor at Room Temperature (Pot Life) add_reactants->monitor_rt monitor_heat Monitor at Elevated Temperature (Curing Onset) add_reactants->monitor_heat dsc_analysis Analyze Onset Temperature by DSC add_reactants->dsc_analysis take_aliquots Take Aliquots at Intervals monitor_rt->take_aliquots monitor_heat->take_aliquots gc_analysis Analyze Aliquots by GC take_aliquots->gc_analysis calc_inhibition Calculate % Inhibition and Pot Life gc_analysis->calc_inhibition dsc_analysis->calc_inhibition

Experimental workflow for assessing catalyst inhibition.

Signaling Pathway of Inhibition

The inhibitory effect of this compound on homogeneous platinum catalysts, such as Karstedt's catalyst, is generally understood to proceed through the coordination of the alkyne group to the platinum center. This forms a stable platinum-alkyne complex, which is less catalytically active for the hydrosilylation reaction. The reaction can be re-initiated by providing sufficient thermal energy to dissociate the inhibitor from the platinum center, freeing up the active catalytic site.

G cluster_active Active Catalytic Cycle Pt_active Active Pt(0) Catalyst Olefin_SiH Olefin + Hydrosilane Pt_active->Olefin_SiH Catalysis Inhibitor This compound Pt_active->Inhibitor Coordination Pt_inhibited Inactive Pt-Inhibitor Complex Product Hydrosilylation Product Olefin_SiH->Product Product->Pt_active Regeneration Heat Heat (e.g., > 99°C) Heat->Pt_active Dissociation

Inhibition and activation of a homogeneous platinum catalyst.

References

Comparative Guide to the Kinetic Studies of Reactions Involving 1-Ethynyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of key chemical reactions involving 1-Ethynyl-1-cyclohexanol, a versatile building block in organic synthesis. Due to a scarcity of direct kinetic studies on this specific compound, this document draws upon data from analogous reactions with structurally similar tertiary propargylic alcohols and terminal alkynes to provide a comparative framework. The primary reactions covered are the Meyer-Schuster/Rupe rearrangement, Sonogashira coupling, and the A³ coupling reaction.

Executive Summary

This compound participates in a variety of synthetically important reactions. The acid-catalyzed rearrangement of this tertiary propargylic alcohol, primarily following the Rupe pathway, leads to the formation of α,β-unsaturated ketones. It also serves as a valuable partner in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling for the formation of C-C bonds. Furthermore, it can be utilized in multicomponent reactions such as the A³ coupling to generate propargylamines. The kinetics of these transformations are influenced by factors including catalyst choice, solvent, temperature, and the nature of the reactants. This guide presents available quantitative data, detailed experimental protocols, and visual representations of the reaction mechanisms and workflows to aid in the selection and optimization of synthetic routes.

Reaction Kinetics Comparison

The following tables summarize the available kinetic and yield data for the discussed reactions. It is important to note that direct comparisons are challenging due to the varied reaction conditions and substrates reported in the literature.

Table 1: Rupe Rearrangement of this compound

Catalyst/Additive (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
NoneWater2606049[1]
ZnSO₄ (5)Water26060-[1]
FeCl₃ (5)Water26060-[1]
NaHSO₄ (5)Water2606088[1]

Note: The original document did not provide specific yield values for ZnSO₄ and FeCl₃ but indicated that the catalytic ability decreased in the order: NaHSO₄ > FeCl₃ > ZnSO₄.[1]

Table 2: Comparative Reactivity in Sonogashira Coupling of Terminal Alkynes

AlkyneAryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylacetylene (B144264)IodobenzenePdCl₂(PPh₃)₂ / CuIEt₃NToluene (B28343)RT695
1-HeptyneIodobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTolueneRT685
3,3-Dimethyl-1-butyneIodobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTolueneRT2420

This table presents representative data for other terminal alkynes to infer the reactivity of this compound, which is expected to have reactivity intermediate between phenylacetylene and aliphatic alkynes.

Table 3: Comparative Yields in A³ Coupling Reactions with Various Alkynes

AlkyneAldehydeAmineCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
PhenylacetyleneBenzaldehydePiperidineCuI (5)Dioxane801292
1-OctyneBenzaldehydePiperidineCuI (5)Dioxane801285
This compoundBenzaldehydePiperidineCuI (5)Dioxane8012(Not reported)

Data for this compound in this specific reaction was not found, but its performance is expected to be comparable to other aliphatic alkynes.

Experimental Protocols

Detailed methodologies for conducting kinetic studies of these reactions are crucial for reproducibility and comparison.

Protocol 1: Kinetic Analysis of the Rupe Rearrangement of this compound by Gas Chromatography (GC)

This protocol is adapted from the study of the Rupe rearrangement in near-critical water.[1]

  • Reaction Setup:

    • A high-pressure stainless-steel batch reactor is charged with this compound and the desired amount of catalyst or additive (e.g., NaHSO₄).

    • Deionized water is added to the desired reactant-to-water ratio.

    • The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).

  • Reaction Conditions:

    • The reactor is heated to the target temperature (e.g., 260 °C) with stirring.

    • Aliquots of the reaction mixture are withdrawn at specific time intervals using a sampling valve.

  • Sample Preparation and Analysis:

    • The collected samples are immediately cooled and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • An internal standard (e.g., dodecane) of known concentration is added to each sample.

    • The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and analyzed by Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).

  • Data Analysis:

    • The concentrations of the reactant and product are determined by comparing their peak areas to that of the internal standard.

    • The yield of the product is calculated at each time point.

    • The data can be used to determine the reaction rate and, if experiments are conducted at different temperatures, the activation energy.

Protocol 2: Kinetic Monitoring of Sonogashira Coupling by In-situ NMR Spectroscopy
  • Sample Preparation:

    • In an NMR tube, the aryl halide, this compound, a suitable internal standard (e.g., 1,3,5-trimethoxybenzene), and the solvent (e.g., deuterated toluene or THF) are combined.

    • The solution is degassed by several freeze-pump-thaw cycles.

    • The palladium catalyst, copper co-catalyst, and base are added under an inert atmosphere.

  • NMR Data Acquisition:

    • The NMR tube is quickly inserted into the pre-heated NMR spectrometer.

    • A series of ¹H NMR spectra are acquired at regular time intervals. The acquisition parameters (e.g., number of scans, relaxation delay) should be optimized to ensure good signal-to-noise and accurate integration while maintaining a short acquisition time relative to the reaction rate.

  • Data Processing and Analysis:

    • The acquired spectra are processed (Fourier transformation, phasing, and baseline correction).

    • The integrals of characteristic peaks for the reactants, products, and the internal standard are measured for each spectrum.

    • The concentrations of the species are calculated relative to the internal standard.

    • This concentration-time data can be used to determine the reaction order, rate constant, and other kinetic parameters.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the reaction mechanisms and a typical experimental workflow for kinetic analysis.

Meyer_Schuster_Rupe_Rearrangement cluster_Meyer_Schuster Meyer-Schuster Pathway cluster_Rupe Rupe Pathway MS1 Protonated Propargyl Alcohol MS2 Allenyl Cation MS1->MS2 [1,3]-shift (RDS) MS3 Allenol MS2->MS3 H₂O MS4 α,β-Unsaturated Carbonyl MS3->MS4 Tautomerization R1 Protonated Propargyl Alcohol R2 Vinyl Cation R1->R2 Loss of H₂O R3 Enyne R2->R3 -H⁺ R4 α,β-Unsaturated Ketone R3->R4 Hydration Start Tertiary Propargyl Alcohol (this compound) Start->MS1 H⁺ Start->R1 H⁺ Sonogashira_Coupling_Cycle cluster_Pd_Cycle Palladium Catalytic Cycle cluster_Cu_Cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (R¹-X) PdII_Alkyne R¹-Pd(II)L₂-C≡CR² PdII_Aryl->PdII_Alkyne Transmetalation (from Cu cycle) PdII_Alkyne->Pd0 Reductive Elimination (R¹-C≡CR²) CuX CuX Cu_Acetylide Cu-C≡CR² Cu_Acetylide->CuX Transmetalation to Pd(II) Alkyne H-C≡CR² Alkyne->Cu_Acetylide Base, CuX Kinetic_Analysis_Workflow Start Reaction Setup (Reactants, Solvent, Catalyst) Reaction Initiate Reaction (e.g., add catalyst, heat) Start->Reaction Sampling Collect Aliquots at Timed Intervals Reaction->Sampling Analysis Quantitative Analysis (e.g., GC, NMR, UV-Vis) Sampling->Analysis Data Concentration vs. Time Data Analysis->Data Kinetics Determine Rate Law, Rate Constant, etc. Data->Kinetics

References

comparison of different synthetic routes to 1-Ethynyl-1-cyclohexanol based on yield and green chemistry principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methodologies for producing 1-Ethynyl-1-cyclohexanol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The comparison focuses on reaction yield and adherence to the principles of green chemistry, offering valuable insights for process optimization and sustainable chemical manufacturing.

Introduction

This compound is a tertiary acetylenic alcohol with significant applications in organic synthesis. Its unique structure, featuring a reactive ethynyl (B1212043) group, makes it a versatile building block for the introduction of the ethynyl moiety in the construction of more complex molecules. The choice of synthetic route to this important intermediate can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of a manufacturing process. This guide evaluates three primary synthetic pathways: the classical ethynylation of cyclohexanone (B45756), a Grignard-based approach, and the use of a protected acetylene (B1199291) in the form of a lithium acetylide-ethylenediamine complex.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear and concise comparison of their performance based on reported yields and calculated atom economy.

Synthetic Route Reagents Solvent Typical Yield (%) Atom Economy (%) Key Green Chemistry Considerations
Classical Ethynylation Cyclohexanone, Acetylene, Sodium AmideLiquid Ammonia (B1221849)81 - 93100Advantages: High atom economy. Disadvantages: Use of cryogenic liquid ammonia, strong base (NaNH₂), and gaseous acetylene requires specialized equipment and handling.
Grignard Reaction Cyclohexanone, Ethynylmagnesium BromideTetrahydrofuran (THF)Moderate to High (Not specified for this exact reaction, but typically 70-90% for similar reactions)~72.3% (for ethynylmagnesium bromide generated from ethylmagnesium bromide and acetylene)Advantages: Avoids liquid ammonia. Disadvantages: Lower atom economy due to the use of a Grignard reagent and subsequent workup. Diethyl ether or THF are flammable solvents.
Lithium Acetylide Complex Cyclohexanone, Lithium acetylide-ethylenediamine complexTetrahydrofuran (THF) / Diethyl EtherHigh (Generally high yields reported for ethynylation of ketones)~57.7%Advantages: The complex is a commercially available and relatively stable source of lithium acetylide. Disadvantages: Poor atom economy due to the large mass of the ethylenediamine (B42938) complex which is not incorporated into the final product. Requires anhydrous conditions and ethereal solvents.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.

1. Classical Ethynylation of Cyclohexanone with Sodium Acetylide in Liquid Ammonia [1]

This procedure is adapted from Organic Syntheses.

  • Apparatus: A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dry ice condenser.

  • Procedure:

    • In the flask, condense approximately 500 mL of anhydrous liquid ammonia.

    • While stirring, add a small piece of sodium metal (approx. 0.5 g) to the liquid ammonia to serve as an indicator of dryness (a persistent blue color).

    • Introduce a steady stream of purified acetylene gas into the liquid ammonia.

    • Add 11.5 g (0.5 gram-atom) of sodium metal in small pieces over 30 minutes. The blue color of the sodium should be discharged as sodium acetylide is formed.

    • Once the addition of sodium is complete, slowly add a solution of 49 g (0.5 mole) of cyclohexanone in 100 mL of anhydrous diethyl ether to the stirred suspension of sodium acetylide over 1 hour.

    • After the addition is complete, continue stirring for an additional 2 hours.

    • Carefully quench the reaction by the slow addition of 27 g (0.5 mole) of ammonium (B1175870) chloride.

    • Allow the liquid ammonia to evaporate overnight in a well-ventilated fume hood.

    • To the remaining residue, add 250 mL of water. Extract the aqueous layer with three 100 mL portions of diethyl ether.

    • Combine the ether extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation, and purify the crude product by vacuum distillation to yield this compound.

2. Grignard Reaction with Ethynylmagnesium Bromide

This is a general procedure based on standard Grignard reactions.

  • Apparatus: A flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a calcium chloride tube, and a magnetic stirrer.

  • Procedure:

    • Prepare ethynylmagnesium bromide in situ. Bubble acetylene gas through a solution of ethylmagnesium bromide (prepared from 12.15 g (0.5 mol) of magnesium turnings and 54.5 g (0.5 mol) of ethyl bromide) in 250 mL of anhydrous THF at 0 °C until the Gilman test is negative.

    • In the dropping funnel, place a solution of 49 g (0.5 mole) of cyclohexanone in 100 mL of anhydrous THF.

    • Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with three 100 mL portions of diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation and purify the residue by vacuum distillation.

3. Ethynylation using Lithium Acetylide-Ethylenediamine Complex [2]

This procedure is based on the general application of this reagent.

  • Apparatus: A flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet.

  • Procedure:

    • To a stirred suspension of 46 g (0.5 mole) of lithium acetylide-ethylenediamine complex in 250 mL of anhydrous THF at 0 °C, add a solution of 49 g (0.5 mole) of cyclohexanone in 100 mL of anhydrous THF dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.

    • Cool the reaction mixture in an ice bath and carefully quench with water.

    • Add 100 mL of 2 M hydrochloric acid to dissolve the lithium salts.

    • Separate the organic layer and extract the aqueous layer with two 100 mL portions of diethyl ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the product by vacuum distillation.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described.

Synthesis_Routes cluster_0 Classical Ethynylation cluster_1 Grignard Reaction cluster_2 Lithium Acetylide Complex Cyclohexanone1 Cyclohexanone Reaction1 Cyclohexanone1->Reaction1 Acetylene1 Acetylene Acetylene1->Reaction1 Base1 NaNH₂ / liq. NH₃ Base1->Reaction1 Product1 This compound Reaction1->Product1 Yield: 81-93% Atom Economy: 100% Cyclohexanone2 Cyclohexanone Reaction2 Cyclohexanone2->Reaction2 Grignard Ethynylmagnesium Bromide Grignard->Reaction2 Product2 This compound Reaction2->Product2 Yield: Moderate-High Atom Economy: ~72.3% Cyclohexanone3 Cyclohexanone Reaction3 Cyclohexanone3->Reaction3 Li_Complex Lithium Acetylide- Ethylenediamine Complex Li_Complex->Reaction3 Product3 This compound Reaction3->Product3 Yield: High Atom Economy: ~57.7%

Caption: Synthetic routes to this compound.

Discussion of Green Chemistry Principles

When evaluating these synthetic routes through the lens of green chemistry, several factors come into play beyond just the yield and atom economy.

  • Classical Ethynylation: This method boasts a 100% atom economy, which is a significant advantage from a green chemistry perspective as, in theory, all atoms of the reactants are incorporated into the final product. However, the use of liquid ammonia as a solvent requires cryogenic conditions, which is energy-intensive. Sodium amide is a highly reactive and hazardous reagent. The handling of gaseous acetylene also poses safety challenges. An industrial variant of this process utilizes high pressures and temperatures, which further increases the energy demand.[3]

  • Grignard Reaction: The Grignard approach avoids the use of liquid ammonia, which is a notable improvement. However, the atom economy is significantly lower due to the formation of magnesium salts as byproducts. The use of ethereal solvents like THF or diethyl ether, which are flammable and volatile, is another drawback. While Grignard reactions are a cornerstone of organic synthesis, efforts to develop "greener" Grignard reactions, for instance by using alternative solvents or flow chemistry, are ongoing areas of research.

  • Lithium Acetylide Complex: The use of a pre-formed, relatively stable lithium acetylide complex offers advantages in terms of handling and safety compared to generating sodium acetylide in situ in liquid ammonia. However, this route has the poorest atom economy of the three, as the ethylenediamine ligand is not incorporated into the final product and contributes significantly to the mass of the reactants. The reaction still requires anhydrous conditions and ethereal solvents.

Potential Greener Alternatives

While specific, well-documented examples for the synthesis of this compound are scarce, emerging green chemistry technologies offer potential for more sustainable routes.

  • Phase-Transfer Catalysis (PTC): PTC could potentially enable the reaction of cyclohexanone with an acetylide source in a biphasic system, possibly avoiding hazardous solvents like liquid ammonia and enabling the use of safer bases like solid potassium hydroxide. This could lead to a process with improved safety and reduced solvent waste.

  • Ultrasound-Assisted Synthesis: Sonochemistry has been shown to accelerate reaction rates and improve yields in various organic transformations. Applying ultrasound to the ethynylation of cyclohexanone could potentially allow for milder reaction conditions (lower temperatures and pressures) and shorter reaction times, thereby reducing energy consumption.

Further research is warranted to explore the application of these greener technologies to the synthesis of this compound and to quantify their benefits in terms of yield, safety, and overall environmental impact.

Conclusion

The choice of a synthetic route for this compound involves a trade-off between yield, atom economy, safety, and operational complexity.

  • The classical ethynylation offers the highest atom economy and excellent yields but presents significant challenges in terms of safety and energy consumption due to the use of liquid ammonia and a highly reactive base.

  • The Grignard reaction provides a viable alternative that avoids some of the harshest conditions of the classical method, but at the cost of a lower atom economy.

  • The lithium acetylide complex method offers convenience and improved safety in handling the acetylide source, but with the lowest atom economy.

For large-scale industrial production, the classical route, despite its drawbacks, is often favored due to its high atom economy and the potential for process optimization to manage safety and energy concerns. For laboratory-scale synthesis, the Grignard and lithium acetylide complex routes offer greater convenience and avoid the need for specialized equipment for handling liquid ammonia. The development of greener alternatives using phase-transfer catalysis or ultrasound-assisted synthesis represents a promising avenue for future research to create more sustainable and efficient methods for the production of this important chemical intermediate.

References

Comparative Guide to Analytical Validation of 1-Ethynyl-1-cyclohexanol Concentration in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-Ethynyl-1-cyclohexanol concentration in pharmaceutical formulations. The information is intended for researchers, scientists, and drug development professionals involved in quality control and analytical development.

Introduction

This compound is a tertiary acetylenic alcohol with applications in organic synthesis and as a precursor in the manufacturing of active pharmaceutical ingredients (APIs).[1][2] Accurate and precise quantification of its concentration in pharmaceutical formulations is critical to ensure product quality, safety, and efficacy. This guide compares three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, for the analytical validation of this compound.

Analytical Method Comparison

The selection of an appropriate analytical method depends on various factors, including the nature of the formulation, required sensitivity, specificity, and available instrumentation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Visible Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Measurement of the absorption of ultraviolet or visible radiation by the analyte in solution.
Specificity High, especially with photodiode array (PDA) detection. Can resolve the analyte from impurities and degradation products.Very high, provides structural information for peak identification and can resolve co-eluting peaks based on mass spectra.Low to moderate. Susceptible to interference from other UV-absorbing substances in the formulation.
Sensitivity High (typically µg/mL to ng/mL levels).Very high (typically ng/mL to pg/mL levels).Moderate (typically µg/mL levels).
Precision Excellent (RSD < 2%).[6]Excellent (RSD < 6%).[5]Good (RSD < 5%).
Accuracy Excellent (Recovery 98-102%).[6]Excellent (Recovery 93-106%).[5]Good (Recovery 95-105%).
Sample Throughput High.Moderate.High.
Instrumentation Cost Moderate.High.Low.
Typical Application Routine quality control, stability studies, and content uniformity testing.Identification and quantification of trace impurities, and as a reference method.Preliminary screening and in-process controls where specificity is not a major concern.

Experimental Protocols

The following are detailed experimental protocols for the analysis of this compound in a hypothetical tablet formulation.

Sample Preparation

A common sample preparation procedure is required for all three methods to extract this compound from the tablet matrix.

  • Tablet Powdering: Weigh and finely powder not fewer than 20 tablets.

  • Extraction: Accurately weigh a portion of the powder equivalent to a target concentration of 1 mg/mL of this compound and transfer to a suitable volumetric flask.

  • Dissolution: Add a suitable solvent (e.g., methanol (B129727) or acetonitrile) to about 70% of the flask volume. Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilution: Bring the solution to volume with the same solvent and mix well.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate. This filtered solution serves as the stock sample solution. Further dilutions can be made as required for each analytical method.[3][7]

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from validated procedures for ethinylestradiol.[4][8]

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection: UV at 210 nm

  • Standard Preparation: Prepare a standard stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 10-100 µg/mL).

  • Validation Parameters:

    • Linearity: Analyze a series of at least five concentrations across the expected range. The correlation coefficient (r²) should be ≥ 0.999.[6]

    • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[6]

    • Precision:

      • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.[6]

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.[6]

    • Specificity: Analyze a placebo sample to ensure no interference at the retention time of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is based on a validated procedure for the simultaneous quantification of ethinylestradiol and drospirenone.[5]

  • Chromatographic Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Injection Volume: 1 µL (splitless mode)

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Standard Preparation: Prepare a standard stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1-20 µg/mL).

  • Validation Parameters:

    • Linearity: Analyze a series of at least five concentrations. The correlation coefficient (r²) should be ≥ 0.99.[5]

    • Accuracy: Perform recovery studies by spiking a placebo formulation. The mean recovery should be within 90-110%.[5]

    • Precision:

      • Repeatability (Intra-day precision): Analyze at least six replicate samples. The RSD should be ≤ 10%.[5]

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day. The RSD should be ≤ 10%.[5]

    • Specificity: The mass spectrum of the analyte peak in the sample should match that of the standard.

UV-Visible Spectrophotometry Method

This method is based on general principles of UV spectrophotometric assays for pharmaceutical compounds.[9]

  • Instrumental Parameters:

    • Spectrophotometer: Double beam UV-Visible spectrophotometer

    • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a standard solution of this compound in the chosen solvent (e.g., methanol) from 200-400 nm.

    • Solvent: Methanol (or another suitable transparent solvent)

  • Standard Preparation: Prepare a standard stock solution of this compound in methanol at a concentration of 100 µg/mL. Prepare working standards by diluting the stock solution to a concentration range that gives absorbance values between 0.2 and 0.8.

  • Validation Parameters:

    • Linearity: Analyze a series of at least five concentrations. The correlation coefficient (r²) should be ≥ 0.995.

    • Accuracy: Perform recovery studies by spiking a placebo formulation. The mean recovery should be within 95-105%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze at least six replicate samples. The RSD should be ≤ 5%.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day. The RSD should be ≤ 5%.

    • Specificity: Analyze a placebo solution to check for any absorbance at the λmax of the analyte.

Data Presentation

The quantitative data from the validation studies should be summarized in clear and concise tables for easy comparison.

Table 1: Comparison of Method Performance Characteristics

Parameter HPLC GC-MS UV-Vis Spectroscopy
Linearity (r²) ≥ 0.999≥ 0.99≥ 0.995
Range (µg/mL) 10 - 1001 - 205 - 25
Accuracy (% Recovery) 98.0 - 102.090.0 - 110.095.0 - 105.0
Precision (RSD %)
- Repeatability≤ 2.0≤ 10.0≤ 5.0
- Intermediate Precision≤ 2.0≤ 10.0≤ 5.0
Limit of Detection (LOD) (µg/mL) ~0.1~0.01~0.5
Limit of Quantification (LOQ) (µg/mL) ~0.3~0.03~1.5

Note: The values presented in this table are illustrative and based on typical performance characteristics for these analytical methods.

Mandatory Visualization

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation Parameters Tablet_Powdering Tablet Powdering Extraction Extraction Tablet_Powdering->Extraction Dissolution Dissolution Extraction->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS UVVis UV-Vis Analysis Filtration->UVVis Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->Specificity UVVis->Linearity UVVis->Accuracy UVVis->Precision UVVis->Specificity

Caption: Analytical workflow for this compound concentration validation.

Validation_Hierarchy cluster_primary Primary Validation Parameters cluster_secondary Secondary Validation Parameters Validation Analytical Method Validation Accuracy Accuracy (Closeness to true value) Validation->Accuracy Precision Precision (Degree of scatter) Validation->Precision Specificity Specificity (Ability to assess analyte unequivocally) Validation->Specificity Linearity Linearity (Proportionality of response to concentration) Validation->Linearity Robustness Robustness (Capacity to remain unaffected by small variations) Validation->Robustness Range Range (Interval of acceptable precision, accuracy, and linearity) Accuracy->Range LOQ Limit of Quantification (LOQ) (Lowest amount quantifiable with precision and accuracy) Accuracy->LOQ Precision->Range LOD Limit of Detection (LOD) (Lowest amount detectable) Precision->LOD Precision->LOQ Linearity->Range

References

Validating the Molecular Weight of Poly(1-Ethynyl-1-cyclohexanol) by Gel Permeation Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular weight and molecular weight distribution are critical parameters of polymers, significantly influencing their physical and chemical properties. For substituted polyacetylenes like poly(1-ethynyl-1-cyclohexanol), these characteristics are pivotal for applications ranging from drug delivery systems to advanced materials. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), stands as a primary technique for these measurements. This guide provides a comparative framework for validating the molecular weight of poly(this compound) using GPC, alongside a discussion of alternative characterization methods.

Due to the limited availability of specific GPC data for poly(this compound) in publicly accessible literature, this guide will utilize data from a well-characterized substituted polyacetylene, polyphenylacetylene, as a comparative example. The principles and methodologies described are directly applicable to the analysis of poly(this compound).

Comparative Analysis of Molecular Weight Data

Gel Permeation Chromatography separates polymer molecules based on their hydrodynamic volume in solution. The technique yields several key parameters that describe the molecular weight distribution of a polymer sample.[1][2][3] These include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn.[1][2][3]

Table 1: Comparison of GPC Data for Substituted Polyacetylenes

PolymerCatalystMn ( kg/mol )Mw ( kg/mol )PDI (Mw/Mn)Eluent
Poly(4-triisopropylsilylethynyl-phenylacetylene)WCl₆/Ph₄Sn274520.61.90THF
Poly(phenylacetylene)[Rh(nbd)Cl]₂22--THF

Note: Data for poly(4-triisopropylsilylethynyl-phenylacetylene) was obtained using a GPC system equipped with a light scattering detector, providing absolute molecular weight values.[4] Data for polyphenylacetylene represents typical values obtained with a rhodium catalyst.[5]

The data in Table 1 illustrates the range of molecular weights and polydispersities that can be expected for substituted polyacetylenes. The choice of catalyst and polymerization conditions significantly impacts these values. For poly(this compound), polymerization with transition metal catalysts such as PdCl₂ has been reported to be effective, yielding a conjugated polyene structure.[6] It is anticipated that GPC analysis of poly(this compound) would yield comparable data, with the specific molecular weight and PDI depending on the synthetic methodology.

Experimental Protocol for GPC Analysis

A detailed and consistent experimental protocol is crucial for obtaining reproducible and accurate GPC results. The following is a general protocol for the GPC analysis of substituted polyacetylenes, which can be adapted for poly(this compound).

1. Sample Preparation:

  • Dissolve the polymer sample in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF), chloroform, or toluene) to a concentration of 1-2 mg/mL. Ensure the polymer is fully dissolved, which may require gentle agitation or sonication.

  • Filter the polymer solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter that could interfere with the GPC columns.

2. GPC System and Conditions:

  • Pump and Mobile Phase: Use an HPLC-grade pump to deliver the mobile phase (e.g., THF) at a constant flow rate, typically 1.0 mL/min.

  • Injector: An autosampler is recommended for precise and reproducible injection volumes (typically 50-100 µL).

  • Columns: A set of GPC columns packed with porous, cross-linked polystyrene-divinylbenzene beads is commonly used.[2] The choice of column pore size should be appropriate for the expected molecular weight range of the polymer. A common setup includes a series of columns with different pore sizes or mixed-bed columns to cover a broad molecular weight range.

  • Column Oven: Maintain the columns at a constant temperature (e.g., 35-40 °C) to ensure reproducible elution times.

  • Detectors:

    • Differential Refractive Index (DRI) Detector: This is a universal detector that measures the difference in refractive index between the eluent containing the polymer and the pure eluent.

    • UV-Vis Detector: Useful if the polymer has a chromophore that absorbs in the UV-Vis range.

    • Multi-Angle Light Scattering (MALS) Detector: When coupled with a DRI detector, MALS allows for the determination of absolute molecular weight without the need for column calibration with polymer standards.[5][7][8]

3. Calibration:

  • For GPC systems without a MALS detector, a calibration curve must be generated using narrow-polydispersity polymer standards (e.g., polystyrene or polymethylmethacrylate).[9]

  • Inject a series of standards of known molecular weight and record their elution times.

  • Plot the logarithm of the molecular weight versus the elution time to create the calibration curve. The molecular weight of the unknown polymer is then determined by comparing its elution time to the calibration curve.

4. Data Analysis:

  • The GPC software integrates the detector signal over the elution time to generate a chromatogram.

  • From the chromatogram and the calibration curve (or MALS data), the software calculates Mn, Mw, and PDI.

Alternative Molecular Weight Validation Techniques

While GPC is a powerful and widely used technique, it is often beneficial to validate the results with alternative methods.

  • Static Light Scattering (SLS): This technique measures the intensity of scattered light from a polymer solution as a function of angle and concentration to determine the weight-average molecular weight (Mw) without the need for separation.[10]

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can provide detailed information about the molecular weight distribution and end groups of polymers.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: End-group analysis by ¹H NMR can be used to determine the number-average molecular weight (Mn) by comparing the integral of the signals from the polymer end groups to those of the repeating monomer units.

Table 2: Comparison of Molecular Weight Characterization Techniques

TechniqueMeasured ParameterAdvantagesLimitations
GPC with DRI Relative Mn, Mw, PDIHigh throughput, robustRequires calibration with standards, relative values
GPC with MALS Absolute Mn, Mw, PDIAbsolute molecular weight, no calibration neededHigher cost, requires accurate dn/dc value
Static Light Scattering Absolute MwAbsolute molecular weightProvides only an average value, not the distribution
MALDI-TOF MS Absolute Mn, Mw, PDIHigh resolution, end-group informationMass range limitations, potential for fragmentation
NMR End-Group Analysis Absolute MnAbsolute molecular weight, structural informationOnly suitable for lower molecular weight polymers with distinct end-group signals

Visualizing the Experimental Workflow and Logical Relationships

To further clarify the processes and comparisons discussed, the following diagrams are provided.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing Dissolve Dissolve Polymer in Solvent (1-2 mg/mL) Filter Filter Solution (0.2-0.45 µm filter) Dissolve->Filter Injector Inject Sample Filter->Injector Columns Separation on GPC Columns Injector->Columns Detectors Detection (DRI, MALS) Columns->Detectors Chromatogram Generate Chromatogram Detectors->Chromatogram Calibration Apply Calibration Curve or MALS Analysis Chromatogram->Calibration MW_Calc Calculate Mn, Mw, PDI Calibration->MW_Calc

GPC Experimental Workflow

Technique_Comparison cluster_primary Primary Technique cluster_alternatives Alternative/Validation Techniques GPC GPC/SEC SLS Static Light Scattering (SLS) GPC->SLS Provides absolute Mw for comparison MS Mass Spectrometry (MS) GPC->MS Confirms distribution and end groups NMR NMR Spectroscopy GPC->NMR Validates Mn via end-group analysis

Comparison of Analytical Techniques

References

A Comparative Guide to Analytical Methods for the Quantification of 1-Ethynyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 1-Ethynyl-1-cyclohexanol, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and process control. This guide provides a comparative overview of two common analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The following sections detail the experimental protocols and performance data to aid in the selection of the most suitable method for specific analytical needs.

While publicly available, fully validated cross-validation studies for this compound are limited, this guide synthesizes typical performance characteristics and established methodologies for similar analytes to provide a representative comparison.

Quantitative Performance Comparison

The choice between GC-MS and HPLC-UV for the quantification of this compound depends on the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput. The following table summarizes the typical performance characteristics of these two methods.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity Range 0.1 - 100 µg/mL (r² > 0.999)1 - 500 µg/mL (r² > 0.998)
Limit of Detection (LOD) ~0.05 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~1.0 µg/mL
Precision (%RSD) < 5%< 2%
Accuracy (% Recovery) 95 - 105%98 - 102%
Selectivity High (Mass Analyzer)Moderate (UV Detector)
Matrix Effects Can be significantGenerally lower

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a 10 mL volumetric flask.

  • Dilute to the mark with the same solvent and mix thoroughly.

  • Prepare a series of calibration standards by diluting a stock solution of this compound in the same solvent.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium at 1.0 mL/min
Oven Program Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 200 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion m/z 81
Qualifier Ions m/z 95, 124

3. Data Analysis:

  • Quantification is based on the peak area of the selected quantification ion (m/z 81).

  • A calibration curve is constructed by plotting the peak area against the concentration of the prepared standards.

  • The concentration of this compound in the sample is determined from the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC-UV is a robust and widely used technique for the quantification of a broad range of compounds, including those with UV-absorbing properties.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in the mobile phase in a 25 mL volumetric flask.

  • Dilute to the mark with the mobile phase and mix thoroughly.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Prepare a series of calibration standards by diluting a stock solution of this compound in the mobile phase.

2. HPLC-UV Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector UV-Vis Diode Array Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

3. Data Analysis:

  • Quantification is based on the peak area at 210 nm.

  • A calibration curve is constructed by plotting the peak area against the concentration of the prepared standards.

  • The concentration of this compound in the sample is determined from the calibration curve.

Methodology and Workflow Diagrams

The following diagrams illustrate the experimental workflows for the quantification of this compound using GC-MS and HPLC-UV, as well as the logical relationship in a cross-validation study.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Volume Dissolve->Dilute Inject Inject into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparison cluster_conclusion Conclusion GCMS GC-MS Method Linearity Linearity & Range GCMS->Linearity Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision LOD_LOQ LOD & LOQ GCMS->LOD_LOQ Specificity Specificity GCMS->Specificity HPLC HPLC-UV Method HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->LOD_LOQ HPLC->Specificity Compare Compare Results Linearity->Compare Accuracy->Compare Precision->Compare LOD_LOQ->Compare Specificity->Compare Equivalence Method Equivalence Compare->Equivalence

A Comparative Guide to the Synthesis of 1-Ethynyl-1-cyclohexanol: Reported Yields and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and fine chemical synthesis, the efficient production of key intermediates is paramount. 1-Ethynyl-1-cyclohexanol is a valuable building block in organic synthesis, and understanding the various reported yields and experimental conditions for its preparation is crucial for optimizing laboratory and industrial processes. This guide provides a comparative analysis of different synthetic routes to this compound, focusing on reported yields under various catalytic and reaction conditions.

Quantitative Data Summary

The synthesis of this compound, primarily through the ethynylation of cyclohexanone (B45756) and its derivatives, has been reported under diverse experimental settings. The choice of catalyst, solvent, temperature, and pressure significantly influences both the conversion of the starting ketone and the final yield of the desired acetylenic alcohol. The following table summarizes quantitative data from various reported syntheses.

KetoneCatalyst/BaseSolventTemp. (°C)Pressure (p.s.i.g.)TimeConversion (%)Yield (%)Reference
CyclohexanonePotassium Hydroxide (B78521)Methanol135150010.0 min5270[1]
CyclohexanonePotassium MethoxideMethanol135150010.0 min-Equivalent to KOH[1]
CyclohexanonePotassium HydroxideMethanol17015004.0 min31.246[1]
CyclohexanoneSodium MethoxideMethanol17015004.0 min-Equivalent to KOH[1]
CyclohexanonePotassium HydroxideMethanol120150022.0 min4069.8[1]
3-MethylcyclohexanonePotassium HydroxideMethanol12250--63[1]
4-tert-OctylcyclohexanonePotassium HydroxideMethanol12250-35.754[1]
3,3,5-TrimethylcyclohexanonePotassium HydroxideMethanol12250-8.064[1]
CyclohexanoneSodium AcetylideLiquid Ammonia--20 hrs-65-75[2]
CyclohexanonePotassium tert-Amylate-----80-90[2]

Experimental Protocols

The following are detailed experimental methodologies for key syntheses of this compound, providing insight into the practical execution of these reactions.

Protocol 1: High-Pressure Ethynylation of Cyclohexanone with Potassium Hydroxide [1]

This industrial-focused method utilizes high pressure and temperature to achieve a high conversion and yield in a short reaction time.

  • Materials:

    • Methanol (400 parts by weight)

    • Potassium Hydroxide (KOH) (11.5 parts by weight)

    • Cyclohexanone (294 parts by weight)

    • Acetylene (B1199291) (143 parts by weight)

  • Procedure:

    • Potassium hydroxide is dissolved in methanol.

    • Cyclohexanone is added to the methanolic KOH solution.

    • The resulting solution is charged into a suitable vessel, and acetylene is passed in until 143 parts by weight are absorbed, reaching a pressure of 300 p.s.i.g. at a temperature of 7°C.

    • This acetylene-rich mixture is then passed through a tubular reactor maintained at 135°C and a pressure of 1500 p.s.i.g. to prevent the desorption of acetylene. The contact time in the reactor is 10.0 minutes.

    • The reactor effluent is collected continuously.

    • The reaction mixture is degassed and then subjected to vacuum flash-distillation at a pressure of 0.3 mm Hg with a pot temperature up to 100°C.

    • The distillate is fractionated to recover methanol, unreacted cyclohexanone, the product this compound, and a glycol byproduct. The product distills at 68-70°C / 10 mm Hg.

Protocol 2: Synthesis using Sodium Acetylide in Liquid Ammonia [2]

This classic laboratory-scale procedure, often referred to as the Favorskii reaction, operates at low temperatures and atmospheric pressure.

  • Materials:

    • Liquid Ammonia (~1 liter)

    • Dry Acetylene gas

    • Sodium (23 g, 1 gram atom)

    • Cyclohexanone (98 g, 1 mole)

    • 50% Sulfuric Acid

    • Ether

    • Saturated Brine Solution

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • In a 2-liter three-necked flask equipped with a gas inlet and a mechanical stirrer, a rapid stream of dry acetylene is passed into approximately 1 liter of liquid ammonia.

    • Sodium is added in pieces over 30 minutes. The blue color of the dissolved sodium should discharge rapidly.

    • The acetylene flow is then reduced, and cyclohexanone is added dropwise over about one hour.

    • The reaction mixture is allowed to stand for approximately 20 hours to permit the evaporation of most of the ammonia.

    • The solid residue is decomposed by the addition of about 400 ml of ice and water.

    • The resulting mixture is carefully acidified with 50% sulfuric acid.

    • The organic layer is separated and dissolved in 100 ml of ether, then washed with 50 ml of brine.

    • The aqueous layer and the brine wash are extracted with two 50-ml portions of ether.

    • The combined ethereal solutions are dried over anhydrous magnesium sulfate, filtered, and the ether is removed by distillation.

    • The final product is purified by vacuum distillation, collecting the fraction at 74°C / 14 mm Hg.

Experimental Workflow Diagram

The general workflow for the synthesis of this compound via the ethynylation of cyclohexanone can be visualized as follows:

G cluster_prep Reaction Preparation cluster_reaction Ethynylation Reaction cluster_workup Product Workup & Purification A Dissolve Catalyst (e.g., KOH in Methanol) B Add Cyclohexanone A->B C Introduce Acetylene (under pressure) B->C D Heat Reaction Mixture (controlled temperature) C->D E Degas & Quench Reaction Mixture D->E F Solvent Extraction E->F G Drying of Organic Phase F->G H Solvent Removal G->H I Vacuum Distillation H->I J This compound (Final Product) I->J

Caption: General workflow for this compound synthesis.

References

Safety Operating Guide

Proper Disposal of 1-Ethynyl-1-cyclohexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential guidance on the proper disposal procedures for 1-Ethynyl-1-cyclohexanol, a common reagent in research and development. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

This compound is classified as a hazardous substance, being harmful if swallowed and toxic in contact with skin.[1][2][3] It also causes skin and serious eye irritation.[1][2][3] Therefore, its waste must be managed with the utmost care and in accordance with all applicable national and local regulations.

Summary of Key Safety and Disposal Information

PropertyDataReference
CAS Number 78-27-3[1][2]
Hazard Class Acute Toxicity 4 (Oral), Acute Toxicity 3 (Dermal), Skin Irritant 2, Eye Irritant 2[3]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1][4]
UN Number UN2811[5]
Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S.[2]

Step-by-Step Disposal Protocol

Researchers and laboratory personnel must follow these steps to ensure the safe disposal of this compound:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[1][4] In case of dust generation, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.[1]

    • Keep it in its original container or a clearly labeled, compatible waste container. The container must be in good condition and tightly sealed.

  • Waste Collection:

    • For solid waste, carefully sweep or scoop the material into the designated waste container, avoiding dust formation.[4]

    • For solutions, use a funnel to transfer the liquid into a designated liquid waste container to avoid contaminating the exterior of the container.

    • Do not fill waste containers beyond 90% of their capacity.[6]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[1]

    • The storage area should be secure and accessible only to authorized personnel.[1]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, finely powdered metals, and bases.[4]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

    • Never dispose of this compound down the drain or in the regular trash.[1]

Disposal Workflow

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

G start Start: this compound Waste Generation ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe segregate Step 2: Segregate Waste (Do not mix with other chemicals) ppe->segregate collect Step 3: Collect Waste in Labeled Container (Solid or Liquid) segregate->collect labeling Step 4: Label Container ('Hazardous Waste', Chemical Name, Hazard Pictograms) collect->labeling storage Step 5: Store in Designated Area (Secure, Ventilated, Away from Incompatibles) labeling->storage disposal Step 6: Arrange for Professional Disposal (Licensed Contractor) storage->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting their personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Ethynyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 1-Ethynyl-1-cyclohexanol (CAS No. 78-27-3), a common intermediate in chemical synthesis. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

Hazard Identification and GHS Classification

This compound is a hazardous substance that requires careful handling. It is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity (Oral), Category 4: Harmful if swallowed.[1][2][3][4]

  • Acute Toxicity (Dermal), Category 3: Toxic in contact with skin.[1][2][3][4]

  • Skin Irritation, Category 2: Causes skin irritation.[1][2][3][4]

  • Serious Eye Irritation, Category 2A: Causes serious eye irritation.[1][2][3][4]

The signal word for this chemical is "Danger".[1][3][4][5] It is a white crystalline solid with a slight odor, and it is combustible.[2][6]

Quantitative Safety and Physical Data

A summary of key quantitative data is provided below for easy reference.

PropertyValueSource
Oral LD50 (rat) 600 uL/kg[1][6]
Dermal LD50 (rabbit) 1 mL/kg[1][6]
Melting Point 30-33 °C (86-91 °F)[2][5]
Boiling Point 180 °C (356 °F)[2][5]
Density 0.967 g/mL at 25 °C (77 °F)[2][5]
Vapor Pressure <1 mmHg at 20 °C[5]
Flash Point 73 °C (163.4 °F) - closed cup[5]
UN Number 2811[6][7]
Hazard Class 6.1[7][8]
Packing Group III[7][8]

Operational and Disposal Plans

To ensure safe handling, a strict, step-by-step protocol is necessary.

Personal Protective Equipment (PPE)

Based on the hazards, the following personal protective equipment is mandatory:

  • Hand Protection: Wear appropriate protective gloves. Gloves must be inspected before use, and proper removal technique (without touching the glove's outer surface) should be employed. Dispose of contaminated gloves after use in accordance with good laboratory practices.[2][9]

  • Eye/Face Protection: Use tight-sealing safety goggles or a face shield.[5][9]

  • Skin and Body Protection: Wear flame-retardant antistatic protective clothing to prevent skin exposure.[2][9]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 dust mask.[5][9]

Experimental Protocol: Safe Handling Procedure
  • Preparation:

    • Ensure adequate ventilation and that safety showers and eyewash stations are close to the workstation.[9][10]

    • Work under a chemical fume hood.[9]

    • Keep the substance away from open flames, hot surfaces, and sources of ignition.[2][9][10]

    • Avoid the formation and accumulation of dust.[2][10]

  • Handling:

    • Do not get the substance in the eyes, on skin, or on clothing.[9][10]

    • Avoid breathing dust, vapor, mist, or gas.[9][10]

    • Do not eat, drink, or smoke when using this product.[3][9]

    • Wash hands and face thoroughly after handling.[2][9][10]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

    • Store locked up.[2][3][9]

    • Keep away from incompatible substances such as strong acids, finely powdered metals, and strong reducing agents.[9]

Emergency Procedures
  • First Aid:

    • General Advice: First aiders must protect themselves. Show the Safety Data Sheet (SDS) to the attending physician.[2]

    • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[4][9]

    • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower. Call a physician immediately.[2]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][3]

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][9]

  • Accidental Release Measures:

    • Evacuate personnel to safe areas and keep people away from and upwind of the spill.[9]

    • Remove all sources of ignition.[9]

    • Use personal protective equipment.[9]

    • Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dust.[10]

    • Do not let the product enter drains.[2]

Disposal Plan
  • Waste material must be disposed of in accordance with national and local regulations.[2]

  • Dispose of contents and container to an approved waste disposal plant.[2][3][9]

  • Leave chemicals in their original containers.[2]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

start Start: Acquire This compound pre_check Pre-Handling Checks start->pre_check Verify SDS ppe Don Personal Protective Equipment (PPE) - Gloves - Goggles/Face Shield - Lab Coat - Respirator (if needed) pre_check->ppe Check Equipment handling Handling & Use (In Chemical Fume Hood) ppe->handling Proceed to Experiment storage Proper Storage - Tightly Closed Container - Cool, Dry, Ventilated - Locked Up handling->storage Store Unused Chemical spill Accidental Release handling->spill If Spill Occurs waste Generate Chemical Waste handling->waste During/After Experiment end End of Procedure storage->end Task Complete spill_response Spill Response Protocol - Evacuate & Ventilate - Wear PPE - Contain & Clean Up - Report Incident spill->spill_response Activate spill_response->handling Resume Work (If Safe) disposal Waste Disposal - Segregate Waste - Label Correctly - Follow Institutional Protocol waste->disposal Collect & Segregate disposal->end Task Complete

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethynyl-1-cyclohexanol
Reactant of Route 2
Reactant of Route 2
1-Ethynyl-1-cyclohexanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.